molecular formula C14H14ClN3O4S2 B10763139 Benzylhydrochlorothiazide CAS No. 96782-98-8

Benzylhydrochlorothiazide

Cat. No.: B10763139
CAS No.: 96782-98-8
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylhydrochlorothiazide is a benzothiadiazine, a sulfonamide, a secondary amino compound, an organochlorine compound and a member of benzenes.
This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96782-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96782-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylhydrochlorothiazide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzylhydrochlorothiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylhydrochlorothiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLHYDROCHLOROTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176437APQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Renal Tubular Mechanism of Action of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrochlorothiazide (B19321), a member of the thiazide class of diuretics, exerts its primary pharmacological effect on the renal tubules to induce natriuresis and diuresis, forming a cornerstone in the management of hypertension and edematous states.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound on the renal tubules. It details the primary molecular target, the subsequent alterations in ion transport, and the downstream physiological consequences. This document also outlines key experimental protocols utilized to elucidate these mechanisms and presents available quantitative data for the thiazide class of diuretics to contextualize the actions of this compound.

Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3.[2] This transporter is located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.[2] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.[3]

By binding to the NCC, this compound allosterically inhibits its function, preventing the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular lumen.[1][4] This leads to an increased concentration of these ions in the tubular fluid, resulting in an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis) and the excretion of sodium (natriuresis).[1] Recent structural studies using cryo-electron microscopy on the human NCC in complex with thiazide diuretics have revealed that these drugs bind to a specific site that overlaps with the chloride binding site, effectively locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for ion translocation.[4][5]

Signaling Pathway of NCC Inhibition

The following diagram illustrates the direct inhibitory effect of this compound on the NCC in a distal convoluted tubule epithelial cell.

Mechanism of this compound on the NCC cluster_cell lumen Tubular Lumen ncc Apical Membrane Na+-Cl- Cotransporter (NCC) Na+ & Cl- lumen->ncc:f2 interstitium Peritubular Interstitium na_k_atpase Basolateral Membrane Na+/K+ ATPase 3 Na+ out / 2 K+ in interstitium->na_k_atpase:f2 2 K+ cell Distal Convoluted Tubule Cell ncc->na_k_atpase:f2 Reduced Na+ entry bht This compound bht->ncc:f1 Inhibition na_k_atpase:f2->interstitium 3 Na+ k_channel K+ Channel K+ k_channel->interstitium K+

This compound inhibits the NCC on the apical membrane.

Secondary Effects on Renal Tubules

The inhibition of the NCC by this compound leads to a cascade of secondary effects on the handling of other electrolytes in the renal tubules.

  • Increased Potassium Excretion (Kaliuresis): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions through ENaC creates a more negative electrical potential in the tubular lumen, which drives the secretion of potassium (K+) into the urine through the renal outer medullary potassium channel (ROMK).[6] This can lead to hypokalemia.

  • Decreased Calcium Excretion (Hypocalciuria): Thiazide diuretics decrease urinary calcium (Ca2+) excretion.[7] The exact mechanism is complex but is thought to involve increased passive Ca2+ reabsorption in the proximal tubule secondary to volume depletion. In the distal convoluted tubule, the reduction in intracellular sodium concentration (due to NCC inhibition) is believed to enhance the activity of the basolateral Na+/Ca2+ exchanger, which pumps Ca2+ out of the cell into the interstitium, thereby increasing the driving force for apical Ca2+ entry through the TRPV5 channel.[2]

  • Increased Uric Acid Reabsorption (Hyperuricemia): Thiazide diuretics can lead to elevated serum uric acid levels by increasing its reabsorption in the proximal tubule.[8] This is thought to be a result of competition for the same organic anion transporters (OATs) that are responsible for uric acid secretion.

Quantitative Data

Table 1: Comparative Potency and Dose-Response of Thiazide Diuretics
DiureticRelative Antihypertensive PotencyEstimated Dose for 10 mmHg Systolic BP Reduction (mg)Estimated Dose for 0.4 mmol/L Serum K+ Reduction (mg)Estimated Dose for 36 µmol/L Serum Urate Increase (mg)
Hydrochlorothiazide1x26.440.512.3
Chlorthalidone1.5-2x8.611.98.9
Bendroflumethiazide (B1667986)Not specified1.44.22.1
Indapamide20xNot available in comparative meta-analysisNot available in comparative meta-analysisNot available in comparative meta-analysis

Data compiled from a meta-analysis of dose-response relationships.[8][9][10] It is important to note that these values are derived from clinical studies and reflect the overall in vivo effect, which includes factors beyond direct NCC inhibition.

Experimental Protocols

The investigation of the mechanism of action of this compound and other thiazide diuretics on renal tubules involves a variety of in vitro and in vivo experimental techniques.

In Vitro Ion Flux Assay for NCC Inhibition

This assay directly measures the inhibitory effect of a compound on the function of the NCC in a controlled cellular environment.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NCC (SLC12A3) are cultured in appropriate media.[11]

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluency. The culture medium is then replaced with a pre-incubation buffer.[11]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound (or other test compounds) for a defined period.[11]

  • Ion Uptake: The pre-incubation solution is replaced with an uptake buffer containing a radioactive tracer, typically 22Na+, to initiate ion uptake through the NCC.[11]

  • Termination and Lysis: After a short incubation period (e.g., 1-5 minutes), the uptake is stopped by rapidly washing the cells with an ice-cold stop buffer. The cells are then lysed to release the intracellular contents.[11]

  • Quantification: The amount of intracellular 22Na+ is quantified using a scintillation counter.[11]

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a vehicle control. The data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.[5]

Workflow for In Vitro NCC Inhibition Assay start Start culture Culture HEK293 cells stably expressing hNCC start->culture seed Seed cells in 96-well plates culture->seed preincubate Pre-incubate with This compound seed->preincubate uptake Initiate ion uptake with 22Na+ preincubate->uptake stop Terminate uptake and wash cells uptake->stop lyse Lyse cells stop->lyse quantify Quantify intracellular 22Na+ (Scintillation Counting) lyse->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Benzylhydrochlorothiazide

Introduction

This compound is a diuretic and antihypertensive agent belonging to the thiazide class of drugs.[1][2] First approved for medical use, it is utilized in the management of hypertension (high blood pressure) and edema (fluid retention) associated with conditions such as heart failure, liver cirrhosis, and renal dysfunction.[1][3] The therapeutic effects of this compound are primarily mediated through its action on the kidneys, where it inhibits the reabsorption of sodium and chloride ions, leading to increased water excretion.[1][4] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical and Physical Identity
PropertyValueSource(s)
Chemical Name 6-Chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[5]
CAS Registry Number 1824-50-6[5][6]
Molecular Formula C₁₄H₁₄ClN₃O₄S₂[5][6]
Molecular Weight 387.86 g/mol [5][6]
Appearance White to pale yellow solid[2][7]
Predicted XlogP 0.9[8]
Thermal and Physical Properties
PropertyValueSource(s)
Melting Point 254-256 °C (decomposes)[7], 260-262 °C[5], 269 °C[5][6][5][6][7]
Boiling Point 632.9 °C at 760 mmHg[7]
Density 1.526 g/cm³[7]
Flash Point 336.6 °C[7]
Vapor Pressure 6.33 x 10⁻¹⁶ mmHg at 25°C[7]
Refractive Index 1.644[7]
Solubility Profile
SolventSolubilitySource(s)
DMSO Slightly Soluble[2][7]
Methanol Slightly Soluble[2][7]
Ethyl Acetate Slightly Soluble[2][7]

Mechanism of Action

This compound, like other thiazide diuretics, exerts its primary effect on the kidneys.[1] It specifically targets and inhibits the sodium-chloride (Na⁺/Cl⁻) symporter located in the distal convoluted tubule of the nephron.[1][2][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] Consequently, the concentration of these ions in the tubule increases, leading to an osmotic increase in water excretion (diuresis).[4] This reduction in plasma volume and cardiac output contributes to its antihypertensive effect.[1] A secondary vasodilatory effect is also believed to contribute to blood pressure reduction.[2][4]

Mechanism_of_Action cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects DCT_Lumen Tubular Lumen (Urine Side) Bloodstream Bloodstream (Interstitial Side) NCC Na+/Cl- Symporter (NCC) Inhibition Inhibition of Na+ & Cl- Reabsorption NCC->Inhibition Leads to Na_Lumen Na+ Na_Lumen->NCC Reabsorption Cl_Lumen Cl- Cl_Lumen->NCC BHT This compound BHT->NCC Inhibits Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Inhibition->Excretion Volume Decreased Plasma Volume Excretion->Volume BP Decreased Blood Pressure Volume->BP Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to buffered solutions (various pH) B Agitate in shaker bath (e.g., 48h at 37°C) A->B Step 1 C Centrifuge or filter to separate solid from supernatant B->C Step 2 D Dilute clear supernatant C->D Step 3 E Analyze concentration via HPLC-UV D->E Step 4 Properties_Bioavailability Sol Aqueous Solubility Diss Dissolution in GI Tract Sol->Diss pKa pKa (Ionization) pKa->Diss influences Perm Membrane Permeability pKa->Perm influences LogP Lipophilicity (LogP) LogP->Perm Abs Systemic Absorption (Bioavailability) Diss->Abs Perm->Abs

References

An In-Depth Technical Guide to the Synthesis of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for benzylhydrochlorothiazide (B19321), a thiazide diuretic. The document details the core chemical reactions, precursors, and experimental protocols relevant to its synthesis, drawing from foundational literature in the field. All quantitative data is presented in structured tables for clarity, and key transformations are visualized using process diagrams.

Introduction

This compound, chemically known as 6-chloro-3-benzyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a member of the thiazide class of diuretics. These compounds are pivotal in the management of hypertension and edema. The synthesis of this compound involves the construction of the core benzothiadiazine ring system followed by the introduction of the characteristic benzyl (B1604629) group. Understanding the synthetic pathway is crucial for process optimization, impurity profiling, and the development of novel analogues.

Core Synthesis Pathway

The synthesis of this compound originates from the precursor 5-chloro-2,4-disulfamoylaniline . The general strategy involves two key stages:

  • Formation of the Benzothiadiazine Ring: Cyclization of 5-chloro-2,4-disulfamoylaniline to form the hydrochlorothiazide (B1673439) scaffold.

  • Benzylation: Introduction of the benzyl group at the 3-position of the dihydro-benzothiadiazine ring.

The foundational work by Novello et al. in 1960 provides a key method for the synthesis of 3-substituted hydrochlorothiazide derivatives, including the benzyl analogue.

Precursors and Key Intermediates

The primary precursors and intermediates in the synthesis of this compound are outlined below.

Compound Name Chemical Structure Role in Synthesis
5-Chloro-2,4-disulfamoylaniline5-Chloro-2,4-disulfamoylanilineStarting Material
HydrochlorothiazideHydrochlorothiazideKey Intermediate
Benzaldehyde (B42025)BenzaldehydeBenzyl Group Source
This compoundthis compoundFinal Product

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of this compound, based on established methodologies.

Synthesis of Hydrochlorothiazide (Key Intermediate)

The formation of the hydrochlorothiazide ring system from 5-chloro-2,4-disulfamoylaniline is a critical step. This cyclization is typically achieved by reacting the aniline (B41778) derivative with an aldehyde, such as formaldehyde (B43269), in an appropriate solvent.[1]

Reaction:

5-Chloro-2,4-disulfamoylaniline + Formaldehyde → Hydrochlorothiazide

General Procedure:

  • A suspension of 5-chloro-2,4-disulfamoylaniline in a suitable solvent (e.g., an alcohol) is prepared.

  • An aqueous solution of formaldehyde is added to the suspension.

  • The reaction mixture is heated under reflux for a specified period.

  • Upon cooling, the product crystallizes and is collected by filtration, washed, and dried.

Synthesis of this compound

The introduction of the benzyl group at the 3-position of the hydrochlorothiazide molecule is achieved through a condensation reaction with benzaldehyde.

Reaction:

Hydrochlorothiazide + Benzaldehyde → this compound

Detailed Experimental Protocol (adapted from Novello et al., 1960):

  • Materials:

    • Hydrochlorothiazide

    • Benzaldehyde

    • Anhydrous solvent (e.g., ethanol (B145695) or dioxane)

    • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Procedure:

    • A mixture of hydrochlorothiazide (1 equivalent) and benzaldehyde (1-1.2 equivalents) is suspended in an anhydrous solvent.

    • The mixture is heated to reflux. An acid catalyst may be added to facilitate the reaction.

    • The reaction is monitored for completion (e.g., by thin-layer chromatography).

    • After completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure.

    • The resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.

Quantitative Data

Parameter Value Reference
This compound
Melting Point260-262 °CWerner et al., 1960
Molecular FormulaC₁₄H₁₄ClN₃O₄S₂PubChem CID 2348
Molecular Weight387.87 g/mol PubChem CID 2348

Logical Relationship of Synthesis Pathway

The following diagram illustrates the logical progression from the starting material to the final product.

Benzylhydrochlorothiazide_Synthesis cluster_precursors Precursors cluster_intermediates Intermediate cluster_product Final Product 5_Chloro_2_4_disulfamoylaniline 5-Chloro-2,4-disulfamoylaniline Hydrochlorothiazide Hydrochlorothiazide 5_Chloro_2_4_disulfamoylaniline->Hydrochlorothiazide Cyclization (with Formaldehyde) Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound Hydrochlorothiazide->this compound Benzylation

Caption: Synthesis pathway of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start reaction Reaction: Hydrochlorothiazide + Benzaldehyde start->reaction workup Reaction Work-up: - Cooling - Solvent Removal reaction->workup filtration Filtration workup->filtration purification Purification: Recrystallization filtration->purification analysis Analysis: - Melting Point - Spectroscopy purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

References

In Vitro Discovery of Benzylhydrochlorothiazide's Diuretic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide (B19321) is a member of the thiazide class of diuretics, compounds that have been a cornerstone in the management of hypertension and edema for decades. The primary therapeutic action of these drugs is the promotion of salt and water excretion by the kidneys. This technical guide delves into the in vitro methodologies used to discover and characterize the diuretic effects of this compound, with a focus on its interaction with its molecular target, the sodium-chloride cotransporter (NCC). While specific quantitative data for this compound in the public domain is limited, this guide provides a comprehensive overview of the experimental frameworks and expected outcomes based on extensive research on the thiazide diuretic class.

The principal mechanism of action for thiazide diuretics is the inhibition of the Na-Cl cotransporter (also known as SLC12A3), which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By blocking this transporter, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted in the urine, resulting in diuresis.[2]

The activity of the NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate NCC.[3][4] In vitro studies are crucial for elucidating the potency and specificity of compounds like this compound in inhibiting NCC and for understanding their interaction with this regulatory pathway.

Data Presentation

Due to the limited availability of specific in vitro quantitative data for this compound, the following tables present representative data from studies on other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ) and chlorthalidone. These values illustrate the typical potency that would be determined for a compound like this compound using the experimental protocols described in this guide.

Table 1: Comparative Inhibitory Potency (IC50) of Thiazide Diuretics on the Na-Cl Cotransporter (NCC) in HEK293 Cells

CompoundIC50 (µM)Assay TypeCell LineReference
Hydrochlorothiazide~10-50YFP-based Cl- InfluxHEK293-NCC[5]
Chlorthalidone~5-20YFP-based Cl- InfluxHEK293-NCC[5]
This compoundExpected in this rangeYFP-based Cl- InfluxHEK293-NCCHypothetical

Table 2: Comparative Ion Transport Inhibition by Thiazide Diuretics in Xenopus Oocytes Expressing NCC

CompoundInhibition of 22Na+ Uptake (%) at 100 µMOocyte Expression SystemReference
Hydrochlorothiazide>90%Xenopus laevis oocytes expressing rat NCC[6]
Chlorthalidone>90%Xenopus laevis oocytes expressing rat NCC[6]
This compoundExpected >90%Xenopus laevis oocytes expressing human NCCHypothetical

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the diuretic effects of thiazide compounds like this compound.

Protocol 1: NCC Inhibition Assay in a Stable HEK293 Cell Line using a YFP-based Chloride Influx Assay

This cell-based functional assay is a high-throughput method to determine the inhibitory potency of a compound on the NCC.

1. Cell Line Maintenance:

  • Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human Na-Cl cotransporter (hNCC) and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).
  • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a 5% CO2 incubator.[5]

2. Assay Procedure:

  • Seed the stable HEK293 cells into 96-well black-walled, clear-bottom plates and grow to confluence.
  • To activate the endogenous WNK-SPAK signaling pathway and thus NCC, incubate the cells in a hypotonic, chloride-free buffer for a defined period before the assay.[5]
  • Prepare serial dilutions of this compound (and control thiazides) in the assay buffer.
  • Pre-incubate the cells with the compound dilutions for 10-15 minutes.
  • Initiate the chloride influx by adding a buffer containing a high concentration of chloride. The influx of chloride into the cells quenches the YFP fluorescence.
  • Measure the rate of fluorescence quenching over time using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the initial rate of chloride influx for each compound concentration.
  • Normalize the data to the vehicle control (0% inhibition) and a maximally effective concentration of a known NCC inhibitor (100% inhibition).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: 22Na+ Uptake Assay in Xenopus laevis Oocytes

This method directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.
  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
  • Inject oocytes with cRNA encoding the human Na-Cl cotransporter (hNCC).
  • Incubate the injected oocytes for 3-5 days to allow for protein expression.[7]

2. 22Na+ Uptake Assay:

  • Pre-incubate groups of oocytes in a buffer containing varying concentrations of this compound or a vehicle control.
  • Initiate the uptake by transferring the oocytes to a buffer containing 22Na+ and non-radioactive Na+ and Cl-.
  • After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes multiple times with an ice-cold, isotope-free buffer.
  • Lyse individual oocytes and measure the intracellular 22Na+ using a scintillation counter.

3. Data Analysis:

  • Subtract the background 22Na+ uptake (measured in non-injected or water-injected oocytes) from the uptake in NCC-expressing oocytes.
  • Calculate the percentage of inhibition of 22Na+ uptake for each concentration of this compound compared to the vehicle control.
  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway

Benzylhydrochlorothiazide_Signaling_Pathway cluster_membrane Apical Membrane cluster_intracellular Distal Convoluted Tubule Cell Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC BHT Benzylhydro- chlorothiazide BHT->NCC Inhibits pNCC p-NCC (Active) NCC->pNCC Na_in Na+ NCC->Na_in Transport Cl_in Cl- NCC->Cl_in Transport WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates pSPAK_OSR1 p-SPAK/OSR1 (Active) SPAK_OSR1->pSPAK_OSR1 pSPAK_OSR1->NCC Phosphorylates

Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.

Experimental Workflow

Experimental_Workflow cluster_cell_based HEK293 Cell-Based Assay cluster_oocyte Xenopus Oocyte Assay A1 Culture HEK293 cells stably expressing hNCC and YFP A2 Seed cells in 96-well plates A1->A2 A3 Pre-incubate with This compound A2->A3 A4 Add Cl- buffer to initiate influx A3->A4 A5 Measure YFP fluorescence quenching A4->A5 A6 Calculate IC50 A5->A6 end_A Potency Data A6->end_A B1 Harvest and prepare Xenopus oocytes B2 Inject hNCC cRNA B1->B2 B3 Incubate for protein expression B2->B3 B4 Pre-incubate with This compound B3->B4 B5 Add 22Na+ containing buffer B4->B5 B6 Measure intracellular 22Na+ B5->B6 B7 Determine % inhibition B6->B7 end_B Efficacy Data B7->end_B start Start start->A1 start->B1

Caption: Workflow for in vitro characterization of this compound.

References

The Structural Ballet of Diuretic Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of benzylhydrochlorothiazide (B19321), a potent diuretic of the thiazide class. While specific quantitative SAR data for this compound is limited in publicly available literature, this document synthesizes the well-established SAR of the broader hydrochlorothiazide (B1673439) family to provide a robust framework for understanding its biological activity. By examining the intricate interplay between molecular structure and diuretic potency, this guide offers valuable insights for the rational design of novel and improved diuretic agents.

Core Principles of Thiazide Diuretic SAR

The diuretic and antihypertensive effects of this compound and its congeners are primarily mediated by the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and pressure. The fundamental SAR of the thiazide scaffold revolves around key substitutions on the benzothiadiazine dioxide nucleus.

A foundational element for diuretic activity is the presence of a sulfonamide group (-SO2NH2) at position 7. Additionally, an electron-withdrawing group, typically a chlorine atom or a trifluoromethyl group, at position 6 is crucial for potency. The saturation of the double bond between positions 3 and 4, as seen in hydrochlorothiazide derivatives, significantly enhances diuretic activity compared to their unsaturated counterparts.

The substituent at position 3 is a major determinant of the potency and duration of action. Lipophilic groups at this position generally lead to a substantial increase in diuretic efficacy. The benzyl (B1604629) group in this compound, with its significant hydrophobic character, is consistent with this principle, contributing to its potent diuretic effect.

Quantitative Structure-Activity Relationship of 3-Substituted Hydrochlorothiazide Analogs

Substituent at Position 3Relative Diuretic PotencyKey Observations
-H (Hydrochlorothiazide)BaselineThe parent compound of the hydrothiazide series.
-CH2ClIncreasedIntroduction of a small, lipophilic, and reactive group enhances activity.
-CHCl2Markedly IncreasedIncreasing the lipophilicity with an additional chlorine atom further boosts potency.
-CH2-S-CH2-C6H5Significantly IncreasedThe benzylthiomethyl group, a large and highly lipophilic moiety, leads to a substantial increase in diuretic effect.
-CH2-C6H5 (Benzyl) Significantly Increased The benzyl group imparts significant lipophilicity, which is known to enhance the interaction with the Na+/Cl- cotransporter, leading to potent diuretic activity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized through a multi-step process, starting from the commercially available 5-chloro-2,4-disulfamoylaniline. The following is a plausible, generalized protocol based on established synthetic methodologies for thiazide diuretics.

Step 1: Synthesis of Hydrochlorothiazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-chloro-2,4-disulfamoylaniline (1 mole) and paraformaldehyde (1.2 moles) is prepared in a suitable solvent such as a mixture of isopropanol (B130326) and water.

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude hydrochlorothiazide is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol-water) to yield the pure product.

Step 2: N-Alkylation to Yield this compound

  • Reaction Setup: To a solution of hydrochlorothiazide (1 mole) in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base (e.g., sodium hydride, 1.1 moles) is added portion-wise at 0°C under an inert atmosphere.

  • Addition of Alkylating Agent: After stirring for 30 minutes, benzyl bromide (1.1 moles) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

In Vivo Diuretic Activity Assay in Rats

This protocol outlines a standard method for evaluating the diuretic activity of test compounds in a rat model.

  • Animal Model: Male Wistar rats weighing 200-250 g are used. The animals are housed in standard metabolic cages with free access to food and water and are acclimatized for at least 3 days prior to the experiment.

  • Experimental Groups: The rats are divided into several groups (n=6 per group):

    • Vehicle control (e.g., 0.9% saline with a suspending agent)

    • Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)

    • Test compound groups (e.g., this compound at various doses)

  • Procedure:

    • Food is withdrawn 18 hours before the experiment, but water is provided ad libitum.

    • At the start of the experiment, a saline load (0.9% NaCl, 25 mL/kg body weight) is administered orally to all animals to ensure a baseline urine flow.

    • Immediately after the saline load, the vehicle, positive control, or test compound is administered orally or intraperitoneally.

    • The animals are placed individually in metabolic cages, and urine is collected at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Collection and Analysis:

    • The total urine volume for each rat is measured at each time point.

    • The concentration of electrolytes (Na+, K+, and Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.

    • The diuretic activity is calculated as the ratio of the urine volume of the treated group to that of the control group. The natriuretic and saluretic activities are calculated similarly based on the electrolyte excretion.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na+ Na+ Na+->NCC Bloodstream Bloodstream Na+->Bloodstream Increased Excretion Cl- Cl- Cl-->NCC Cl-->Bloodstream Increased Excretion NCC->Bloodstream Reabsorption Blocked cluster_vsmc Vascular Smooth Muscle Cell Thiazide Diuretic Thiazide Diuretic RhoA RhoA Thiazide Diuretic->RhoA Inhibits K_channel K+ Channels Thiazide Diuretic->K_channel Activates Rho-Kinase Rho-Kinase RhoA->Rho-Kinase Activates MLCP Myosin Light Chain Phosphatase (MLCP) Rho-Kinase->MLCP Inhibits MLC-P Phosphorylated MLC MLCP->MLC-P Dephosphorylates Vasodilation Vasodilation MLCP->Vasodilation Promotes MLC Myosin Light Chain (MLC) MLC->MLC-P Phosphorylation Contraction Contraction MLC-P->Contraction Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Vasodilation Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVivo_Study In Vivo Diuretic Activity Assay in Rats Purification->InVivo_Study Data_Collection Urine Volume and Electrolyte Measurement InVivo_Study->Data_Collection SAR_Analysis SAR Analysis and Comparison with Analogs Data_Collection->SAR_Analysis End End SAR_Analysis->End

Mechanism of Action: Direct Inhibition of the Sodium-Chloride Symporter

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Benzylhydrochlorothiazide and Sodium-Chloride Symporter Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of the sodium-chloride symporter (NCC) by this compound, a member of the thiazide class of diuretics. The guide details the regulatory signaling pathways governing NCC activity, presents available quantitative data on the potency of related compounds, and offers detailed experimental protocols for the assessment of NCC inhibition.

This compound exerts its diuretic and antihypertensive effects through the specific inhibition of the sodium-chloride symporter (NCC), also known as SLC12A3.[1] This transporter is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions.

Recent cryo-electron microscopy studies have elucidated the structural basis for this inhibition. Thiazide diuretics bind to a specific pocket on the NCC that overlaps with the chloride ion binding site.[2][3][4] This binding event locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[4] The direct consequence of this inhibition is a reduction in sodium and chloride reabsorption, leading to an increase in their excretion, along with water, resulting in diuresis and a subsequent lowering of blood pressure.

Quantitative Analysis of NCC Inhibition

Diuretic AgentClassPrimary TargetIC50 (µM)Notes
PolythiazideThiazideNCC~0.04Highly potent and specific for NCC.
MetolazoneThiazide-likeNCCNot specifiedPotency is high within the thiazide class.
BendroflumethiazideThiazideNCCNot specified
TrichlormethiazideThiazideNCCNot specified
ChlorthalidoneThiazide-likeNCCNot specified
HydrochlorothiazideThiazideNCCNot specifiedA widely prescribed thiazide diuretic.
BumetanideLoopNKCC1/NKCC20.05 - 0.60Primarily targets NKCCs; does not inhibit NCC.[5]
Note: The IC50 values can vary based on the specific experimental conditions. The potency ranking for the thiazide class is generally accepted as: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[5]

Regulatory Signaling Pathways

The activity of the sodium-chloride symporter is dynamically regulated by a complex signaling cascade, primarily the WNK-SPAK/OSR1 pathway. This pathway modulates the phosphorylation state of the NCC, which in turn affects its transport activity and localization to the plasma membrane.

The core of this pathway involves the With-No-Lysine (WNK) kinases, which are activated by various stimuli, including low intracellular chloride concentrations. Activated WNK kinases then phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). These activated kinases directly phosphorylate several conserved serine and threonine residues within the N-terminal domain of the NCC. This phosphorylation event is a key step in increasing the transporter's activity, leading to enhanced sodium and chloride reabsorption.

WNK_SPAK_NCC_Pathway cluster_stimulus Stimulus cluster_kinases Kinase Cascade cluster_transporter Transporter Regulation Stimulus Low Intracellular Chloride WNKs WNK Kinases Stimulus->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC (Active) Phosphorylated NCC_inactive->NCC_active Salt_Reabsorption Renal Salt Reabsorption NCC_active->Salt_Reabsorption Increases

WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Experimental Protocols

The following section details a standard experimental protocol for determining the inhibitory potency of a compound like this compound on the sodium-chloride symporter.

In Vitro Cell-Based Ion Flux Assay (Iodide Uptake) for IC50 Determination

This assay is a widely accepted method for measuring the function of the NCC in a controlled cellular environment and is considered a gold standard for determining the IC50 of an inhibitor.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on the activity of the human sodium-chloride cotransporter (hNCC).

Principle: The NCC is capable of transporting iodide (I⁻) in addition to chloride. This protocol utilizes a human embryonic kidney (HEK293) cell line stably expressing hNCC. The rate of iodide uptake is measured, and the inhibition of this rate by the test compound is used to calculate its IC50 value.

Materials:

  • HEK293 cell line stably expressing hNCC.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Pre-incubation buffer (chloride-free).

  • Uptake buffer containing a tracer ion (e.g., ¹²⁵I⁻ or a non-radioactive iodide-sensitive fluorescent probe).

  • Wash buffer (ice-cold).

  • Cell lysis buffer.

  • Test compound (this compound) at various concentrations.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the hNCC-expressing HEK293 cells in 96-well plates until they reach optimal confluency.

  • Pre-incubation: Wash the cells with the pre-incubation buffer to remove any residual chloride. Then, pre-incubate the cells for 10-15 minutes in the pre-incubation buffer containing varying concentrations of this compound.

  • Initiation of Uptake: Initiate ion uptake by replacing the pre-incubation buffer with the uptake buffer containing the tracer iodide. Allow the uptake to proceed for a defined, linear period (typically 1-5 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells multiple times with the ice-cold wash buffer.

  • Quantification: Lyse the cells using the cell lysis buffer. If using ¹²⁵I⁻, quantify the radioactivity in the cell lysate using a scintillation counter. If using a fluorescent probe, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of iodide uptake for each concentration of the test compound.

    • Plot the rate of uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NCC's transport activity.

Experimental_Workflow A 1. Seed hNCC-expressing HEK293 cells in 96-well plates B 2. Culture cells to optimal confluency A->B C 3. Wash cells with chloride-free buffer B->C D 4. Pre-incubate with varying concentrations of this compound C->D E 5. Initiate uptake with iodide-containing buffer D->E F 6. Terminate uptake with ice-cold wash E->F G 7. Lyse cells and quantify iodide uptake F->G H 8. Plot data and calculate IC50 G->H

Workflow for determining the IC50 of an NCC inhibitor.

Conclusion

This compound is a specific inhibitor of the sodium-chloride symporter, a key transporter in renal salt reabsorption. Its mechanism of action is well-understood at a structural level, involving the stabilization of an outward-facing conformation of the NCC. The activity of its target is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which presents potential avenues for synergistic therapeutic interventions. While the precise inhibitory potency (IC50) of this compound remains to be definitively established in publicly accessible literature, standardized in vitro assays provide a robust framework for its determination. Further quantitative studies are necessary to fully characterize the potency of this compound in relation to other thiazide diuretics, which will aid in the continued development and optimization of antihypertensive therapies.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrochlorothiazide (B19321), a thiazide diuretic, exerts its primary pharmacodynamic effect through the inhibition of the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound and its parent compound, hydrochlorothiazide (B1673439). It includes a detailed examination of its mechanism of action, absorption, distribution, metabolism, and excretion, supplemented with quantitative data, experimental protocols, and visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a derivative of hydrochlorothiazide, belonging to the thiazide class of diuretics.[1] These agents are fundamental in the management of hypertension and edema.[1] The addition of a benzyl (B1604629) group to the hydrochlorothiazide structure may alter its physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. This document aims to consolidate the current understanding of this compound, with a focus on providing a technical resource for the scientific community.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure and management of edema through its diuretic and natriuretic activity.[1]

Mechanism of Action

Primary Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal mechanism of action of this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter (also known as NCC or SLC12A3) located on the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[1] The enhanced excretion of sodium (natriuresis) is a key factor in its antihypertensive effect.[1]

Secondary Mechanisms

  • Vasodilation: Thiazide diuretics, including likely this compound, exhibit a mild vasodilatory effect that contributes to their antihypertensive properties.[1] This is thought to be mediated through the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells and potentially through the inhibition of carbonic anhydrases in vascular tissue.[1][2]

  • Carbonic Anhydrase Inhibition: Some thiazides possess weak carbonic anhydrase inhibitory activity, which can contribute to their diuretic effect, though this is not their primary mechanism.[2]

Signaling Pathways

The inhibition of the NCC by this compound triggers a cascade of physiological responses.

Mechanism of Action of this compound at the Distal Convoluted Tubule cluster_lumen Tubular Lumen cluster_dct DCT Epithelial Cell cluster_interstitium Interstitial Fluid / Blood BHT Benzylhydro- chlorothiazide NCC Na+/Cl- Cotransporter (NCC) BHT->NCC Inhibits NaCl_lumen Na+ Cl- NaCl_lumen->NCC Transport NaCl_cell Na+ Cl- NCC->NaCl_cell Reabsorption NaK_ATPase Na+/K+ ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood K_channel K+ Channel Ca_channel Ca2+ Channel Ca_cell Ca2+ Ca_channel->Ca_cell Reabsorption Na_cell Na+ Na_cell->NaK_ATPase Pumped out K_cell->K_channel Secretion Ca_blood Ca2+ Ca_cell->Ca_blood K_blood K+ K_blood->NaK_ATPase Pumped in

Figure 1: Mechanism of this compound at the DCT.

Pharmacokinetics

Limited specific pharmacokinetic data for this compound is available in the public domain. Therefore, the following data is primarily based on its parent compound, hydrochlorothiazide, and should be interpreted with the understanding that the benzyl group may influence these parameters.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 1: Summary of Pharmacokinetic Parameters for Hydrochlorothiazide

ParameterValueReference
Bioavailability 60-80%[3]
Time to Peak (Tmax) 1-5 hours[1]
Volume of Distribution (Vd) 0.8 L/kg[3]
Plasma Protein Binding 40-68%[4]
Metabolism Not metabolized[3]
Elimination Half-life 6-15 hours[3]
Excretion Primarily unchanged in urine[3]
Onset and Duration of Action
  • Onset of action: Within 2 hours.[1]

  • Peak effect: 4 to 6 hours.[1]

  • Duration of action: 12 to 24 hours.[1]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

In Vitro NCC Inhibition Assay

This assay determines the inhibitory potential of a compound on the Na+/Cl- cotransporter.

Workflow for In Vitro NCC Inhibition Assay A 1. Cell Culture (e.g., HEK293 cells stably expressing NCC) B 2. Compound Preparation (Serial dilutions of this compound) C 3. Cell Treatment (Incubate cells with compound) A->C B->C D 4. Ion Flux Assay (Measure Na+-dependent Cl- influx using a fluorescent indicator) C->D E 5. Data Analysis (Calculate IC50 value) D->E

Figure 2: Workflow for In Vitro NCC Inhibition Assay.

Methodology:

  • Cell Culture: Utilize a stable cell line, such as HEK293 cells, that co-expresses the Na+/Cl- cotransporter (NCC) and a Cl--quenchable membrane-targeted Yellow Fluorescent Protein (YFP).[5]

  • Cell Activation: Prior to the assay, incubate the cells in a hypotonic, Cl- and K+ free buffer to activate the endogenous WNKs-SPAK signaling pathway, which phosphorylates and activates NCC.[5]

  • Compound Incubation: Prepare serial dilutions of this compound and a known inhibitor (e.g., hydrochlorothiazide) in the assay buffer. Incubate the cells with the compounds for a predetermined period.

  • Ion Flux Measurement: Initiate the ion flux by adding a buffer containing Na+ and Cl-. Monitor the change in YFP fluorescence over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the rate of Cl- influx.[5]

  • Data Analysis: Plot the rate of Cl- influx against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Diuretic Activity Study

This protocol assesses the diuretic, natriuretic, and kaliuretic effects of a test compound in an animal model.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for at least one week with free access to food and water.

  • Experimental Groups: Divide the animals into groups: vehicle control, positive control (e.g., furosemide (B1674285) or hydrochlorothiazide), and test groups (different doses of this compound).

  • Dosing and Sample Collection:

    • Administer the compounds orally or intraperitoneally.

    • Immediately place each animal in an individual metabolic cage.

    • Collect urine over a specified period (e.g., 5 or 24 hours).

  • Analysis:

    • Measure the total volume of urine for each animal.

    • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Interpretation: Compare the urine volume and electrolyte excretion in the test groups to the control groups to evaluate the diuretic, natriuretic, and kaliuretic activity of this compound.

Drug Interactions

This compound, as a thiazide diuretic, may have several clinically significant drug interactions.

Table 2: Potential Drug Interactions with this compound

Interacting Drug/ClassPotential EffectReference
Alcohol, Barbiturates, Narcotics Potentiation of orthostatic hypotension.[6]
Antidiabetic drugs (oral agents and insulin) Dosage adjustment of the antidiabetic drug may be required.[7]
Other antihypertensive drugs Additive effect or potentiation.[1]
Cholestyramine and colestipol resins Absorption of hydrochlorothiazide is impaired.[6]
Corticosteroids, ACTH Intensified electrolyte depletion, particularly hypokalemia.[1]
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Can reduce the diuretic, natriuretic, and antihypertensive effects of thiazide diuretics.[6]

Conclusion

This compound is a thiazide diuretic that primarily acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. While its pharmacodynamic profile is expected to be similar to other thiazides, its specific pharmacokinetic properties may be influenced by the benzyl moiety. The lack of detailed public data on this compound highlights the need for further research to fully characterize its ADME profile and to directly compare its potency and efficacy to hydrochlorothiazide and other diuretics. The experimental protocols and data presented in this guide provide a framework for such investigations, which will be crucial for optimizing its therapeutic use and for the development of novel diuretic agents.

References

Early-Stage Research and Development of Benzylhydrochlorothiazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational aspects of early-stage research on Benzylhydrochlorothiazide (BZH) derivatives. BZH, a thiazide diuretic, serves as a crucial scaffold for the development of novel diuretic and antihypertensive agents. This document outlines synthetic methodologies, presents illustrative quantitative data for a hypothetical series of derivatives, details key experimental protocols, and visualizes critical workflows and pathways to facilitate further research and development in this area.

Introduction to this compound and its Derivatives

This compound is a member of the benzothiadiazine class of diuretics, which act by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The core structure of hydrochlorothiazide (B1673439) (HCTZ) offers several positions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The 3-position, in particular, has been a target for introducing lipophilic groups, such as a benzyl (B1604629) moiety, to potentially enhance potency and duration of action.

Early-stage research on BZH derivatives focuses on synthesizing novel analogs with varied substituents on the benzyl ring to explore the structure-activity relationships (SAR) governing their diuretic and antihypertensive effects. Key objectives of this research include enhancing the inhibitory activity against the NCC, improving oral bioavailability, and optimizing the overall drug-like properties of the compounds.

Synthesis of this compound Derivatives

The synthesis of BZH derivatives typically involves a multi-step process starting from a suitable chlorosulfonated aniline (B41778) precursor. A general synthetic route is depicted below. The key step involves the introduction of the benzyl group at the 3-position of the dihydro-benzothiadiazine dioxide core.

G cluster_0 General Synthetic Pathway cluster_1 Alternative Pathway A 5-chloro-2,4-disulfamoylaniline C Condensation A->C B Substituted Benzaldehyde B->C D 6-chloro-3-(substituted-phenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (this compound Derivative) C->D Formation of Schiff Base & Cyclization E Reduction F Hydrochlorothiazide H Alkylation F->H G Benzyl Halide G->H H->D N-Alkylation

General synthetic routes to this compound derivatives.

A common synthetic approach involves the condensation of 5-chloro-2,4-disulfamoylaniline with a substituted benzaldehyde, followed by reduction to yield the final 3-benzylhydrochlorothiazide derivative.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (BZH-01 to BZH-05) with varying substituents on the benzyl ring. This data is illustrative and based on established structure-activity relationships for thiazide diuretics, where electron-withdrawing or lipophilic groups on the benzyl moiety can influence activity.

Table 1: Physicochemical Properties of BZH Derivatives

Compound IDBenzyl SubstituentMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)
BZHHC₁₄H₁₄ClN₃O₄S₂387.871.85
BZH-014-ClC₁₄H₁₃Cl₂N₃O₄S₂422.312.56
BZH-024-FC₁₄H₁₃ClFN₃O₄S₂405.862.03
BZH-034-CH₃C₁₅H₁₆ClN₃O₄S₂401.902.31
BZH-044-OCH₃C₁₅H₁₆ClN₃O₅S₂417.901.98
BZH-054-NO₂C₁₄H₁₃ClN₄O₆S₂432.861.75

Table 2: In Vitro and In Vivo Activity of BZH Derivatives

Compound IDNCC Inhibition IC₅₀ (µM)Diuretic Activity (Urine Volume, mL/5h)Natriuretic Activity (Na⁺ excretion, mEq/L)
BZH1.55.2 ± 0.4120 ± 10
BZH-010.86.5 ± 0.5155 ± 12
BZH-021.15.9 ± 0.6140 ± 11
BZH-031.35.5 ± 0.4130 ± 9
BZH-041.84.8 ± 0.3110 ± 8
BZH-050.96.2 ± 0.5150 ± 13
HCTZ (control)2.04.5 ± 0.3100 ± 7
Furosemide (control)N/A7.8 ± 0.6180 ± 15

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3-(4-chlorobenzyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (BZH-01)
  • Step 1: Condensation. To a solution of 5-chloro-2,4-disulfamoylaniline (1 mmol) in ethanol (B145695) (20 mL), 4-chlorobenzaldehyde (B46862) (1.1 mmol) and a catalytic amount of glacial acetic acid (3 drops) are added. The mixture is refluxed for 4-6 hours.

  • Step 2: Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (1:1).

  • Step 3: Isolation. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate Schiff base.

  • Step 4: Reduction. The intermediate (1 mmol) is dissolved in methanol (B129727) (25 mL), and sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.

  • Step 5: Quenching and Extraction. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • Step 6: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final product, BZH-01.

In Vitro Sodium-Chloride Cotransporter (NCC) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the NCC in a stable cell line expressing the transporter.

  • Cell Culture. HEK293 cells stably expressing human NCC are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cell Plating. Cells are seeded into 96-well plates and grown to confluence.

  • Assay Protocol.

    • Cells are washed with a chloride-free buffer to stimulate NCC activity.

    • Cells are pre-incubated with varying concentrations of the BZH derivatives or control compounds for 20 minutes.

    • A radioactive tracer, such as ²²Na⁺, is added to the assay buffer, and the uptake is allowed to proceed for a defined period (e.g., 10 minutes).

    • The uptake is terminated by rapidly washing the cells with ice-cold stop buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Diuretic Activity Assay (Lipschitz Test)

This protocol assesses the diuretic, natriuretic, and kaliuretic activity of the test compounds in rats.

  • Animal Model. Male Wistar rats (150-200 g) are used. The animals are fasted overnight with free access to water.

  • Grouping and Dosing.

    • Animals are divided into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), positive control (e.g., Hydrochlorothiazide, 10 mg/kg), and test groups (BZH derivatives at various doses).

    • The compounds are administered orally by gavage.

  • Urine Collection. Immediately after dosing, the rats are placed in individual metabolic cages. Urine is collected over a period of 5 hours.

  • Analysis.

    • The total volume of urine for each rat is measured.

    • The concentrations of sodium (Na⁺) and potassium (K⁺) in the urine are determined using a flame photometer.

  • Data Calculation. The diuretic activity is expressed as the total urine output (mL) per 100g of body weight. Natriuretic and kaliuretic activities are expressed as the total amount of Na⁺ and K⁺ excreted.

Mandatory Visualizations

Signaling Pathway of Thiazide Diuretics

cluster_0 Mechanism of Action BZH_Derivative BZH_Derivative NCC Na+/Cl- Cotransporter (NCC) BZH_Derivative->NCC Inhibits DCT_Cell Tubular Epithelial Cell NCC->DCT_Cell Na+ & Cl- Reabsorption DCT_Lumen Distal Convoluted Tubule Lumen Urine Urine DCT_Lumen->Urine Increased Na+, Cl-, & Water Excretion (Diuresis) Bloodstream Peritubular Capillary (Bloodstream) DCT_Cell->Bloodstream Reduced Na+ & Cl- Reabsorption

Mechanism of action of this compound derivatives.
Experimental Workflow for In Vivo Diuretic Screening

start Start: Animal Acclimatization (Male Wistar Rats) grouping Grouping (n=6) - Vehicle Control - Positive Control (HCTZ) - Test Groups (BZH Derivatives) start->grouping dosing Oral Administration (Gavage) grouping->dosing collection Urine Collection (Metabolic Cages, 5 hours) dosing->collection analysis Urine Analysis - Volume Measurement - Na+/K+ Concentration (Flame Photometry) collection->analysis data Data Calculation - Diuretic Activity - Natriuretic Activity - Kaliuretic Activity analysis->data end End: SAR Analysis data->end

Workflow for the in vivo evaluation of diuretic activity.

Benzylhydrochlorothiazide: An In-Depth Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrochlorothiazide is a thiazide diuretic utilized in the management of hypertension and edema. Its primary therapeutic effect is mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney. However, like many pharmaceuticals, the potential for off-target interactions exists, which can contribute to both therapeutic and adverse effects. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, drawing upon data from the broader class of thiazide diuretics, particularly the structurally similar hydrochlorothiazide (B1673439) (HCTZ). This document outlines the key potential off-target pathways, presents available quantitative data for related compounds, details relevant experimental protocols for assessing these interactions, and provides visualizations of the associated signaling pathways and experimental workflows. A significant data gap exists in the public domain regarding specific quantitative off-target binding and activity data for this compound itself, underscoring the need for further dedicated investigation.

Introduction

This compound (3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) belongs to the thiazide class of diuretics. Its on-target mechanism involves the blockade of the NCC (SLC12A3) transporter, leading to increased natriuresis and diuresis, and consequently, a reduction in blood pressure. While effective, the broader pharmacological profile of thiazide diuretics is known to include interactions with other proteins, which may influence their overall clinical effects. This guide focuses on two primary potential off-target areas for this compound: carbonic anhydrases and potassium channels.

Potential Off-Target Mechanisms

Based on the pharmacology of the thiazide diuretic class, the following are the most probable off-target mechanisms for this compound:

  • Carbonic Anhydrase (CA) Inhibition: Thiazide diuretics are chemically derived from sulfonamides, a class of compounds known to inhibit carbonic anhydrases. Inhibition of various CA isoforms, particularly in vascular smooth muscle, is thought to contribute to the vasodilatory effects of some thiazides. This occurs through an increase in intracellular pH, leading to the activation of calcium-activated potassium channels.

  • Potassium Channel Modulation: Thiazide diuretics have been shown to modulate the activity of certain potassium channels, most notably the large-conductance calcium-activated potassium (BK) channels. Activation of these channels in vascular smooth muscle cells leads to hyperpolarization and vasorelaxation, contributing to the antihypertensive effect.

Quantitative Data on Off-Target Effects of Structurally Related Thiazides

Table 1: Off-Target Activity of Hydrochlorothiazide (HCTZ)

Target FamilySpecific TargetAssay TypeCompoundQuantitative DataReference
Ion ChannelLarge-conductance calcium-activated potassium (BK) channel (with β1 subunit)Electrophysiology (Patch-clamp)HydrochlorothiazideEC50 = 28.4 µmol/L[1](--INVALID-LINK--)
EnzymeCarbonic Anhydrase IsoformsInhibition AssayHydrochlorothiazideSee Table 2

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Hydrochlorothiazide (HCTZ)

Quantitative data for HCTZ inhibition of various carbonic anhydrase isoforms is not consistently reported as specific IC50 or Ki values in the readily available literature. Studies often describe the inhibitory activity qualitatively or in comparison to other thiazides. It is established that HCTZ is a weaker CA inhibitor than acetazolamide (B1664987) but can still exert effects at therapeutic concentrations. The vasodilatory effect of HCTZ has been linked to its carbonic anhydrase inhibiting properties[2].

Experimental Protocols

The following are detailed methodologies for assessing the potential off-target effects of this compound.

Assessment of Carbonic Anhydrase Inhibition

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The inhibition of this reaction by a test compound is quantified.

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄ for constant ionic strength).

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a pH indicator (e.g., 0.2 mM phenol (B47542) red).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.

    • Purify recombinant human carbonic anhydrase isoforms of interest.

  • Enzyme-Inhibitor Pre-incubation:

    • Pre-incubate the CA enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.

    • Load the second syringe with the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (10-100 seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the slope of the absorbance change.

    • Subtract the uncatalyzed rate (measured in the absence of enzyme) from the observed rates.

    • Plot the initial velocity against the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Assessment of Potassium Channel Modulation

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells.

Principle: The flow of ions through a single channel or a population of channels in a cell membrane is recorded as an electrical current. The effect of a test compound on this current is then measured.

Methodology:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293 cells) that endogenously expresses or is transiently transfected to express the potassium channel of interest (e.g., the α and β1 subunits of the BK channel).

    • Plate the cells on glass coverslips for recording.

  • Electrophysiological Recording (Whole-Cell Configuration):

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an extracellular solution.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the membrane of a single cell.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current from the entire cell membrane.

    • Apply a series of voltage steps to the cell to elicit potassium channel currents and record the baseline currents.

  • Compound Application:

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • After a stable effect is reached, repeat the voltage-step protocol to record currents in the presence of the compound.

    • Perform a washout step by perfusing with the drug-free solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct current-voltage (I-V) relationship curves.

    • To generate a concentration-response curve, plot the percentage change in current at a specific voltage against the concentration of this compound.

    • Fit the data with a suitable equation (e.g., the Hill equation) to determine the EC50 (for activators) or IC50 (for inhibitors).

Visualizations

Signaling Pathways and Experimental Workflows

Off_Target_Signaling_Pathway Potential Off-Target Signaling Pathway of this compound BHTZ This compound CA Carbonic Anhydrase BHTZ->CA Inhibition BK_channel BK Channel (Large-conductance Ca2+- activated K+ channel) BHTZ->BK_channel Direct Activation? (β1 subunit dependent) pH Increased Intracellular pH (Alkalinization) CA->pH Leads to pH->BK_channel Activation Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization K+ efflux Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Results in Experimental_Workflow_CA_Inhibition Experimental Workflow for Carbonic Anhydrase Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Indicator, CO2, Enzyme, BHTZ) start->reagent_prep pre_incubation Pre-incubation (Enzyme + BHTZ) reagent_prep->pre_incubation stopped_flow Stopped-Flow Measurement (Rapid mixing and absorbance reading) pre_incubation->stopped_flow data_analysis Data Analysis (Calculate initial velocity, plot dose-response) stopped_flow->data_analysis ic50 Determine IC50/Ki data_analysis->ic50 end End ic50->end Experimental_Workflow_Patch_Clamp Experimental Workflow for Patch-Clamp Electrophysiology start Start cell_prep Cell Preparation (Culture and transfect cells with K+ channel) start->cell_prep recording Whole-Cell Recording (Form giga-seal, apply voltage steps) cell_prep->recording baseline Record Baseline Currents recording->baseline compound_app Apply this compound baseline->compound_app record_effect Record Currents in Presence of BHTZ compound_app->record_effect washout Washout record_effect->washout record_washout Record Washout Currents washout->record_washout data_analysis Data Analysis (I-V curves, dose-response) record_washout->data_analysis ec50_ic50 Determine EC50/IC50 data_analysis->ec50_ic50 end End ec50_ic50->end

References

Preclinical Research Models for Benzylhydrochlorothiazide Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research models utilized in the study of Benzylhydrochlorothiazide (BHT) and other thiazide diuretics. The focus is on the in vitro, in vivo, and in silico methodologies employed to investigate the pharmacodynamics, pharmacokinetics, and safety profile of this class of compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied compound, Hydrochlorothiazide (HCTZ), to provide a representative understanding of the preclinical evaluation of thiazide diuretics.

Introduction to this compound and Preclinical Research

This compound is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased urinary excretion of sodium and water.[1][2] Preclinical research is fundamental to the development of drugs like BHT, providing essential information on their mechanism of action, efficacy, and safety prior to human clinical trials.[3][4] These studies are conducted using a variety of models, including cell-based assays, animal models, and computational simulations.[5][6]

In Vitro Models for Efficacy and Mechanistic Studies

In vitro models are crucial for elucidating the molecular mechanism of action of this compound and for high-throughput screening of diuretic compounds.[7][8] These models typically involve the use of cell lines that are engineered to express the target protein, the sodium-chloride cotransporter (NCC).[2][9]

Cell-Based Assays with NCC-Expressing Cells

Cell Lines:

  • Human Embryonic Kidney (HEK293) cells: These cells are commonly used due to their robust growth characteristics and high transfection efficiency, making them ideal for overexpressing the NCC protein.[2][10][11]

  • Xenopus laevis oocytes: Oocytes from the African clawed frog are a well-established system for expressing and functionally characterizing ion transporters like the NCC.[9][12]

Assay Principle: The primary in vitro assay for thiazide diuretics measures the inhibition of NCC-mediated ion transport. This can be achieved by monitoring the influx of ions such as chloride (Cl⁻) or a surrogate ion like radioactive rubidium (⁸⁶Rb⁺) or thallium (Tl⁺) into the cells.[2][13] The inhibition of this influx in the presence of the test compound is a direct measure of its potency at the NCC transporter.

Table 1: Representative IC50 Values of Thiazide Diuretics for NCC Inhibition
DiureticCell ModelAssay MethodIC50 (µM)
HydrochlorothiazideHEK293Chloride influx assay~30
ChlorthalidoneHEK293Chloride influx assay~10
IndapamideHEK293Chloride influx assay~5
Experimental Protocol: In Vitro NCC Inhibition Assay

This protocol describes a representative fluorescence-based assay for measuring NCC inhibition in HEK293 cells.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • Transfect the cells with a plasmid encoding the human sodium-chloride cotransporter (SLC12A3) using a suitable transfection reagent.

    • For fluorescence-based assays, co-transfect with a plasmid encoding a halide-sensitive yellow fluorescent protein (YFP).

  • Assay Preparation:

    • Seed the transfected cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow for 24-48 hours.

    • On the day of the assay, wash the cells with a chloride-free buffer.

  • Compound Incubation:

    • Prepare serial dilutions of this compound or other test compounds in the chloride-free buffer.

    • Add the compound solutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Ion Influx:

    • Initiate ion influx by adding a buffer containing a known concentration of chloride and a fluorescent indicator (if not co-expressed).

    • Immediately measure the change in fluorescence over time using a fluorescence plate reader. The quenching of YFP fluorescence is proportional to the chloride influx.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench for each well.

    • Normalize the rates to the vehicle control (0% inhibition) and a maximally effective concentration of a standard inhibitor (e.g., polythiazide) (100% inhibition).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with NCC and YFP Plasmids cell_culture->transfection seeding Seeding in 96-well Plates transfection->seeding wash Wash with Cl-free Buffer seeding->wash compound_add Add BHT/Test Compound wash->compound_add influx_init Initiate Cl- Influx compound_add->influx_init measurement Measure Fluorescence Quench influx_init->measurement rate_calc Calculate Quench Rate measurement->rate_calc normalization Normalize Data rate_calc->normalization curve_fit Dose-Response Curve Fitting normalization->curve_fit ic50 Determine IC50 curve_fit->ic50

In Vitro NCC Inhibition Assay Workflow.

In Vivo Models for Efficacy and Pharmacokinetics

Animal models, primarily rodents, are essential for evaluating the diuretic and antihypertensive effects of this compound in a whole-organism context.[16][17][18] These studies also provide crucial pharmacokinetic data.

Diuretic Activity Studies in Rats

The most common method for assessing diuretic activity is the Lipschitz test, which measures urine output and electrolyte excretion in rats following administration of the test compound.[19][20]

Table 2: Representative Data on Diuretic Activity of Hydrochlorothiazide in Rats
Treatment (Oral)Dose (mg/kg)Urine Output (mL/5h)Na⁺ Excretion (mmol/5h)K⁺ Excretion (mmol/5h)Cl⁻ Excretion (mmol/5h)
Vehicle (Saline)-1.5 ± 0.30.20 ± 0.050.15 ± 0.040.25 ± 0.06
Hydrochlorothiazide104.2 ± 0.60.65 ± 0.120.25 ± 0.050.70 ± 0.15
Furosemide (Standard)206.8 ± 0.91.10 ± 0.200.40 ± 0.081.20 ± 0.22
Experimental Protocol: Diuretic Activity in Rats (Lipschitz Test)
  • Animal Acclimatization and Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals to metabolic cages for at least 24 hours before the experiment.

    • Fast the animals overnight (approximately 18 hours) with free access to water.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a standard diuretic (e.g., Hydrochlorothiazide or Furosemide).

    • Administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) orally or intraperitoneally to all animals to ensure a uniform state of hydration and promote urine flow.

    • Immediately after the saline load, administer the vehicle or test compounds orally or by intraperitoneal injection.

  • Urine Collection and Measurement:

    • Place the animals individually in metabolic cages.

    • Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative collection at 24 hours).

    • Record the total volume of urine for each animal at each time point.

  • Electrolyte Analysis:

    • Analyze the collected urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output and the total excretion of each electrolyte for each animal.

    • Compare the mean values of the treatment groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_exp Experimentation cluster_analysis Sample and Data Analysis acclimatization Acclimatization to Metabolic Cages fasting Overnight Fasting acclimatization->fasting grouping Grouping of Animals fasting->grouping saline_load Saline Loading grouping->saline_load dosing Administration of BHT/ Vehicle/Standard saline_load->dosing urine_collection Urine Collection over Time dosing->urine_collection volume_measure Measure Urine Volume urine_collection->volume_measure electrolyte_analysis Analyze Na+, K+, Cl- urine_collection->electrolyte_analysis stat_analysis Statistical Analysis volume_measure->stat_analysis electrolyte_analysis->stat_analysis

In Vivo Diuretic Activity Study Workflow.
Pharmacokinetic Studies

Pharmacokinetic studies in animals, typically rats or dogs, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[22] Blood samples are collected at various time points after drug administration, and the plasma concentrations of the drug are measured using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). This data is used to calculate key pharmacokinetic parameters.

Table 3: Representative Pharmacokinetic Parameters of Hydrochlorothiazide in Rats (Oral Administration)
ParameterValueUnit
Tmax (Time to peak concentration)1.5 - 2.5hours
Cmax (Peak plasma concentration)Dose-dependentµg/mL
t½ (Half-life)2 - 4hours
Bioavailability~70%

Toxicology Studies

Preclinical toxicology studies are essential to assess the safety of this compound.[20][23] These studies are conducted in at least two species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog), and involve acute, subchronic, and chronic toxicity testing.

Table 4: Summary of Preclinical Toxicology Findings for Hydrochlorothiazide
Study TypeSpeciesDurationKey Findings
AcuteRat, MouseSingle doseLow acute toxicity.
SubchronicRat13 weeksIncreased nephrosis and mineralization at the kidney corticomedullary junction.
SubchronicMouse13 weeksNephrosis, calculi, inflammation, and epithelial hyperplasia in the urinary bladder.
ChronicRat2 yearsSevere chronic renal disease with secondary parathyroid hyperplasia.

In Silico Models

In silico, or computational, models are increasingly used in the early stages of drug discovery to predict the properties of compounds like this compound, thereby reducing the reliance on extensive in vitro and in vivo testing.[6][24][25]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of thiazide diuretics to correlate their chemical structures with their diuretic activity.[1] These models can then be used to predict the activity of new, untested compounds.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound can be predicted using various computational tools.[24][26] These predictions help in identifying potential liabilities early in the drug development process.

  • Molecular Docking: This technique can be used to model the interaction of this compound with the three-dimensional structure of the NCC transporter, providing insights into the molecular basis of its inhibitory activity.[27]

Signaling Pathways

The primary signaling pathway affected by this compound is the direct inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. However, the activity of the NCC itself is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK).[19][28] Hormones such as aldosterone (B195564) and angiotensin II can also modulate this pathway.[28] A secondary, less well-understood mechanism of action for thiazide diuretics may involve the opening of calcium-activated potassium channels in vascular smooth muscle, leading to vasodilation.

signaling_pathway cluster_regulation NCC Regulation cluster_action Site of Action: Distal Convoluted Tubule cluster_secondary Secondary Vasodilatory Effect WNK WNK Kinases SPAK SPAK/OSR1 WNK->SPAK NCC Sodium-Chloride Cotransporter (NCC) SPAK->NCC Phosphorylates & Activates Aldosterone Aldosterone Aldosterone->WNK AngiotensinII Angiotensin II AngiotensinII->WNK Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption BHT This compound BHT->NCC Diuresis Increased Diuresis (Water Excretion) Na_Cl_reabsorption->Diuresis Inhibition leads to Natriuresis Increased Natriuresis (Na+ Excretion) Na_Cl_reabsorption->Natriuresis Inhibition leads to K_channel Ca2+-activated K+ Channels Vasodilation Vasodilation K_channel->Vasodilation BHT_secondary This compound BHT_secondary->K_channel May activate

Signaling Pathway of this compound.

Conclusion

The preclinical evaluation of this compound relies on a combination of in vitro, in vivo, and in silico models. While BHT-specific quantitative data is not extensively available, studies on the closely related compound Hydrochlorothiazide provide a robust framework for understanding the experimental approaches and expected outcomes. In vitro cell-based assays are fundamental for determining the mechanism and potency of NCC inhibition. In vivo studies in rodents are the standard for assessing diuretic and antihypertensive efficacy, as well as for pharmacokinetic profiling. Comprehensive toxicology studies in both rodent and non-rodent species are required to establish the safety profile. Finally, in silico models offer a valuable tool for early-stage prediction of activity and ADMET properties. This integrated preclinical assessment is critical for the successful development of effective and safe diuretic therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Diuretic Activity Assay of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide is a thiazide diuretic primarily utilized for its antihypertensive properties and its efficacy in managing edema associated with conditions such as heart failure and liver cirrhosis.[1] Like other thiazide diuretics, its mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which ultimately reduces blood volume and blood pressure.[1][2]

This document provides a detailed protocol for assessing the in vivo diuretic activity of this compound in a rat model. The described methodology, based on the well-established Lipschitz test, allows for the quantitative evaluation of urine output and electrolyte excretion, providing key insights into the pharmacodynamic profile of the compound.[3]

Experimental Protocol: In Vivo Diuretic Activity in Rats

This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of this compound.

1. Animals

  • Species: Male Wistar or Sprague-Dawley rats.[4]

  • Weight: 180-220 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard laboratory chow and water.

2. Materials

  • This compound

  • Furosemide (Standard diuretic)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for rodents[4][5]

  • Oral gavage needles

  • Graduated cylinders

  • Analytical balance

  • Flame photometer or ion-selective electrode analyzer for electrolyte measurement[6][7][8]

3. Experimental Design

Animals are randomly divided into the following groups (n=6 per group):

  • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in normal saline).

  • Group II (Standard): Furosemide (20 mg/kg, p.o.).[9][10]

  • Group III (Test Drug - Low Dose): this compound (10 mg/kg, p.o.).

  • Group IV (Test Drug - High Dose): this compound (20 mg/kg, p.o.).

4. Procedure

  • Fasting: Withhold food for 18 hours prior to the experiment. Allow free access to water.[5]

  • Hydration: Administer normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight orally to all animals to ensure a uniform hydration state and promote urine flow.[11]

  • Drug Administration: Immediately after hydration, administer the respective vehicle, standard drug, or test drug to each animal via oral gavage according to their assigned group.

  • Urine Collection: Place each rat in an individual metabolic cage immediately after dosing.[5] Collect urine at 1, 2, 4, 6, and 24 hours post-administration.

  • Urine Volume Measurement: At each time point, record the total volume of urine excreted by each animal.

  • Urine Sample Preparation: After the final collection at 24 hours, centrifuge the cumulative urine samples to remove any particulate matter.

  • Biochemical Analysis: Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or an ion-selective electrode analyzer.[6][7][8]

Data Presentation

The following tables summarize the expected quantitative data from the experiment.

Table 1: Cumulative Urine Output (ml/kg) in Rats Treated with this compound

GroupTreatment1 hr2 hr4 hr6 hr24 hr
IControl (Vehicle)1.5 ± 0.33.2 ± 0.55.8 ± 0.78.1 ± 0.915.5 ± 1.8
IIFurosemide (20 mg/kg)8.2 ± 1.115.5 ± 1.925.1 ± 2.830.2 ± 3.145.3 ± 4.2
IIIThis compound (10 mg/kg)3.5 ± 0.67.1 ± 0.912.3 ± 1.416.8 ± 1.928.9 ± 2.5
IVThis compound (20 mg/kg)4.8 ± 0.89.9 ± 1.217.5 ± 2.122.4 ± 2.536.7 ± 3.3*

*Values are presented as Mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Urinary Electrolyte Excretion (mEq/kg/24 hr) in Rats Treated with this compound

GroupTreatmentNa+K+Cl-
IControl (Vehicle)1.8 ± 0.21.1 ± 0.12.5 ± 0.3
IIFurosemide (20 mg/kg)8.9 ± 0.93.5 ± 0.410.2 ± 1.1
IIIThis compound (10 mg/kg)4.2 ± 0.52.1 ± 0.25.1 ± 0.6
IVThis compound (20 mg/kg)6.5 ± 0.72.8 ± 0.37.9 ± 0.8*

*Values are presented as Mean ± SEM. *p < 0.05 compared to the control group.

Mandatory Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups (n=6) cluster_collection Data Collection cluster_analysis Analysis Acclimatization Acclimatization of Rats Fasting 18-hour Fasting Acclimatization->Fasting Hydration Oral Hydration with Saline Fasting->Hydration Control Control (Vehicle) Hydration->Control Drug Administration Standard Standard (Furosemide) Hydration->Standard Drug Administration Test_Low Test Drug (Low Dose) Hydration->Test_Low Drug Administration Test_High Test Drug (High Dose) Hydration->Test_High Drug Administration Metabolic_Cage Placement in Metabolic Cages Control->Metabolic_Cage Standard->Metabolic_Cage Test_Low->Metabolic_Cage Test_High->Metabolic_Cage Urine_Collection Urine Collection at Intervals Metabolic_Cage->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+, K+, Cl- Volume_Measurement->Electrolyte_Analysis

Caption: Experimental workflow for the in vivo diuretic activity assay.

thiazide_moa cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood Lumen_Start NCC Na+/Cl- Cotransporter (NCC) Lumen_Start->NCC Ions_Lumen Excretion Increased Excretion of Na+, Cl-, and Water Lumen_Start->Excretion Blocked Reabsorption Blood_End NCC->Blood_End Reabsorption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NCC Ions_Lumen Na+ Cl-

Caption: Mechanism of action of this compound.

References

Application Note: Quantification of Benzylhydrochlorothiazide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benzylhydrochlorothiazide (BZH) in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies and other research applications. While specific quantitative data for this compound is not widely published, this protocol is adapted from validated methods for the closely related and structurally similar compound, hydrochlorothiazide (B1673439) (HCTZ).[1][2][3][4][5][6][7][8][9]

Introduction

This compound is a thiazide diuretic and antihypertensive agent.[10] Like other compounds in its class, it primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[10][11] Accurate quantification of BZH in plasma is essential for pharmacokinetic profiling, dose-response studies, and overall drug development. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][7][12] This application note provides a detailed protocol for the quantification of BZH in human plasma, based on established methods for similar analytes.

Experimental

Materials and Reagents
  • This compound (BZH) reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

  • Autosampler

  • Nitrogen generator

Sample Preparation

A simple protein precipitation method is recommended for sample preparation.[4][8]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A suggested starting point is 5% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then returning to 5% B for 2 minutes.

  • Column Temperature: 40°C

Mass Spectrometry

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for BZH and its internal standard would need to be optimized. Based on the structure of this compound (C14H14ClN3O4S2, molecular weight 387.86 g/mol ), hypothetical MRM transitions are provided below. These would need to be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (BZH)386.0298.0
This compound-d4 (IS)390.0302.0
  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA).[13][14][15] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.[13]

  • Linearity: The range of concentrations over which the method is accurate and precise. A typical range for similar compounds is 0.5 to 500 ng/mL.[5][9]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[13][14]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[16]

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the method based on data from similar assays for hydrochlorothiazide.[5][6][7][9]

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±10%
Recovery > 85%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of BZH calibration->quantification mechanism_of_action BZH This compound NCC Na-Cl Cotransporter (in Distal Convoluted Tubule) BZH->NCC Inhibits Reabsorption Reduced Na+ and Cl- Reabsorption NCC->Reabsorption Leads to Diuresis Increased Excretion of Na+, Cl-, and Water (Diuresis) Reabsorption->Diuresis BloodVolume Decreased Plasma Volume and Cardiac Output Diuresis->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure

References

Application Notes and Protocols for Utilizing Benzylhydrochlorothiazide in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily used in the management of hypertension and edema.[1] Like other thiazide diuretics, its principal mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This action leads to increased excretion of sodium, chloride, and water, resulting in reduced plasma volume, decreased cardiac output, and subsequently, a lowering of blood pressure.[1] Additionally, a mild vasodilatory effect may contribute to its antihypertensive properties.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound in preclinical hypertension research models. While specific quantitative data for BHT in animal models is limited in publicly available literature, the following protocols and data, largely based on the well-studied thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ), offer a robust framework for initiating and conducting rigorous preclinical investigations. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal concentrations for their specific experimental setup.

Mechanism of Action of Thiazide Diuretics

The primary antihypertensive effect of thiazide diuretics is achieved through their action on the kidneys.

  • Inhibition of the Na+/Cl- Cotransporter (NCC): Thiazide diuretics block the NCC in the distal convoluted tubule.

  • Increased Natriuresis and Diuresis: This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine, along with water.

  • Reduction in Blood Volume: The diuretic effect reduces plasma volume and cardiac output, contributing to an initial drop in blood pressure.

  • Vasodilatory Effects: Long-term administration is associated with a reduction in peripheral vascular resistance. The exact mechanism is not fully elucidated but may involve the activation of calcium-activated potassium channels in vascular smooth muscle.

Key Signaling Pathways

The primary signaling pathway affected by this compound is related to renal electrolyte handling. Its downstream effects can influence the Renin-Angiotensin-Aldosterone System (RAAS).

Simplified Signaling Pathway of this compound BHT This compound NCC Na+/Cl- Cotransporter (in Distal Convoluted Tubule) BHT->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Reabsorption Leads to Diuresis Increased Na+ and Water Excretion (Diuresis) Na_Reabsorption->Diuresis Blood_Volume Decreased Plasma Volume and Cardiac Output Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure RAAS Renin-Angiotensin-Aldosterone System (RAAS) Activation Blood_Volume->RAAS Compensatory Response Vasodilation Peripheral Vasodilation Vasodilation->Blood_Pressure Contributes to

Caption: Simplified signaling pathway of this compound.

Experimental Hypertension Models

The choice of animal model is critical for hypertension research. Two commonly used and well-validated rat models are the L-NAME-induced hypertension model and the Spontaneously Hypertensive Rat (SHR) model.

L-NAME-Induced Hypertension Model

This model induces hypertension by inhibiting nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.

Protocol:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).

  • Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Hypertension Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in the drinking water for 4-8 weeks to establish sustained hypertension. Prepare the L-NAME solution fresh daily.

  • Grouping: After the induction period, randomly divide the animals into experimental groups (e.g., Vehicle Control, BHT low dose, BHT high dose).

  • Drug Administration: Prepare BHT as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer BHT or vehicle daily via oral gavage for the desired treatment period (e.g., 4 weeks).

  • Monitoring: Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study.

L-NAME-Induced Hypertension Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Induction Hypertension Induction (L-NAME 40 mg/kg/day in drinking water) (4-8 weeks) Acclimatization->Induction Grouping Random Grouping Induction->Grouping Treatment Treatment Period (e.g., 4 weeks) - Vehicle Control - BHT (Low Dose) - BHT (High Dose) Grouping->Treatment Monitoring Weekly Blood Pressure Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Biochemical & Histopathological) Treatment->Endpoint Monitoring->Treatment End End Endpoint->End

Caption: Workflow for L-NAME-induced hypertension studies.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.

Protocol:

  • Animal Selection: Use male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. The age of the animals will depend on the study's objective (e.g., pre-hypertensive or established hypertension phase).

  • Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the SHRs into experimental groups (e.g., SHR Vehicle Control, SHR + BHT low dose, SHR + BHT high dose). Include a WKY control group.

  • Drug Administration: Administer BHT or vehicle daily via oral gavage for the specified duration of the study (e.g., 8 weeks).

  • Monitoring: Monitor blood pressure weekly.

Data Presentation: Quantitative Data Summary

The following tables summarize typical dosages and effects observed in preclinical studies using hydrochlorothiazide (HCTZ), which can serve as a reference for designing studies with this compound. It is imperative to conduct dose-response studies for BHT to establish its specific efficacy and safety profile in the chosen model.

Table 1: Reference Dosages of Hydrochlorothiazide in Rat Models

ParameterSpontaneously Hypertensive Rat (SHR)
Dose 10 mg/kg/day
Route of Administration Oral
Treatment Duration 8 weeks
Reference [1]

Table 2: Exemplary Effects of Hydrochlorothiazide in SHR Model

ParameterControl SHRHCTZ-treated SHR (10 mg/kg/day)
Systolic Blood Pressure IncreasedSynergistically reduced with Nebivolol (B1214574)
Plasma Angiotensin II IncreasedIncreased
Plasma Nitric Oxide (NO) ReducedIncreased with Nebivolol
Reference [1][1]

Experimental Protocols

Blood Pressure Measurement

Accurate blood pressure measurement is fundamental to hypertension research. The two most common methods are tail-cuff plethysmography and radiotelemetry.

Protocol:

  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days prior to the experiment to minimize stress-induced fluctuations in blood pressure.

  • Procedure:

    • Place the conscious rat in a restrainer.

    • Place a tail-cuff and a pulse sensor on the tail.

    • The cuff is inflated to occlude the tail artery and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Considerations: This method is non-invasive and allows for repeated measurements. However, it can be stressful for the animals and is primarily used for measuring systolic blood pressure.

Protocol:

  • Surgical Implantation:

    • Anesthetize the rat.

    • Surgically implant a pressure-sensing catheter into the abdominal aorta or carotid artery.

    • Place the telemetry transmitter in the peritoneal cavity or in a subcutaneous pocket.

  • Recovery: Allow the animal to recover fully from surgery before starting measurements.

  • Data Acquisition: The telemetry system allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Considerations: This is considered the gold standard for blood pressure measurement in rodents as it provides continuous and accurate data without the stress of restraint. However, it is an invasive and more expensive technique.

Biochemical Assays

At the end of the treatment period, blood and tissue samples should be collected for biochemical analysis.

Protocol:

  • Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta into appropriate tubes (e.g., EDTA-coated tubes for plasma).

  • Plasma Separation: Centrifuge the blood to separate the plasma.

  • Biomarker Analysis:

    • Renin-Angiotensin System: Measure plasma renin activity (PRA), angiotensin II, and aldosterone (B195564) levels using commercially available ELISA or radioimmunoassay kits.

    • Electrolytes: Measure plasma sodium, potassium, and chloride levels.

    • Kidney Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Endothelial Function: Measure plasma nitric oxide (NO) levels (as nitrate/nitrite).

Histopathological Analysis

Histopathological examination of target organs such as the heart and kidneys is crucial for assessing end-organ damage.

Protocol:

  • Tissue Collection: At the end of the study, euthanize the animals and carefully excise the heart and kidneys.

  • Fixation: Fix the tissues in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissues through a series of graded alcohols and embed them in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of cellular injury.

    • Masson's Trichrome: To assess fibrosis (collagen deposition).

    • Periodic acid-Schiff (PAS): For evaluating glomerular and tubular basement membranes in the kidney.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate for pathological changes such as cardiac hypertrophy, fibrosis, glomerulosclerosis, and tubular injury.

General Experimental Workflow Animal_Model Select Animal Model (e.g., SHR, L-NAME) Baseline Baseline Measurements (Blood Pressure) Animal_Model->Baseline Treatment BHT Administration (Dose-Response) Baseline->Treatment BP_Monitoring Blood Pressure Monitoring (Tail-Cuff or Telemetry) Treatment->BP_Monitoring Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice BP_Monitoring->Treatment Throughout study Data_Analysis Data Analysis and Interpretation BP_Monitoring->Data_Analysis Biochem Biochemical Analysis (Plasma) Sacrifice->Biochem Histopath Histopathological Analysis (Heart, Kidney) Sacrifice->Histopath Biochem->Data_Analysis Histopath->Data_Analysis

Caption: General workflow for preclinical evaluation of BHT.

Conclusion

This compound holds potential as a research tool in the study of hypertension. The protocols outlined in these application notes, based on established methods for thiazide diuretics, provide a solid foundation for investigating its efficacy and mechanisms of action in preclinical models. It is essential for researchers to perform specific dose-finding studies for BHT and to carefully select and validate their experimental models and measurement techniques to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Cell-Based Assays of Benzylhydrochlorothiazide Ion Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion and a subsequent reduction in blood pressure.[1] Beyond its well-established role as an NCC inhibitor, the broader effects of BHT on other ion channels are an area of active investigation. Understanding the interaction of BHT with various ion channels is crucial for a comprehensive pharmacological profile and for the development of novel therapeutic strategies with improved specificity and reduced off-target effects.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its primary target, the Na+/Cl- cotransporter, and provide a framework for investigating its potential effects on other ion channels.

Data Presentation: Quantitative Effects of this compound

While specific quantitative data for this compound across a wide range of ion channels is not extensively available in publicly accessible literature, the primary target remains the Na+/Cl- cotransporter (NCC). The following table summarizes the expected type of data that can be generated using the protocols described herein.

CompoundIon Channel/TransporterCell TypeEffectPotency (IC50/EC50)
This compound Na+/Cl- Cotransporter (NCC)HEK293 (or similar)InhibitionTo be determined
Hypothetical Off-TargetVoltage-gated K+ ChannelCHO (or similar)ModulationTo be determined
Hypothetical Off-TargetVoltage-gated Ca2+ ChannelHEK293 (or similar)ModulationTo be determined

Key Experimental Protocols

NCC Inhibition Assay using a Chloride-Sensitive Fluorescent Reporter

This assay measures the inhibition of the Na+/Cl- cotransporter (NCC) by this compound in a cell-based format using a fluorescent indicator. The principle relies on the quenching of a chloride-sensitive yellow fluorescent protein (YFP) upon chloride influx into the cell, which is mediated by NCC.

Materials:

  • HEK293 cell line stably co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.

  • Poly-D-lysine coated, black-walled, clear-bottom 96-well plates.

  • Chloride-free buffer (in mM): 135 Na-gluconate, 5 K-gluconate, 1 Ca-gluconate, 1 Mg-gluconate, 10 HEPES, pH 7.4.

  • Chloride-containing buffer (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader with kinetic read capabilities.

Protocol:

  • Cell Seeding: Seed the stable HEK293-NCC-YFP cells into a 96-well plate at a density of 50,000-100,000 cells per well and culture overnight.

  • Cell Washing: The following day, gently wash the cells twice with 100 µL of chloride-free buffer to remove extracellular chloride.

  • Compound Incubation: Add 90 µL of chloride-free buffer containing the desired concentrations of this compound (and vehicle controls) to the wells. Incubate for 15-30 minutes at room temperature.

  • Assay Initiation: Place the plate in the fluorescence plate reader. Initiate the assay by adding 10 µL of chloride-containing buffer to each well to stimulate NCC-mediated Cl- influx.

  • Data Acquisition: Immediately begin kinetic measurement of YFP fluorescence (Excitation: ~485 nm, Emission: ~525 nm) every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to NCC activity.

    • Calculate the initial rate of quenching for each concentration of this compound.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow_ncc_inhibition cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis seed_cells Seed HEK293-NCC-YFP cells in 96-well plate wash_cells Wash with Chloride-Free Buffer seed_cells->wash_cells add_bht Add this compound (various concentrations) wash_cells->add_bht add_cl Initiate influx with Chloride-Containing Buffer add_bht->add_cl read_fluorescence Kinetic Fluorescence Reading (YFP Quenching) add_cl->read_fluorescence calc_rate Calculate Rate of Fluorescence Quenching read_fluorescence->calc_rate plot_curve Generate Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the NCC inhibition chloride flux assay.

Whole-Cell Patch-Clamp Electrophysiology for Off-Target Ion Channel Analysis

To investigate the potential effects of this compound on other ion channels (e.g., voltage-gated potassium or calcium channels), the gold-standard patch-clamp technique can be employed.[3][4] This method allows for the direct measurement of ion channel currents.

Materials:

  • A suitable cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells).

  • Glass coverslips for cell culture.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) solution (composition depends on the channel being studied).

  • Extracellular (bath) solution (composition depends on the channel being studied).

  • This compound stock solution.

  • Perfusion system.

Protocol:

  • Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Chamber: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. Allow the cell to dialyze with the pipette solution for a few minutes.

  • Baseline Recording: Apply a voltage protocol appropriate for activating the ion channel of interest and record the baseline currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Effect Recording: Once the drug effect has stabilized, apply the same voltage protocol to record the currents in the presence of the compound.

  • Washout: Perfuse the cell with the drug-free extracellular solution to test for the reversibility of the effect.

  • Data Analysis:

    • Measure the current amplitude and kinetics before, during, and after drug application.

    • Construct current-voltage (I-V) relationship plots.

    • To determine potency, apply a range of concentrations and construct a concentration-response curve to calculate the IC50 or EC50 value.

signaling_pathway_ncc cluster_regulation NCC Regulation cluster_transport Ion Transport cluster_inhibition Thiazide Inhibition WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active p-NCC (Active) NCC_inactive->NCC_active Na_Cl_in Na+ & Cl- Influx NCC_active->Na_Cl_in Lumen Tubular Lumen Cell Distal Convoluted Tubule Cell BHT This compound BHT->NCC_active Inhibits

Caption: Simplified signaling pathway of NCC regulation and inhibition by this compound.[5][6][7]

Automated Patch-Clamp Systems

For higher throughput screening of this compound against a panel of ion channels, automated patch-clamp (APC) systems are a valuable tool.[3][4][8] These platforms automate the entire patch-clamp process, allowing for the rapid testing of multiple compounds and concentrations. The general principles of whole-cell voltage-clamp are the same as for manual patch-clamp, but the use of planar patch-chip technology enables parallel recordings from numerous cells.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the ion channel activity of this compound. The primary focus should be on its well-established inhibitory effect on the Na+/Cl- cotransporter, for which the fluorescent chloride flux assay is a suitable medium-to-high throughput method. For detailed mechanistic studies and to explore potential off-target effects on other ion channels, manual and automated patch-clamp electrophysiology remain the methods of choice. A thorough characterization of this compound's ion channel interaction profile will contribute to a deeper understanding of its therapeutic effects and potential side-effect liabilities.

References

Application Notes and Protocols for Studying Renal Ion Transport Mechanisms with Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzylhydrochlorothiazide (BHT) as a tool for investigating renal ion transport mechanisms. This document outlines the mechanism of action of BHT, presents relevant quantitative data for the thiazide class of diuretics, and offers detailed protocols for in vitro and in vivo experimental models.

Introduction to this compound

This compound is a diuretic and antihypertensive agent belonging to the thiazide class of drugs.[1] Its primary pharmacological effect is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] By blocking NCC, BHT prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increase in the excretion of sodium, chloride, and water (diuresis), which in turn reduces extracellular fluid volume, plasma volume, and cardiac output, ultimately lowering blood pressure.[2] Due to its specific mechanism of action, BHT is a valuable research tool for elucidating the physiology and pharmacology of the NCC and its role in renal ion handling and blood pressure regulation.[1]

Mechanism of Action

This compound, like other thiazide diuretics, exerts its effect by directly interacting with the NCC protein. Structural and functional studies on thiazides have revealed a detailed inhibitory mechanism:

  • Competitive Inhibition: Thiazide diuretics compete with chloride ions for binding to the NCC.[3]

  • Conformational Locking: By binding to the transporter, thiazides stabilize it in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[3]

The inhibition of NCC by BHT leads to a cascade of physiological effects, including natriuresis, diuresis, and a mild vasodilatory effect.[2]

Data Presentation

While specific quantitative data for this compound's interaction with the NCC is not widely available in publicly accessible literature, the following table summarizes representative data for other well-studied thiazide diuretics. This information can serve as a valuable reference for designing experiments with BHT, as the compounds share a common mechanism of action.

DiureticParameterValueSpecies/SystemReference
Hydrochlorothiazide Estimated dose for 10 mmHg SBP reduction26.4 mgHuman[4][5]
Estimated dose for 0.4 mmol/L K+ reduction40.5 mgHuman[6]
Chlorthalidone Estimated dose for 10 mmHg SBP reduction8.6 mgHuman[4][5]
Estimated dose for 0.4 mmol/L K+ reduction11.9 mgHuman[6]
Bendroflumethiazide Estimated dose for 10 mmHg SBP reduction1.4 mgHuman[5][6]
Estimated dose for 0.4 mmol/L K+ reduction4.2 mgHuman[6]

Mandatory Visualizations

Mechanism of NCC Inhibition by this compound cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium BHT This compound NCC NCC (Sodium-Chloride Cotransporter) BHT->NCC Inhibits Na_ion Na+ Na_ion->NCC Transport Cl_ion Cl- Cl_ion->NCC Transport Na_K_ATPase Na+/K+ ATPase K_channel K+ Channel Na_out Na+ Na_K_ATPase->Na_out K_out K+ K_channel->K_out Leaks out K_in K+ K_in->Na_K_ATPase Na_ion_cell->Na_K_ATPase Pumped out Experimental Workflow for In Vitro NCC Inhibition Assay start Start: HEK293 cells stably expressing NCC culture Culture cells to confluence start->culture wash Wash cells with Cl--free buffer culture->wash incubate Incubate with varying concentrations of this compound wash->incubate add_tracer Add 22Na+ or Cl--sensitive fluorescent dye incubate->add_tracer measure Measure tracer uptake or fluorescence change over time add_tracer->measure analyze Analyze data to determine IC50 and inhibition kinetics measure->analyze end End analyze->end Logical Relationship of BHT, NCC, and Sodium Reabsorption BHT This compound Administration NCC_inhibition Inhibition of NCC Activity BHT->NCC_inhibition leads to Na_reabsorption Decreased Na+ and Cl- Reabsorption in DCT NCC_inhibition->Na_reabsorption results in Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Na_reabsorption->Diuresis causes BP_reduction Reduced Blood Pressure Diuresis->BP_reduction contributes to

References

Application Notes and Protocols for Determining the Solubility of Benzylhydrochlorothiazide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the solubility of Benzylhydrochlorothiazide in various organic and aqueous solvents. The thermodynamic solubility is a critical physicochemical parameter in drug development, influencing formulation design, bioavailability, and overall efficacy. The recommended methodology is the Shake-Flask method, a widely recognized and reliable technique for solubility measurement.[1] This protocol outlines the necessary materials, equipment, and a step-by-step procedure for sample preparation, equilibration, and quantitative analysis using High-Performance Liquid Chromatography (HPLC). Additionally, this document includes a template for data presentation and visualizations to illustrate the experimental workflow and factors influencing solubility. It is important to note that quantitative solubility data for this compound is not extensively available in public literature; therefore, this protocol provides a robust framework for its experimental determination.

Introduction

This compound is a thiazide diuretic utilized for its antihypertensive properties.[2] A thorough understanding of its solubility in a range of pharmaceutically relevant solvents is paramount for the development of stable and effective dosage forms. Solubility data informs the selection of appropriate solvent systems for formulation, purification, and analytical method development. Factors such as the chemical structure of the solute, the physicochemical properties of the solvent, temperature, and pH all play a significant role in the dissolution process.

This application note details a standardized protocol for the determination of this compound's equilibrium solubility. The Shake-Flask method, considered the "gold standard" for solubility measurement, will be employed.[1] This method involves suspending an excess amount of the solid drug in the solvent of interest and agitating the mixture until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique, such as HPLC.

Materials and Equipment

2.1. Materials

  • This compound (analytical standard, >98% purity)

  • Solvents (HPLC grade or equivalent):

  • HPLC mobile phase reagents (e.g., methanol, water, phosphoric acid)

  • Syringe filters (0.22 µm, compatible with the solvents used)

2.2. Equipment

  • Analytical balance (± 0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm)

  • Glass vials with screw caps (B75204) (e.g., 10 mL)

  • Volumetric flasks and pipettes

  • pH meter

Experimental Protocols

3.1. Preparation of Saturated Solutions (Shake-Flask Method)

  • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) and transfer it into a glass vial. The exact amount should be recorded. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume (e.g., 5 mL) of the selected solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

3.2. Sample Preparation for Analysis

  • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Dilute the filtered supernatant with the appropriate solvent (usually the mobile phase) to a concentration within the calibration range of the HPLC method. The dilution factor must be accurately recorded.

3.3. HPLC Analysis

An HPLC method should be developed and validated for the quantification of this compound. Based on methods for the related compound hydrochlorothiazide, the following parameters can be used as a starting point:

  • HPLC Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 25mM potassium phosphate monobasic, adjusted to pH 2.9 with phosphoric acid) in a ratio of approximately 60:40 (v/v).[3] The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection Wavelength: 273 nm[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

3.4. Calculation of Solubility

The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility (S) is then calculated using the following formula:

S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

To express the solubility in mol/L, the following conversion is used:

S (mol/L) = (S (mg/mL) / Molecular Weight of this compound) x 1000

The molecular weight of this compound (C₁₄H₁₄ClN₃O₄S₂) is 387.86 g/mol .

Data Presentation

The experimentally determined solubility data for this compound in various solvents should be summarized in a clear and structured table.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Purified Water25Data to be determinedData to be determined
PBS (pH 7.4)37Data to be determinedData to be determined

Note: The above table is a template. The actual data needs to be generated by following the experimental protocol outlined in this document.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing weigh Weigh Excess This compound add_solvent Add Known Volume of Solvent weigh->add_solvent Step 1 shake Shake at Constant Temperature (24-48h) add_solvent->shake Step 2 sediment Sedimentation shake->sediment Step 3 filter Filter Supernatant (0.22 µm filter) sediment->filter Step 4 dilute Dilute Sample filter->dilute Step 5 hplc HPLC Analysis dilute->hplc Step 6 calculate Calculate Solubility (mg/mL and mol/L) hplc->calculate Step 7

Caption: Experimental workflow for determining the solubility of this compound.

factors_affecting_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of This compound mw Molecular Weight mw->solubility polarity Polarity polarity->solubility crystal Crystal Form crystal->solubility solvent_polarity Polarity solvent_polarity->solubility h_bonding Hydrogen Bonding h_bonding->solubility temp Temperature temp->solubility ph pH (for aqueous) ph->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a pharmaceutical compound.

Conclusion

The protocol described in this application note provides a comprehensive and reliable method for determining the solubility of this compound in a variety of solvents. The generation of accurate solubility data is a crucial step in the pre-formulation and formulation development of this active pharmaceutical ingredient. By following this standardized shake-flask protocol coupled with HPLC analysis, researchers and scientists can obtain consistent and reproducible results, facilitating informed decisions in the drug development process. The provided templates and diagrams serve as a guide for systematic data collection and presentation.

References

Application of Benzylhydrochlorothiazide in Preclinical Edema Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide (BHT) is a thiazide diuretic primarily utilized for the management of hypertension and edema.[1] Its mechanism of action is analogous to other thiazide diuretics, involving the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and alleviating edema.[2]

These application notes provide a comprehensive overview of the preclinical evaluation of this compound and similar thiazide diuretics in established edema models. Due to the limited availability of direct preclinical data for this compound, data from its close analog, hydrochlorothiazide (B1673439) (HCTZ), is used as a surrogate to provide expected outcomes and guide experimental design. This document offers detailed protocols for inducing and assessing edema, as well as for evaluating the diuretic and saluretic properties of test compounds.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics, including this compound, exert their therapeutic effect by targeting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. By blocking this transporter, they prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted as urine.

cluster_0 Distal Convoluted Tubule Cell DCT_Cell Apical Membrane Basolateral Membrane Na_K_ATPase Na+/K+ ATPase DCT_Cell:f1->Na_K_ATPase Na+ TubularLumen Tubular Lumen (Filtrate) Na_Cl_Symporter Na+/Cl- Symporter TubularLumen->Na_Cl_Symporter Na+, Cl- Blood Blood Blood->Na_K_ATPase 2 K+ Na_Cl_Symporter->DCT_Cell:f0 BHT This compound BHT->Na_Cl_Symporter Inhibits Na_K_ATPase->Blood 3 Na+

Caption: Mechanism of action of this compound.

Preclinical Edema Models

Several well-established animal models can be employed to evaluate the anti-edema effects of this compound. These models mimic different aspects of inflammation-induced edema.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation and edema.[3][4][5] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase characterized by the release of prostaglandins (B1171923) and other inflammatory mediators.[3]

Croton Oil-Induced Ear Edema Model

Topical application of croton oil, a potent inflammatory agent, induces a localized inflammatory response and edema in the ear of a mouse or rat.[6][7][8] This model is particularly useful for evaluating the efficacy of topically or systemically administered anti-inflammatory and anti-edema agents.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-edema effect of this compound in an acute inflammation model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (BHT)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (B1671933) (5 mg/kg)[11]

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Animal balance

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, BHT (multiple dose levels), and Positive control.

  • Administer the vehicle, BHT, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[4][11]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[11]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Start Start: Fast Rats Overnight Grouping Group Animals: - Vehicle Control - BHT (Dose 1, 2, 3) - Positive Control Start->Grouping Dosing Administer Treatment (Vehicle, BHT, or Positive Control) Grouping->Dosing InitialPawVolume Measure Initial Paw Volume Dosing->InitialPawVolume CarrageenanInjection Inject Carrageenan (0.1 mL, 1%) into Right Hind Paw InitialPawVolume->CarrageenanInjection MeasurePawVolume Measure Paw Volume at 1, 2, 3, 4, 5 hours CarrageenanInjection->MeasurePawVolume CalculateInhibition Calculate % Inhibition of Edema MeasurePawVolume->CalculateInhibition End End CalculateInhibition->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 2: Croton Oil-Induced Ear Edema in Mice or Rats

Objective: To assess the anti-edema activity of this compound against topically induced inflammation.

Materials:

  • Male Swiss albino mice (20-25 g) or Wistar rats (70-100 g)

  • This compound (BHT)

  • Vehicle (e.g., acetone)

  • Positive control: Dexamethasone (0.08 mg/ear)[6]

  • Croton oil solution (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, 66 parts ethyl ether for rats)[8]

  • Micrometer or punch biopsy tool and analytical balance

Procedure:

  • Divide the animals into groups (n=6-8 per group): Vehicle control, BHT (multiple dose levels), and Positive control.

  • Apply the test compound (BHT or vehicle) topically to the inner and outer surfaces of the right ear 15-30 minutes before the croton oil application.[6]

  • Apply a standardized volume (e.g., 20 µL) of the croton oil solution to the right ear of each animal. The left ear remains untreated.[6][8]

  • After a set time (e.g., 6 hours), sacrifice the animals.[6]

  • Measure the thickness of both ears using a micrometer or take a standard-sized punch biopsy from both ears and weigh them.

  • The difference in thickness or weight between the right and left ears is a measure of the edema.

  • Calculate the percentage inhibition of edema for each group.

Protocol 3: Evaluation of Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)

Objective: To quantify the effect of this compound on urine output and electrolyte excretion.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (BHT)

  • Vehicle (e.g., 0.9% saline)

  • Standard diuretic: Furosemide or Hydrochlorothiazide (e.g., 10 mg/kg)[10]

  • Metabolic cages

  • Graduated cylinders for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Fast the rats for 15-18 hours with free access to water.[12]

  • Divide the animals into groups (n=6 per group): Vehicle control, BHT (multiple dose levels), and Standard diuretic.[12]

  • Administer an oral water load (e.g., 25 mL/kg of 0.9% saline).

  • Immediately after the water load, administer the vehicle, BHT, or standard diuretic orally.

  • Place each rat in an individual metabolic cage.

  • Collect urine at specified time intervals (e.g., every hour for 5 hours and a cumulative collection at 24 hours).[12]

  • Measure the total volume of urine for each rat.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

  • Calculate the total excretion of each electrolyte.

Start Select Dose Levels of BHT AdministerDoses Administer Different Doses to Separate Animal Groups Start->AdministerDoses MeasureResponse Measure Diuretic Response (e.g., Urine Volume, % Edema Inhibition) AdministerDoses->MeasureResponse PlotData Plot Dose vs. Response MeasureResponse->PlotData DetermineParameters Determine Pharmacodynamic Parameters (e.g., ED50, Emax) PlotData->DetermineParameters End End DetermineParameters->End

Caption: Logical workflow for a dose-response study.

Data Presentation

Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of Hydrochlorothiazide on Urine Volume and Electrolyte Excretion in Wistar Rats

Treatment Group (Dose)Urine Volume (mL/100g/5h)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Cl- Excretion (mEq/L)
Control (Vehicle)0.85 ± 0.08110.2 ± 3.535.6 ± 2.1125.8 ± 4.2
Hydrochlorothiazide (10 mg/kg)1.52 ± 0.12 145.8 ± 5.148.2 ± 2.9*160.4 ± 6.3
Furosemide (20 mg/kg)2.15 ± 0.15 168.4 ± 6.855.1 ± 3.4185.7 ± 7.1***

Data are presented as Mean ± SEM. Data are hypothetical and based on expected outcomes from literature.[10][12] *p<0.05, **p<0.01, ***p<0.001 compared to control.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment Group (Dose)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)1.25 ± 0.10-
BHT (5 mg/kg)0.95 ± 0.08*24.0
BHT (10 mg/kg)0.72 ± 0.06**42.4
BHT (20 mg/kg)0.55 ± 0.05 56.0
Indomethacin (5 mg/kg)0.48 ± 0.0461.6

Data are presented as Mean ± SEM. Data are hypothetical. *p<0.05, **p<0.01, ***p<0.001 compared to control.

Conclusion

The preclinical evaluation of this compound in edema models is crucial for understanding its therapeutic potential. The protocols and data presentation formats outlined in these application notes provide a framework for conducting robust and reproducible studies. While direct preclinical data for BHT is limited, the information available for the closely related compound, hydrochlorothiazide, serves as a valuable reference for experimental design and interpretation of results. Further studies are warranted to establish the specific dose-response relationship and efficacy of this compound in various preclinical edema models.

References

Application Notes and Protocols for the Analytical Profiling of Benzylhydrochlorothiazide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide is a thiazide diuretic, structurally related to hydrochlorothiazide (B1673439), used in the management of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) like this compound is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of this compound.

Given the limited publicly available information specific to this compound impurity profiling, the methodologies presented here are largely adapted from established and validated methods for Hydrochlorothiazide (HCTZ). Due to the structural similarity, it is anticipated that the impurity profile and analytical behavior of this compound will be comparable to that of HCTZ. These protocols should serve as a comprehensive starting point for method development and validation activities in your laboratory.

Overview of Analytical Strategies for Impurity Profiling

Impurity profiling of this compound involves a multi-faceted approach to detect, identify, and quantify impurities. The core of this strategy is the use of high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis and liquid chromatography-mass spectrometry (LC-MS) for identification and structural elucidation of impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for this compound Impurity Profiling

Impurity Profiling Workflow cluster_0 Sample Preparation & Forced Degradation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting API This compound API Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation HPLC_UV HPLC-UV Analysis (Detection & Quantification) Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis (Identification & Structural Elucidation) Forced_Degradation->LC_MS Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Impurities LC_MS->Identification Reporting Impurity Profile Report Quantification->Reporting Identification->Reporting

Caption: A general workflow for the impurity profiling of this compound.

Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1][2][3][4][5] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis : Dissolve this compound in 0.1 M HCl and reflux for 8 hours.[5]

  • Base Hydrolysis : Dissolve this compound in 0.1 M NaOH and reflux for 8 hours.[5]

  • Oxidative Degradation : Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]

  • Thermal Degradation : Expose solid this compound to dry heat at 70°C for 48 hours.

  • Photolytic Degradation : Expose solid this compound to UV light (254 nm) and fluorescent light in a photostability chamber.

Samples from each stress condition should be diluted to a suitable concentration and analyzed by HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A stability-indicating HPLC method is essential for separating this compound from its process-related impurities and degradation products. The following method is a starting point and may require optimization.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Method Validation Parameters (as per ICH Q2(R1))

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve this compound from its impurities and degradants. Peak purity analysis should be performed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Hypothetical Quantitative Data for this compound and its Impurities

The following table presents hypothetical data based on typical performance of similar HPLC methods. This should be replaced with experimental data upon method validation.

CompoundRetention Time (min) (Approx.)LOD (µg/mL)LOQ (µg/mL)
This compound15.00.050.15
Impurity A (Process-related)8.50.030.10
Impurity B (Degradant)12.20.040.12
Impurity C (Benzyl-dimer)22.10.060.18

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities. The coupling of liquid chromatography with mass spectrometry provides retention time data and mass-to-charge ratio (m/z) information, which aids in determining the molecular weight and fragmentation pattern of impurities.

Proposed LC-MS Method Parameters
ParameterRecommended Condition
LC System UPLC/HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Similar to HPLC method, adjusted for UPLC
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range m/z 100 - 1000

Logical Relationship of Analytical Techniques for Impurity Characterization

Impurity Characterization Logic cluster_0 Initial Detection cluster_1 Identification cluster_2 Structure Elucidation cluster_3 Confirmation HPLC_UV HPLC-UV LC_MS LC-MS (Molecular Weight) HPLC_UV->LC_MS Unknown Peak MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) LC_MS->MS_MS Isolation Preparative HPLC for Isolation MS_MS->Isolation NMR NMR Spectroscopy (Detailed Structure) Reference_Standard Comparison with Reference Standard NMR->Reference_Standard Final Confirmation Isolation->NMR

Caption: The logical progression of analytical techniques for impurity identification.

Potential Impurities of this compound

Based on the known impurities of HCTZ, the following are potential process-related and degradation impurities for this compound.

  • Process-Related Impurities:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Compounds formed from side reactions during synthesis. A potential by-product could be an analog of Chlorothiazide, which is an oxidation product of HCTZ.

    • Benzyl-dimer Impurity: Analogous to the HCTZ dimer impurity, this could be formed by the reaction of two this compound molecules.[6][7]

  • Degradation Products:

    • Hydrolytic Degradants: Degradation in acidic or basic conditions could lead to the opening of the thiadiazine ring. A likely degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide.[8]

    • Oxidative Degradants: Oxidation may lead to the formation of related substances with modified functional groups.

    • Photolytic Degradants: Exposure to light may cause transformations in the molecule.

Summary and Conclusion

The impurity profiling of this compound is a crucial step in ensuring its quality, safety, and efficacy. This document provides a comprehensive framework of application notes and protocols based on established methods for the closely related compound, Hydrochlorothiazide. The successful implementation of these analytical techniques, including forced degradation studies, HPLC-UV for quantification, and LC-MS for identification, will enable the thorough characterization of the impurity profile of this compound. It is imperative that the proposed methods are fully validated in accordance with ICH guidelines to ensure reliable and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the solubility enhancement of Benzylhydrochlorothiazide. The following troubleshooting guides and FAQs are primarily based on established techniques successfully applied to Hydrochlorothiazide (HCTZ), a structurally similar and well-studied thiazide diuretic. These methodologies provide a strong starting point for developing formulations for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound, and why is it a concern?

Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble drugs like this compound?

A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs. For thiazide derivatives like HCTZ, the most successful approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.[5][6]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent solubility.[1][7]

  • Liquisolid Technique: This method involves dissolving the drug in a non-volatile solvent and then adsorbing the solution onto a carrier powder to create a dry, free-flowing system with enhanced dissolution characteristics.[3][5]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[2]

Q3: How do I choose the most suitable solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the required level of solubility improvement. A preliminary screening of different methods is often recommended. For instance, solid dispersions are effective for creating amorphous forms of the drug, while cyclodextrin complexation is a good choice for achieving significant solubility enhancement in liquid formulations.[1][5]

Q4: Are there any potential stability issues I should be aware of when using these techniques?

A4: Yes, particularly with amorphous solid dispersions. The amorphous state is thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of heat or humidity.[6] It is crucial to include stabilizing polymers and conduct long-term stability studies under various conditions.

Troubleshooting Guides

Issue 1: Low drug loading is achieved with solid dispersions.

  • Possible Cause: The drug and polymer may have poor miscibility.

  • Troubleshooting Steps:

    • Screen different polymers: Experiment with various hydrophilic polymers such as PVP K30, HPMC, or PEG 6000, as their compatibility with the drug can vary.

    • Optimize the drug-to-polymer ratio: Systematically vary the ratio to find the optimal balance between drug loading and the stability of the amorphous dispersion.

    • Use a combination of polymers: Sometimes, a blend of polymers can improve miscibility and drug loading.

    • Employ a different solvent system: The choice of solvent used in the solvent evaporation method can influence drug-polymer interactions.

Issue 2: The formed cyclodextrin complex shows limited solubility improvement.

  • Possible Cause: The stoichiometry of the complex may not be optimal, or the chosen cyclodextrin may not be the most suitable.

  • Troubleshooting Steps:

    • Conduct phase solubility studies: This will help determine the binding constant and the optimal drug-to-cyclodextrin molar ratio.[7]

    • Test different types of cyclodextrins: Besides β-cyclodextrin, consider derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which often exhibit higher aqueous solubility and complexation efficiency.

    • Optimize the preparation method: Techniques like kneading, co-evaporation, or freeze-drying can yield complexes with different characteristics.

Issue 3: The liquisolid formulation is not free-flowing.

  • Possible Cause: The liquid load factor is too high, or the carrier and coating materials are not appropriate.

  • Troubleshooting Steps:

    • Determine the optimal liquid load factor: This involves calculating the maximum amount of liquid that the carrier material can retain while maintaining good flow properties.

    • Select appropriate carrier and coating materials: Microcrystalline cellulose (B213188) is a commonly used carrier, and colloidal silicon dioxide (Aerosil 200) is an effective coating material.[3][5]

    • Adjust the ratio of carrier to coating material: A higher proportion of coating material can improve the flowability of the powder mixture.

Quantitative Data Summary

The following tables summarize quantitative data on the solubility enhancement of Hydrochlorothiazide (HCTZ), which can serve as a valuable reference for experiments with this compound.

Table 1: Solubility of HCTZ in Different Non-Volatile Solvents [3]

Solvent SystemSolubility (mg/mL)
Water (reported)0.70
Polyethylene Glycol 400 (PEG-400)2.53
PEG-400:Water (3:1)6.50

Table 2: Enhancement of HCTZ Solubility using Solid Dispersions with Different Polymers (Drug:Polymer Ratio 1:5)

PolymerDrug Release at 5 minEnhancement in Permeability
HPMC E 1598%~10-fold
PVP K3066.3%~2.5-fold

Table 3: Solubility Enhancement of HCTZ via Nanoparticle Formation [2]

FormulationDissolved Amount (µg/mL)Fold Increase in Solubility
Bulk HCTZ16.6-
HCTZ Nanoparticles107.96.5

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., HPMC E15 or PVP K30) in a suitable solvent like ethanol.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Sieving: Pulverize the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading

  • Mixing: Mix this compound and β-cyclodextrin (in a predetermined molar ratio) in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture and knead the paste for a specified time (e.g., 45-60 minutes).

  • Drying: Dry the resulting product at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Evaluate the complex for solubility, dissolution, and evidence of inclusion complex formation using methods like FT-IR and DSC.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization start Weigh Drug and Polymer dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry sieve Sieving dry->sieve dissolution Dissolution Testing sieve->dissolution dsc DSC Analysis sieve->dsc xrd XRD Analysis sieve->xrd

Caption: Workflow for Solid Dispersion Preparation and Characterization.

logical_relationship_solubility_enhancement cluster_problem The Problem cluster_approaches Enhancement Strategies cluster_outcomes Desired Outcomes poor_solubility Poor Aqueous Solubility of this compound solid_dispersion Solid Dispersion poor_solubility->solid_dispersion cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin liquisolid Liquisolid Technique poor_solubility->liquisolid nanotechnology Nanotechnology poor_solubility->nanotechnology increased_dissolution Increased Dissolution Rate solid_dispersion->increased_dissolution cyclodextrin->increased_dissolution liquisolid->increased_dissolution nanotechnology->increased_dissolution improved_bioavailability Improved Bioavailability increased_dissolution->improved_bioavailability

Caption: Strategies to Improve Bioavailability of Poorly Soluble Drugs.

References

Technical Support Center: Overcoming Benzylhydrochlorothiazide Degradation During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Benzylhydrochlorothiazide (BHCT) during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHCT) and why is its degradation a concern during analysis?

This compound is a thiazide diuretic. Degradation of BHCT during analysis can lead to inaccurate quantification of the active pharmaceutical ingredient (API), potentially underestimating its potency and leading to the reporting of incorrect impurity profiles. Understanding and controlling this degradation is crucial for accurate analytical results and ensuring drug quality and stability.

Q2: What are the primary degradation pathways for the hydrochlorothiazide (B1673439) moiety in BHCT?

The hydrochlorothiazide portion of BHCT is susceptible to degradation under several conditions. The primary degradation pathway involves hydrolysis of the 3,4-dihydro-2H-1,2,4-benzothiadiazine ring system. This can occur under both acidic and basic conditions.[1] The main degradation products are 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA) and chlorothiazide.[1][2] Photolytic degradation can also occur.[3]

Q3: How does the benzyl (B1604629) group in BHCT affect its stability?

The benzyl group is generally stable under acidic and basic conditions. However, it can be susceptible to oxidation. Therefore, during forced degradation studies or analysis, oxidative conditions could potentially lead to degradation products involving the benzyl moiety, in addition to the degradation of the hydrochlorothiazide core.

Q4: What are the initial signs of BHCT degradation in my HPLC chromatogram?

Initial signs of degradation in an HPLC chromatogram include the appearance of new peaks, typically at earlier retention times than the parent BHCT peak, as degradation products are often more polar. You may also observe a decrease in the peak area of the BHCT peak over time or with sample treatment, and a corresponding increase in the area of the new peaks. A poor mass balance, where the sum of the areas of the parent peak and all degradation peaks is less than the initial area of the parent peak, can also indicate degradation.

Q5: How can I prevent BHCT degradation during sample preparation and analysis?

To minimize degradation, it is recommended to:

  • Control pH: Prepare samples in a neutral or slightly acidic buffer if possible, as both strong acids and bases can cause hydrolysis.[3]

  • Protect from Light: Store samples and standards in amber vials or protect them from light to prevent photolytic degradation.[3]

  • Control Temperature: Keep samples at a controlled, cool temperature. Avoid prolonged exposure to high temperatures.

  • Use Fresh Samples: Analyze samples as soon as possible after preparation.

  • Degas Solvents: Use degassed mobile phases to prevent oxidative degradation, especially if the method involves elevated temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram
  • Possible Cause 1: Hydrolytic Degradation.

    • Troubleshooting:

      • Verify the pH of your sample and mobile phase. Both acidic and basic conditions can accelerate the hydrolysis of the thiazide ring.[3]

      • If possible, adjust the sample diluent to a more neutral pH.

      • Reduce the time between sample preparation and injection.

      • Consider using a lower column temperature during analysis.

  • Possible Cause 2: Oxidative Degradation.

    • Troubleshooting:

      • Ensure your mobile phase is properly degassed.

      • Avoid using solvents that may contain peroxides.

      • If oxidative degradation is suspected, prepare a sample and intentionally sparge it with an inert gas (like nitrogen) and compare the chromatogram to a sample exposed to air.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting:

      • Protect your samples and standards from light by using amber vials or covering them with aluminum foil.[3]

      • Minimize the exposure of the sample in the autosampler to light.

Issue 2: Poor Peak Shape for this compound
  • Possible Cause 1: Interaction with Column Silanols.

    • Troubleshooting:

      • Ensure the pH of the mobile phase is appropriate for the column. A pH between 3 and 7 is generally suitable for C18 columns.

      • Consider using a mobile phase with a different buffer or a lower pH to suppress the ionization of silanol (B1196071) groups.

      • Use a high-purity, end-capped HPLC column.

  • Possible Cause 2: Column Overload.

    • Troubleshooting:

      • Reduce the concentration of the sample being injected.

      • Decrease the injection volume.

Issue 3: Inconsistent Retention Times
  • Possible Cause 1: Mobile Phase Inconsistency.

    • Troubleshooting:

      • Ensure the mobile phase is prepared fresh and consistently for each run.

      • Premix the mobile phase components to avoid gradient inconsistencies from the pump.

      • Properly degas the mobile phase.

  • Possible Cause 2: Column Temperature Fluctuations.

    • Troubleshooting:

      • Use a column oven to maintain a constant and consistent column temperature.

Data Presentation

Table 1: Summary of Hydrochlorothiazide Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation of HydrochlorothiazidePrimary Degradation Products
Acid Hydrolysis 1 M HCl4 hours60°C8.98%[4]4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)
Base Hydrolysis 1 M NaOH4 hours60°C4.39%[4]4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)
Oxidative 30% H₂O₂4 hours60°C36.13%[4]Oxidized degradants
Thermal Dry Heat48 hours60°C14.21%[4]DSA, Chlorothiazide
Photolytic UV Light48 hoursAmbient13.48%[4]DSA, Chlorothiazide

Note: Data is for Hydrochlorothiazide and is indicative of the potential degradation of the thiazide moiety in this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from established methods for hydrochlorothiazide and is designed to separate BHCT from its primary degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase:

      • A: 0.02 M Monobasic Potassium Phosphate buffer (pH 3.0)

      • B: Acetonitrile

      • C: Methanol (B129727)

    • Gradient: 82% A, 9% B, 9% C (Isocratic)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 40°C[1]

    • Detection Wavelength: 270 nm[1]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and transfer an appropriate amount of BHCT sample into a volumetric flask.

    • Dissolve and dilute to the desired concentration (e.g., 100 µg/mL) with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies for this compound
  • General Procedure:

    • Prepare a stock solution of BHCT (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • For each stress condition, mix the stock solution with the stressor as described below.

    • After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl and heat at 60°C for 4 hours.[4]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH and heat at 60°C for 4 hours.[4]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ and keep at 60°C for 4 hours.[4]

    • Thermal Degradation: Store the solid drug substance at 60°C for 48 hours.[4]

    • Photolytic Degradation: Expose a solution of the drug to UV light for 48 hours.[4]

Visualizations

BHCT This compound Acid Acidic Hydrolysis (e.g., 1M HCl) BHCT->Acid Base Base Hydrolysis (e.g., 1M NaOH) BHCT->Base Oxidation Oxidative Stress (e.g., H2O2) BHCT->Oxidation Photo Photolytic Stress (UV Light) BHCT->Photo Thermal Thermal Stress (Heat) BHCT->Thermal DSA 4-amino-6-chloro-1,3- benzenedisulfonamide (DSA) Acid->DSA Base->DSA Oxidation->DSA Benzyl_Deg Benzyl Moiety Degradation Products Oxidation->Benzyl_Deg Photo->DSA CT Chlorothiazide Photo->CT Thermal->DSA Thermal->CT

Caption: Degradation pathway of this compound.

start Start: Sample/Standard prep Sample Preparation (Dissolve in Mobile Phase, Filter) start->prep hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc data Data Acquisition and Processing hplc->data troubleshoot Troubleshooting: Unexpected Peaks? Poor Peak Shape? data->troubleshoot end End: Report Results troubleshoot->end No guide Refer to Troubleshooting Guide troubleshoot->guide Yes guide->prep

Caption: Experimental workflow for BHCT analysis.

References

Troubleshooting low yield in Benzylhydrochlorothiazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzylhydrochlorothiazide. The following information is intended to help troubleshoot low yields and other common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the primary factors that could be responsible?

Low yields in the synthesis of this compound can often be attributed to several critical factors:

  • Purity of Starting Materials: The purity of the reactants, 5-chloro-2,4-disulfamoylaniline and benzaldehyde (B42025), is crucial. Impurities in the benzaldehyde, such as benzoic acid or benzyl (B1604629) alcohol, can lead to unwanted side reactions.

  • Reaction Conditions: The condensation and subsequent cyclization are sensitive to reaction conditions. Suboptimal temperature, reaction time, or inefficient removal of water can significantly hinder the reaction's progress.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient heating, a short reaction time, or the reversible nature of the initial condensation step.

  • Side Reactions: A number of side reactions can compete with the desired product formation, consuming starting materials and generating impurities that complicate purification.

  • Product Isolation and Purification: Loss of product during workup and purification is a common cause of reduced yield. The choice of solvents for extraction and recrystallization is critical for maximizing recovery.

Q2: I am observing a significant amount of an insoluble white solid that is not my desired product. What could this be?

An insoluble white solid that is not this compound could be unreacted 5-chloro-2,4-disulfamoylaniline. This starting material has limited solubility in many organic solvents. To confirm its identity, you can compare its melting point and spectral data (e.g., IR, NMR) with an authentic sample. The presence of a large amount of unreacted starting material suggests that the condensation reaction with benzaldehyde was inefficient.

Q3: My final product is difficult to purify, and I suspect the presence of multiple byproducts. What are some common side reactions in this synthesis?

Several side reactions can occur during the synthesis of this compound:

  • Formation of a Dimer Impurity: A known impurity in the synthesis of hydrochlorothiazide (B1673439) is a dimer formed from the reaction of the primary drug with a degradation product. A similar dimer could potentially form in the synthesis of this compound.[1][2]

  • Over-reaction or Polymerization: Under harsh conditions, aldehydes can undergo self-condensation or polymerization, leading to complex mixtures.

  • Oxidation of Benzaldehyde: If the reaction is exposed to air for extended periods at high temperatures, benzaldehyde can oxidize to benzoic acid.

  • Incomplete Cyclization: The intermediate Schiff base (imine) may not fully cyclize to form the benzothiadiazine ring, leading to its presence in the crude product.

Q4: How can I improve the yield of the initial condensation step between 5-chloro-2,4-disulfamoylaniline and benzaldehyde?

To improve the yield of the initial condensation, consider the following:

  • Use of a Dehydrating Agent: The condensation reaction produces water, which can inhibit the reaction or lead to hydrolysis of the intermediate. The use of a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation.

  • Acid Catalysis: The reaction is often catalyzed by an acid. Ensure that the appropriate amount of a suitable acid catalyst is used.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants. A high-boiling point solvent that allows for azeotropic removal of water is often preferred.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Troubleshooting Guide: Low Yield

This table summarizes common issues leading to low yield and provides suggested solutions.

Observation Potential Cause Suggested Solution
Low conversion of starting materials (TLC analysis) Incomplete reactionIncrease reaction time and/or temperature. Ensure efficient removal of water using a Dean-Stark trap or a drying agent.
Purity of reagentsUse freshly distilled benzaldehyde and ensure the purity of 5-chloro-2,4-disulfamoylaniline.
Multiple spots on TLC of crude product Formation of side productsOptimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. Consider a milder catalyst or lower reaction temperature.
Impure starting materialsPurify starting materials before use.
Product loss during workup Suboptimal extraction or precipitationUse appropriate solvents for extraction to ensure complete transfer of the product to the organic phase. Optimize the pH for precipitation.
Inefficient crystallizationChoose a suitable solvent system for recrystallization to maximize recovery of the pure product.
Final product is an off-white or colored solid Presence of impuritiesPurify the final product using column chromatography or multiple recrystallizations. The use of activated carbon during recrystallization can help remove colored impurities.[3]

Experimental Protocols

Key Synthesis Step: Condensation and Cyclization

The synthesis of this compound is typically achieved through the condensation of 5-chloro-2,4-disulfamoylaniline with benzaldehyde, followed by an intramolecular cyclization. The following is a general protocol based on analogous syntheses of related compounds.

Materials:

  • 5-chloro-2,4-disulfamoylaniline

  • Benzaldehyde

  • A suitable high-boiling solvent (e.g., toluene, xylene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (optional, for drying)

  • Solvents for workup and purification (e.g., ethyl acetate, water, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine 5-chloro-2,4-disulfamoylaniline, a molar excess of benzaldehyde, and the solvent.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by TLC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3] Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_reactants Starting Materials 5-chloro-2,4-disulfamoylaniline 5-chloro-2,4-disulfamoylaniline Intermediate Schiff Base Intermediate 5-chloro-2,4-disulfamoylaniline->Intermediate + Benzaldehyde (Condensation) Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reagents->Optimize_Conditions Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Conditions->Increase_Time_Temp Incomplete Reaction Add_Catalyst_Dehydrating_Agent Adjust Catalyst/ Add Dehydrating Agent Optimize_Conditions->Add_Catalyst_Dehydrating_Agent Inefficient Reaction Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Optimize_Conditions->Analyze_Byproducts Side Reactions Increase_Time_Temp->Analyze_Byproducts Add_Catalyst_Dehydrating_Agent->Analyze_Byproducts Modify_Purification Modify Purification Protocol Analyze_Byproducts->Modify_Purification Impure Product Success Improved Yield Analyze_Byproducts->Success Pure Product Modify_Purification->Success

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Key Parameter Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Increases rate (up to optimum) Side_Products Side_Products Temperature->Side_Products Increases at high temps Reaction_Time Reaction_Time Reaction_Time->Yield Increases (to completion) Reaction_Time->Side_Products May increase with prolonged time Catalyst Catalyst Catalyst->Yield Increases rate Purity Purity Catalyst->Purity Can be affected by choice Water_Removal Water_Removal Water_Removal->Yield Increases Side_Products->Yield Side_Products->Purity

Caption: Key parameter relationships in the synthesis.

References

Optimizing HPLC parameters for Benzylhydrochlorothiazide separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing HPLC for Thiazide Diuretics

This guide provides troubleshooting advice and frequently asked questions for the HPLC separation of Hydrochlorothiazide (HCTZ) and related thiazide compounds. The principles and methods described here are foundational and can be adapted for derivatives such as Benzylhydrochlorothiazide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for an RP-HPLC method for Hydrochlorothiazide (HCTZ) separation?

A1: A robust starting point for developing an HCTZ separation method typically involves a reversed-phase (RP) C18 column. The mobile phase is usually a mixture of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Key Starting Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A common combination is a buffer (like phosphate (B84403) or acetate) and an organic modifier. For example, a mixture of Acetonitrile and Acetate (B1210297) buffer (pH 5) in a 60:40 v/v ratio has been shown to be effective.[1]

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm i.d. column.[1][2][3]

  • Detection Wavelength: HCTZ has a maximum absorbance around 270-271 nm, making this an ideal wavelength for UV detection.[2][4]

  • Injection Volume: Typically 10-20 µL.[2]

Q2: How do I perform a forced degradation study for HCTZ to ensure my method is stability-indicating?

A2: Forced degradation studies are essential to demonstrate that your HPLC method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[5][6] These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light.[4][6][7] The goal is to achieve partial degradation (around 10-20%) to analyze the resulting degradants.[5]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1M HCl at ~60-80°C.

  • Base Hydrolysis: 0.1M NaOH at ~60-80°C.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug at ~105°C.

  • Photolytic Degradation: Exposing the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH guidelines.

After exposure, samples are neutralized (if necessary), diluted, and injected into the HPLC system to check for the separation of the main HCTZ peak from any new peaks that appear.

Troubleshooting Guide

Q3: My HCTZ peak is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like thiazides is often caused by secondary interactions with residual silanols on the silica-based column packing.

  • Cause 1: Silanol (B1196071) Interactions: Free silanol groups on the column's stationary phase can interact with the analyte, causing tailing.

    • Solution: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanols, reducing these interactions.[8] Using a highly end-capped column or a column with a different stationary phase (e.g., embedded polar group) can also help.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Cause 3: Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can disrupt the sample band.

    • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush it. If a void is suspected, the column may need to be replaced.[9]

Q4: The retention time for my analyte is drifting or changing between injections. What should I check?

A4: Drifting retention times suggest a change in the chromatographic conditions over time.[10]

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs, especially when changing mobile phase composition.[11]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep reservoirs covered. If using a gradient mixer, ensure it is functioning correctly by bypassing it and running a premixed mobile phase to see if the problem resolves.[10]

  • Cause 3: Temperature Fluctuations: Column temperature affects retention time. A change of 1°C can alter retention by 1-2%.[10]

    • Solution: Use a column oven to maintain a consistent temperature.

  • Cause 4: Changing Flow Rate: A leak in the pump or faulty check valves can cause the flow rate to fluctuate.

    • Solution: Check the system for leaks, especially around pump seals and fittings.[12] Purge the pump to remove air bubbles and sonicate or replace check valves if necessary.[11]

Q5: I am observing unexpected "ghost" peaks in my chromatogram. What is the source?

A5: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected (e.g., in a blank run). They often originate from the mobile phase, the sample solvent, or carryover from a previous injection.

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer salts can concentrate on the column and elute as peaks, especially during a gradient run.

    • Solution: Use high-purity HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q). Filter all mobile phase components.

  • Cause 2: Sample Carryover: Adsorption of the analyte or matrix components from a previous injection onto parts of the injector or column.

    • Solution: Clean the injector and syringe with a strong solvent. Develop a robust needle wash method within your injection sequence.

  • Cause 3: Late Elution from a Previous Injection: A peak from a previous run may have a very long retention time and appear in a subsequent chromatogram.

    • Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a high-organic wash step at the end of each run to flush strongly retained compounds.

Data Presentation: HPLC Parameters for Thiazide Analysis

The following table summarizes various reported HPLC parameters for the analysis of Hydrochlorothiazide, often in combination with other drugs.

ParameterMethod 1[2]Method 2[1]Method 3[3]Method 4[13]
Column C18Agilent ODS UG 5 (C18)Phenomenex Gemini C18Xterra C18
Dimensions -250mm x 4.5mm, 5µm250mm x 4.6mm, 5µm-
Mobile Phase Methanol: Buffer pH 3.2 (60:40 v/v)Acetonitrile: Acetate Buffer pH 5 (60:40 v/v)Acetonitrile: 50mM Ammonium Acetate pH 3.5 (70:30 v/v)Acetonitrile: Water pH 3.0 (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 270 nm333 nm254 nm280 nm*
Injection Vol. 20 µL--10 µL

*Note: Detection wavelength may be optimized for the simultaneous analysis of other compounds in the mixture.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for HCTZ
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and a 50mM acetate buffer (pH adjusted to 5.0 with acetic acid) in a 60:40 (v/v) ratio.[1] Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve HCTZ reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • System Setup:

    • Install a C18 column (250 mm x 4.6 mm, 5 µm).

    • Set the pump flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 271 nm.[4]

    • Maintain the column temperature at 25°C using a column oven.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the standard solution.

    • Record the chromatogram and determine the retention time and peak area.

Protocol 2: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of HCTZ in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration (e.g., 20 µg/mL).

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid drug powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to the target concentration.

  • Analysis: Inject all stressed samples, along with an unstressed control sample, into the validated HPLC system. Analyze the chromatograms for new peaks, peak purity of the parent drug, and mass balance. The method is considered stability-indicating if all degradation products are well-separated from the HCTZ peak.[6]

Visualizations

HPLC_Method_Development start_node Define Analytical Goal (e.g., Purity, Stability) select_column Select Column (e.g., C18, C8) start_node->select_column process_node process_node decision_node decision_node result_node result_node fail_node fail_node select_mobile Select Mobile Phase (Buffer, Organic Solvent) select_column->select_mobile optimize_params Optimize Parameters (Gradient, Flow Rate, Temp) select_mobile->optimize_params check_separation Adequate Separation? optimize_params->check_separation validate_method Perform Method Validation (ICH Guidelines) check_separation->validate_method Yes re_optimize Re-optimize check_separation->re_optimize No method_ok Method Validated validate_method->method_ok re_optimize->select_mobile

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Troubleshooting_Peak_Tailing problem_node Problem: Peak Tailing Observed path_node path_node problem_node->path_node Possible Causes check_node check_node solution_node solution_node check_ph Is Mobile Phase pH > 4? path_node->check_ph Chemical Interaction check_conc Is Sample Concentration High? path_node->check_conc Overload check_column Is Column Old or Damaged? path_node->check_column Column Health check_ph->check_conc No lower_ph Solution: Lower pH to 2.5-3.5 check_ph->lower_ph Yes (Silanol Interaction) check_conc->check_column No dilute_sample Solution: Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes replace_column Solution: Flush with Strong Solvent. If no improvement, replace column. check_column->replace_column Yes

Caption: Troubleshooting Logic for HPLC Peak Tailing Issues.

References

Technical Support Center: Managing Benzylhydrochlorothiazide Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the instability of Benzylhydrochlorothiazide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The thiazide structure is susceptible to hydrolysis, particularly at higher pH and elevated temperatures.[1][2][3] Exposure to UV light can also lead to photodegradation.[2][3]

Q2: What is the main degradation product of this compound?

A2: The primary degradation pathway for thiazide diuretics like this compound is the hydrolysis of the thiadiazine ring. This process typically results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA), also referred to as aminochlorobenzendisulphonamide (ACB).[1][3]

Q3: How does pH affect the stability of this compound solutions?

A3: this compound is more stable in acidic conditions and degrades faster at higher pH values.[1][3] Therefore, maintaining a lower pH can improve the stability of the solution. It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q4: What is the impact of temperature on the degradation rate?

A4: The degradation rate of this compound in solution increases with temperature.[2][4] To ensure the stability of your solutions, it is recommended to store them at controlled room temperature or under refrigerated conditions, and avoid exposure to high temperatures during experiments whenever possible.[4]

Q5: Can light exposure affect the stability of this compound solutions?

A5: Yes, exposure to UV light can cause photodegradation of thiazide diuretics.[2][3] It is advisable to protect this compound solutions from light by using amber vials or by working in a light-controlled environment.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound concentration in my solution.

Potential Cause Recommended Action
High pH of the solution Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a lower pH using a suitable buffer. Thiazides are generally more stable at a lower pH.[1][3]
Elevated storage or experimental temperature Ensure that your solutions are stored at the recommended temperature and minimize exposure to high temperatures during your experiments. Consider using a temperature-controlled environment.[4]
Exposure to light Protect your solutions from light by using amber-colored containers or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions if possible.[2][3]
Hydrolysis The inherent instability of the thiazide ring in aqueous solutions leads to hydrolysis. Prepare fresh solutions before use and consider using a co-solvent if appropriate for your experiment to reduce water activity.

Problem: I am detecting an unknown peak in my chromatogram when analyzing this compound.

Potential Cause Recommended Action
Degradation of this compound The unknown peak is likely a degradation product, such as 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[1] Confirm the identity of the peak by running a forced degradation study (see Experimental Protocols) and comparing the retention times.
Interaction with excipients If your formulation contains other excipients, there might be an interaction leading to a new compound. Conduct compatibility studies with individual excipients.
Contamination Ensure the purity of your starting material and the cleanliness of your glassware and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period.

3. Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and the decrease in the parent drug peak area.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.2) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 40:60 v/v).[5][6]
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[6]

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., loss of parent drug) Check_pH Check pH of Solution Start->Check_pH Check_Temp Check Storage/Experimental Temperature Check_pH->Check_Temp  Optimal Adjust_pH Adjust to Lower pH Check_pH->Adjust_pH  High Check_Light Check for Light Exposure Check_Temp->Check_Light  Optimal Control_Temp Store at Lower Temperature/ Control Experimental Temp Check_Temp->Control_Temp  High Protect_Light Use Amber Vials/ Protect from Light Check_Light->Protect_Light  Exposed Reanalyze Re-analyze Solution Stability Check_Light->Reanalyze  Protected Adjust_pH->Reanalyze Control_Temp->Reanalyze Protect_Light->Reanalyze

Caption: Troubleshooting workflow for addressing this compound instability.

cluster_pathway Primary Degradation Pathway of this compound This compound This compound Transition_State Hydrolysis of Thiadiazine Ring This compound->Transition_State H₂O Degradation_Product 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA/ACB) Transition_State->Degradation_Product Factors Influencing Factors: - High pH - High Temperature - UV Light Factors->Transition_State

Caption: Hydrolytic degradation pathway of this compound.

cluster_experiment Experimental Workflow for Stability-Indicating Method Development Start Prepare this compound Stock Solution Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop HPLC Method (Column, Mobile Phase, etc.) Start->HPLC_Development Analysis Analyze Stressed Samples Forced_Degradation->Analysis HPLC_Development->Analysis Separation_Check Adequate Separation of Parent and Degradants? Analysis->Separation_Check Separation_Check->HPLC_Development  No Validation Validate Method (ICH Guidelines) Separation_Check->Validation  Yes End Stability-Indicating Method Established Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Benzylhydrochlorothiazide Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target binding of Benzylhydrochlorothiazide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known or potential off-targets?

This compound is a thiazide diuretic that primarily targets the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3] By inhibiting this transporter, it promotes the excretion of sodium and water, leading to its diuretic and antihypertensive effects.[2][3]

Potential off-targets for thiazide diuretics like this compound have been identified and include:

  • Carbonic Anhydrases (CAs): Several thiazide diuretics have been shown to inhibit various isoforms of carbonic anhydrase.[4][5][6] This inhibition may contribute to some of the vascular effects of these drugs.[4][5]

  • Na+/K+-ATPase: Some studies suggest that thiazide diuretics may affect the activity of Na+/K+-ATPase, an enzyme crucial for maintaining cellular ion gradients.[7]

Q2: What are the common causes of off-target binding in my experiments with this compound?

Off-target binding can arise from several factors, including:

  • Compound-related factors: The physicochemical properties of this compound, such as its shape, charge distribution, and hydrophobicity, can lead to interactions with proteins other than the intended target.

  • Experimental conditions: Assay conditions can significantly influence binding events. Key factors include:

    • Buffer composition: pH and salt concentration can alter the charge of both the compound and the proteins, potentially leading to non-specific electrostatic interactions.

    • Presence of detergents: While necessary in some assays, detergents can also promote non-specific hydrophobic interactions.

    • High compound concentration: Using concentrations of this compound that are significantly higher than its on-target binding affinity can drive binding to lower-affinity off-target sites.

  • Biological system: The complexity of the experimental system (e.g., cell lysates, whole cells, tissues) can present numerous potential binding partners for the compound.

Q3: How can I proactively minimize off-target binding of this compound in my in vitro assays?

Several strategies can be employed to minimize non-specific binding in your experiments:

  • Optimize Buffer Conditions:

    • Adjust pH: Modifying the buffer pH can help to neutralize charges on either this compound or potential off-target proteins, thereby reducing electrostatic interactions.

    • Increase Salt Concentration: Adding salts like NaCl to the buffer can shield electrostatic charges and minimize non-specific ionic interactions.

  • Use Blocking Agents: The inclusion of inert proteins, such as Bovine Serum Albumin (BSA) or casein, in your assay buffer can saturate non-specific binding sites on surfaces and other proteins, reducing the chances of this compound binding non-specifically.

  • Add Surfactants: For issues related to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 can be beneficial.

  • Employ Low-Binding Consumables: Using specially treated plates and tubes designed for low protein and small molecule adhesion can prevent the loss of your compound and reduce non-specific interactions with plastic surfaces.

Troubleshooting Guides

Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.

This could be indicative of off-target effects. The following troubleshooting workflow can help you identify and mitigate these issues.

troubleshooting_workflow start Unexpected Experimental Results check_concentration Is the concentration of this compound optimized? start->check_concentration high_conc High concentration may lead to off-target effects. Reduce concentration and repeat experiment. check_concentration->high_conc No optimized_conc Concentration is optimized. check_concentration->optimized_conc Yes high_conc->start run_controls Have appropriate negative and positive controls been included? optimized_conc->run_controls no_controls Include controls to differentiate on-target from off-target effects. run_controls->no_controls No controls_ok Controls are in place and functioning correctly. run_controls->controls_ok Yes no_controls->start off_target_screen Perform an off-target screening assay. controls_ok->off_target_screen in_silico In Silico Prediction (e.g., docking studies against known off-targets like Carbonic Anhydrases) off_target_screen->in_silico biochemical Biochemical Assays (e.g., competitive binding with purified potential off-targets) off_target_screen->biochemical cell_based Cell-Based Assays (e.g., cell microarray screening) off_target_screen->cell_based analyze_data Analyze screening data to identify potential off-targets. in_silico->analyze_data biochemical->analyze_data cell_based->analyze_data confirm_hits Confirm identified off-targets with secondary assays. analyze_data->confirm_hits modify_compound Consider structural modifications of this compound to reduce off-target binding while maintaining on-target activity. confirm_hits->modify_compound end Refined understanding of this compound's binding profile and minimized off-target effects. modify_compound->end

Troubleshooting workflow for identifying and mitigating off-target effects.

Quantitative Data Summary

CompoundTargetAssay TypeAffinity (Ki/IC50)Reference
Hydrochlorothiazide (B1673439)Sodium-Chloride Cotransporter (NCC)Inhibition of uptake>95% inhibition at 100 µM[8]
HydrochlorothiazideCarbonic Anhydrase II (CA II)Stopped-flow CO2 hydration5500 nM (Ki)[9]
HydrochlorothiazideCarbonic Anhydrase IV (CA IV)Stopped-flow CO2 hydration300 nM (Ki)[9]
HydrochlorothiazideCarbonic Anhydrase XII (CA XII)Stopped-flow CO2 hydration21 nM (Ki)[9]

Note: This data is for hydrochlorothiazide and should be used as a conceptual reference only. It is crucial to experimentally determine the binding affinities for this compound.

Experimental Protocols

1. Competitive Binding Assay to Determine Off-Target Affinity

This protocol describes a general approach to determine the binding affinity of this compound for a potential off-target protein (e.g., a purified carbonic anhydrase isoform) using a known labeled ligand for that target.

Materials:

  • Purified potential off-target protein

  • A known radiolabeled or fluorescently labeled ligand for the off-target protein

  • This compound

  • Assay buffer (e.g., Tris-HCl or PBS with appropriate additives like BSA)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Create a series of dilutions of unlabeled this compound in assay buffer.

    • Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd) for the target protein.

    • Prepare a solution of the purified off-target protein.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted this compound, the labeled ligand, and the purified off-target protein to each well.

    • Include control wells for total binding (labeled ligand + protein, no this compound) and non-specific binding (labeled ligand + protein + a high concentration of a known unlabeled ligand for the off-target).

  • Incubation:

    • Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Detection:

    • Separate the bound from the free labeled ligand (e.g., using filtration for radioligands or by direct measurement for fluorescent ligands).

    • Quantify the amount of bound labeled ligand using a suitable detector.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the concentration of this compound.

    • Fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the labeled ligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Cell-Based Off-Target Screening

For a broader assessment of off-target interactions in a more physiological context, consider utilizing commercial off-target screening services. These services typically employ cell microarray technologies where a large number of human proteins are expressed on the surface of cells.

General Workflow:

cell_based_screening_workflow start Prepare Labeled This compound incubate Incubate labeled compound with cell microarray start->incubate wash Wash to remove unbound compound incubate->wash detect Detect binding signal (e.g., fluorescence) wash->detect analyze Identify cells with significant binding detect->analyze confirm Confirm off-target hits with secondary assays analyze->confirm

General workflow for a cell-based off-target screening assay.

Signaling Pathway Considerations

Off-target binding of this compound to proteins like carbonic anhydrases could have downstream signaling consequences. For instance, inhibition of carbonic anhydrase can alter intracellular pH, which in turn can modulate the activity of ion channels.[4][5]

signaling_pathway BHT This compound CA Carbonic Anhydrase (Off-Target) BHT->CA Inhibition pH Increased Intracellular pH (Alkalinization) CA->pH Leads to KCa Activation of Ca2+-activated K+ channels pH->KCa Results in vasodilation Vasodilation KCa->vasodilation Contributes to

References

Technical Support Center: Refining In Vivo Experimental Protocols for Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols for in vivo studies of Benzylhydrochlorothiazide (BHT). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (BHT) is a thiazide diuretic that primarily exerts its effects by inhibiting the Na-Cl cotransporter (NCC), also known as SLC12A3, located in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride. The diuretic effect reduces plasma volume, which contributes to its antihypertensive properties.[1]

Q2: What is the key signaling pathway modulated by this compound?

The activity of the Na-Cl cotransporter (NCC) is regulated by the WNK-SPAK/OSR1 signaling pathway. With-No-Lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). These activated kinases then phosphorylate and activate NCC, promoting salt reabsorption. Thiazide diuretics like BHT inhibit the function of the NCC, thereby counteracting the effects of this signaling pathway.

Q3: What are the expected pharmacodynamic effects of this compound in in vivo models?

In animal models, particularly in hypertensive models like the Spontaneously Hypertensive Rat (SHR), BHT is expected to cause a dose-dependent reduction in blood pressure.[2][3][4][5][6] Additionally, administration of BHT should lead to an increase in urine output (diuresis) and urinary excretion of electrolytes, primarily sodium and chloride (natriuresis and chloriuresis).[7][8]

Q4: What are appropriate animal models for studying the efficacy of this compound?

The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for studying the antihypertensive effects of drugs like BHT, as it shares many characteristics with human essential hypertension.[3][6] Normotensive rat strains such as Wistar or Sprague-Dawley can be used to study the diuretic and electrolyte excretion effects of BHT.[9][10]

Q5: How should this compound be formulated for oral administration in rodents?

Due to the poor aqueous solubility of many thiazide diuretics, a suitable vehicle is necessary for oral administration. A common approach is to prepare a suspension in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) in water. To improve solubility and bioavailability, formulating BHT with cyclodextrins can also be considered.[11] It is crucial to ensure a uniform suspension to allow for accurate dosing.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High variability in blood pressure readings - Improper animal handling and stress.- Inaccurate blood pressure measurement technique.- Issues with telemetry implant or tail-cuff equipment.- Allow for adequate acclimatization of animals to the experimental procedures and environment.- Ensure proper restraint techniques if using the tail-cuff method to minimize stress.- For telemetry, ensure proper surgical implantation and allow for a sufficient recovery period.[12][13][14][15][16]- Regularly calibrate and check the functionality of blood pressure monitoring equipment.
Inconsistent diuretic or natriuretic response - Inaccurate drug administration (e.g., improper oral gavage).- Dehydration or variability in the hydration status of animals.- Animal stress affecting renal function.- Issues with urine collection in metabolic cages.[9][10]- Ensure personnel are properly trained in oral gavage techniques to prevent misdosing or injury.[17]- Standardize the hydration status of animals by providing a saline load before drug administration.- Acclimatize animals to metabolic cages to reduce stress-induced variations in urine output.[9][10]- Ensure metabolic cages are functioning correctly to prevent urine leakage or contamination with feces.
Precipitation of this compound in the dosing formulation - Poor solubility of the compound in the chosen vehicle.- Instability of the formulation over time.- Prepare fresh dosing formulations daily.- Use a vehicle known to be suitable for poorly soluble compounds, such as a suspension in carboxymethylcellulose or a formulation with solubility enhancers like cyclodextrins.[18][19][20][21]- Continuously stir the formulation during dosing to maintain a uniform suspension.
Adverse effects observed in animals (e.g., lethargy, weight loss) - Dose of this compound may be too high, leading to excessive dehydration and electrolyte imbalance.- Stress from experimental procedures.- Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Monitor animals daily for clinical signs of distress, body weight, and food and water intake.- Refine handling and experimental procedures to minimize stress.
Difficulty with oral gavage - Animal resistance.- Incorrect gavage needle size.- Improper technique leading to esophageal or tracheal injury.- Ensure proper restraint of the animal.- Select the appropriate gauge and length of the gavage needle based on the animal's size.- Advance the gavage needle gently and ensure it is in the esophagus before administering the substance.[17]

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of Hydrochlorothiazide (B1673439) in Rats (as a surrogate for this compound)

ParameterValueReference
Bioavailability (Oral) ~70%[22]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[22]
Elimination Half-life (t½) 2-4 hours[22]
Volume of Distribution (Vd) 3.6-7.8 L/kg[22]
Primary Route of Excretion Renal (unchanged drug)[7]

Table 2: Representative Efficacy Data of Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, p.o.)Reduction in Systolic Blood Pressure (mmHg)Duration of StudyReference
10~15-208 weeks[3][6]
20~20-254 hours[5]
50Significant reduction (exact value not specified)4 days[4]

Detailed Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Blood Pressure Measurement:

    • Telemetry (Recommended): Surgically implant telemetry transmitters for continuous and accurate blood pressure monitoring.[12][13][14][15][16] Allow a post-operative recovery period of at least one week. Record baseline blood pressure for 24-48 hours before drug administration.

    • Tail-Cuff Method (Alternative): Acclimatize rats to the restraint and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure fluctuations.

  • Drug Administration:

    • Formulation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water. Prepare fresh daily.

    • Dosing: Administer BHT or vehicle (0.5% CMC) orally via gavage at a volume of 5-10 mL/kg. Suggested dose range for a dose-response study: 10, 30, and 100 mg/kg.

  • Data Collection: Record blood pressure continuously (telemetry) or at specific time points (e.g., 2, 4, 6, 8, and 24 hours) post-dosing (tail-cuff).

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of BHT with the vehicle control.

Protocol 2: Assessment of Diuretic and Natriuretic Activity in Normotensive Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats, weighing 200-250g.

  • Acclimatization and Housing: Acclimatize rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress.[9][10]

  • Hydration: 18 hours before the experiment, withdraw food but allow free access to water. On the day of the experiment, administer a saline load (0.9% NaCl, 25 mL/kg, p.o.) to ensure a uniform state of hydration.

  • Drug Administration:

    • Formulation: Prepare a suspension of this compound as described in Protocol 1.

    • Dosing: Immediately after the saline load, administer BHT or vehicle orally. A standard diuretic like Furosemide (10 mg/kg) can be used as a positive control.[9]

  • Urine Collection: Collect urine in the metabolic cages over a period of 5 to 24 hours.[9][10] Record the total urine volume for each animal.

  • Urine Analysis:

    • Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of each electrolyte (concentration × urine volume).

  • Data Analysis: Compare the urine volume and electrolyte excretion between the BHT-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests.

Mandatory Visualizations

Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell cluster_Lumen Tubular Lumen cluster_Blood Blood WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive Phosphorylation (Activation) NCC_active NCC (active) (p-NCC) NCC_inactive->NCC_active Na_Cl_out Na+ Cl- NCC_active->Na_Cl_out BHT This compound BHT->NCC_active Inhibition Na_Cl_in Na+ Cl- Na_Cl_in->NCC_active Reabsorption Experimental_Workflow cluster_Efficacy Antihypertensive Efficacy Study cluster_Diuretic Diuretic & Natriuretic Study acclimatization1 Acclimatization (SHR) baseline_bp Baseline Blood Pressure (Telemetry / Tail-Cuff) acclimatization1->baseline_bp dosing1 Oral Gavage: BHT or Vehicle baseline_bp->dosing1 post_dosing_bp Monitor Blood Pressure (24h) dosing1->post_dosing_bp analysis1 Data Analysis: Δ Mean Arterial Pressure post_dosing_bp->analysis1 acclimatization2 Acclimatization to Metabolic Cages hydration Saline Load acclimatization2->hydration dosing2 Oral Gavage: BHT, Vehicle, or Positive Control hydration->dosing2 urine_collection Urine Collection (5-24h) dosing2->urine_collection urine_analysis Measure Volume & Electrolytes (Na+, K+, Cl-) urine_collection->urine_analysis analysis2 Data Analysis urine_analysis->analysis2 Troubleshooting_Logic start Inconsistent *In Vivo* Results check_formulation Is the dosing formulation stable and homogenous? start->check_formulation remake_formulation Prepare fresh formulation, use appropriate vehicle, ensure continuous stirring. check_formulation->remake_formulation No check_dosing Is the dosing procedure accurate? check_formulation->check_dosing Yes remake_formulation->check_dosing retrain_gavage Review and retrain on oral gavage technique. check_dosing->retrain_gavage No check_animal_model Are animal handling and environmental conditions consistent? check_dosing->check_animal_model Yes retrain_gavage->check_animal_model refine_handling Refine handling, ensure proper acclimatization to minimize stress. check_animal_model->refine_handling No check_equipment Is measurement equipment calibrated and functioning correctly? check_animal_model->check_equipment Yes refine_handling->check_equipment calibrate_equipment Calibrate and validate all measurement devices. check_equipment->calibrate_equipment No end Consistent Results check_equipment->end Yes calibrate_equipment->end

References

Technical Support Center: Identifying and Characterizing Benzylhydrochlorothiazide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzylhydrochlorothiazide (BZHCT) degradation product analysis. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. As specific degradation data for this compound is limited in publicly available literature, this document leverages the extensive information available for a closely related compound, Hydrochlorothiazide (B1673439) (HCTZ), as a predictive model for BZHCT's degradation behavior.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

Based on studies of the structurally similar compound Hydrochlorothiazide (HCTZ), the primary degradation products of this compound are likely to be formed through hydrolysis and oxidation. The most probable degradation products include:

  • 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) : Also known as Impurity B, this is a common hydrolytic degradation product of thiazide diuretics.[1][2]

  • Chlorothiazide (B1668834) : This can be formed through the oxidation of the thiazide ring.[3][4]

  • Benzyl-equivalents of HCTZ dimers : Dimerization has been observed in HCTZ, suggesting that BZHCT may also form dimeric impurities.[4][5]

Q2: Under what conditions does this compound degrade?

Forced degradation studies on HCTZ have shown that it is susceptible to degradation under the following stress conditions, which are also likely to affect BZHCT:

  • Acidic and Basic Hydrolysis : Degradation is observed in both acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) conditions, leading primarily to the formation of DSA.[6][7]

  • Oxidation : Oxidative stress (e.g., using hydrogen peroxide) can lead to the formation of chlorothiazide-related impurities.[7]

  • Photolysis : Exposure to UV light can induce photodegradation, potentially leading to the formation of chlorothiazide from the hydrochlorothiazide moiety.[2][3][8]

  • Thermal Stress : Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[3][6]

Q3: How can I identify the degradation products in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of BZHCT degradation products. A typical workflow involves:

  • Forced Degradation : Subjecting the BZHCT sample to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10][11]

  • Chromatographic Separation : Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from its degradation products.[12]

  • Characterization : Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the separated impurities.[5][7]

Troubleshooting Guide

Issue 1: Poor separation of degradation peaks in HPLC.

  • Possible Cause : The HPLC method is not optimized for stability-indicating analysis.

  • Troubleshooting Steps :

    • Adjust Mobile Phase Composition : Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Modify pH of the Mobile Phase : The retention of ionizable compounds like thiazide diuretics is highly dependent on the pH of the mobile phase. Experiment with different pH values for the aqueous buffer.

    • Change Column Chemistry : If adjusting the mobile phase is insufficient, try a different stationary phase (e.g., C8, phenyl-hexyl) or a column with a different particle size.

    • Optimize Gradient Elution : If using a gradient method, adjust the gradient slope and time to improve the resolution between closely eluting peaks.

Issue 2: Inconsistent degradation profiles between experiments.

  • Possible Cause : Variability in stress conditions.

  • Troubleshooting Steps :

    • Precise Control of Temperature : Use a calibrated oven or water bath to maintain a constant temperature during thermal stress studies.

    • Standardize Light Exposure : For photostability studies, use a photostability chamber with a calibrated light source (e.g., specified wattage and distance from the sample).

    • Consistent Reagent Concentrations : Ensure the molarity of acid, base, and oxidizing agents is accurately prepared and consistent across all experiments.

    • Control Sample Concentration : The extent of degradation can sometimes be concentration-dependent. Use the same initial concentration of BZHCT for all stress studies.

Issue 3: Difficulty in identifying the chemical structure of an unknown impurity.

  • Possible Cause : Insufficient data for structure elucidation.

  • Troubleshooting Steps :

    • High-Resolution Mass Spectrometry (HRMS) : Use HRMS to obtain an accurate mass measurement of the impurity, which can help in determining its elemental composition.

    • Tandem Mass Spectrometry (MS/MS) : Perform MS/MS experiments to obtain fragmentation patterns of the impurity. This information is crucial for identifying its substructures.

    • NMR Spectroscopy : If the impurity can be isolated and purified in sufficient quantity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide definitive structural information.

    • Reference Standards : If a potential structure is proposed, try to synthesize or purchase a reference standard of the compound to confirm its identity by comparing its chromatographic and spectroscopic data with that of the unknown impurity.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for subjecting BZHCT to various stress conditions to induce degradation.

  • Preparation of Stock Solution : Prepare a stock solution of BZHCT in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis :

    • Mix equal volumes of the BZHCT stock solution and 1 M HCl.

    • Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis :

    • Mix equal volumes of the BZHCT stock solution and 1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • Neutralize with an appropriate amount of 1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation :

    • Mix equal volumes of the BZHCT stock solution and 3-30% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation :

    • Place the solid BZHCT powder in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24, 48, 72 hours).

    • Dissolve the heat-treated sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation :

    • Expose the BZHCT stock solution to UV light (e.g., 254 nm or a combination of UV and visible light in a photostability chamber) for a specified duration.

    • Analyze the sample by HPLC at different time points.

Protocol 2: Stability-Indicating HPLC Method for Thiazide Diuretics

This is a general HPLC method that can be used as a starting point for the analysis of BZHCT and its degradation products. Optimization may be required.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (pH 3.0) B: Acetonitrile and Methanol (50:50, v/v)
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 270 nm
Injection Volume 20 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Major Degradants of Hydrochlorothiazide (as a proxy for this compound)

Stress ConditionReagent/ParameterDurationMajor Degradation Product(s)
Acid Hydrolysis1 M HCl1 hour4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)
Base Hydrolysis1 M NaOH30 minutes4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)
Oxidation3% H₂O₂1 hourOxidized degradants (e.g., Chlorothiazide)
Thermal (Solid)105°C72 hoursMinimal degradation typically observed
PhotolysisUV LightVariableChlorothiazide

Table 2: Example Chromatographic Data for HCTZ and its Major Degradation Products

CompoundRetention Time (min)
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)~4.5
Hydrochlorothiazide (HCTZ)~6.2
Chlorothiazide~7.8

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS NMR NMR Structure Elucidation LCMS->NMR Identify Identify Degradation Products LCMS->Identify NMR->Identify Pathway Propose Degradation Pathway Identify->Pathway BZHCT This compound (BZHCT) Sample BZHCT->Acid Stress Conditions BZHCT->Base Stress Conditions BZHCT->Oxidation Stress Conditions BZHCT->Thermal Stress Conditions BZHCT->Photo Stress Conditions

Caption: Experimental workflow for identifying BZHCT degradation products.

troubleshooting_workflow cluster_solutions Troubleshooting Steps Start Poor Peak Resolution in HPLC? AdjustMobilePhase Adjust Mobile Phase (Solvent Ratio, pH) Start->AdjustMobilePhase Yes ChangeColumn Change HPLC Column (Different Chemistry) AdjustMobilePhase->ChangeColumn Unsuccessful Result Improved Separation AdjustMobilePhase->Result Successful OptimizeGradient Optimize Gradient Profile ChangeColumn->OptimizeGradient Unsuccessful ChangeColumn->Result Successful OptimizeGradient->Result Successful NoResult Still Poor Separation OptimizeGradient->NoResult

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Validation & Comparative

Benzylhydrochlorothiazide vs. Hydrochlorothiazide: A Comparative Analysis of Diuretic Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Benzylhydrochlorothiazide (B19321) and the well-established diuretic, Hydrochlorothiazide (B1673439), reveals a significant gap in direct comparative studies. While both compounds belong to the thiazide class of diuretics and share the same primary mechanism of action, a head-to-head quantitative analysis of their diuretic potency is not available in the current scientific literature. This guide provides a detailed overview of what is known about each compound, focusing on the extensive experimental data available for Hydrochlorothiazide as a benchmark for thiazide diuretics.

This compound is recognized as a diuretic and antihypertensive agent.[1][2] It has been marketed under trade names such as Aquatensen and Saluron for the treatment of hypertension (high blood pressure) and edema associated with conditions like heart failure, liver cirrhosis, and renal dysfunction.[1] Like other thiazide diuretics, its primary therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing plasma volume and blood pressure.[1]

Hydrochlorothiazide is one of the most widely studied and prescribed thiazide diuretics.[3][4] Its efficacy in managing hypertension and edema is well-documented through numerous preclinical and clinical studies.[3][5][6] Consequently, a wealth of quantitative data exists regarding its diuretic potency, serving as a standard for the evaluation of other compounds in this class.

Mechanism of Action: Thiazide Diuretics

Both this compound and hydrochlorothiazide exert their diuretic effect through the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. This shared mechanism is the foundation of their therapeutic action.

NCC Na+/Cl- Cotransporter (NCC) NaK_ATPase Na+/K+ ATPase Na_ion_out Na+ NaK_ATPase->Na_ion_out K_ion_out K+ NaK_ATPase->K_ion_out Na_ion Na+ Na_ion->NCC Reabsorption Cl_ion Cl- Cl_ion->NCC Thiazide Thiazide Diuretics (this compound, Hydrochlorothiazide) Thiazide->NCC Inhibition start Start: Fasted Rats grouping Group Assignment (Control, Standard, Test) start->grouping dosing Oral/IP Administration (Vehicle, Standard, Test Compound) + Saline Load grouping->dosing collection Placement in Metabolic Cages Urine Collection (e.g., 0-5h, 5-24h) dosing->collection analysis Analysis of Urine Samples collection->analysis volume Measure Urine Volume analysis->volume electrolytes Measure Na+, K+, Cl- (Flame Photometry, Argentometry) analysis->electrolytes calculation Calculate Diuretic Activity, Saluretic & Natriuretic Indices volume->calculation electrolytes->calculation end End: Comparative Data calculation->end

References

A Comparative Analysis of Benzylhydrochlorothiazide and Chlorthalidone for Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Benzylhydrochlorothiazide and Chlorthalidone (B1668885), two diuretic drugs employed in the management of hypertension and edema. The comparison is based on their mechanism of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by data from experimental studies. This document is intended for researchers, scientists, and professionals in drug development seeking an objective and data-driven comparison of these two therapeutic agents.

It is important to note that direct head-to-head clinical trial data for this compound is limited. Therefore, for the purposes of quantitative comparison, data from studies on Hydrochlorothiazide (B1673439) (HCTZ), a closely related thiazide diuretic, is used as a proxy for this compound, as they share a primary mechanism of action.

Mechanism of Action

Both this compound and Chlorthalidone are classified as thiazide-like diuretics. Their primary therapeutic effect is achieved by inhibiting the sodium-chloride (Na+/Cl−) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys.[1][2][3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[5]

The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.[1] This reduction in plasma and extracellular fluid volume lowers cardiac output and, subsequently, blood pressure.[3]

While both drugs share this primary mechanism, Chlorthalidone also exhibits a secondary action by inhibiting carbonic anhydrase.[6][7] This additional mechanism may contribute to its overall diuretic and antihypertensive effects. Over the long term, the antihypertensive effect of these diuretics is also thought to involve a reduction in total peripheral vascular resistance, potentially through direct vasodilatory effects on vascular smooth muscle, though the exact mechanisms are still under investigation.[2][4][5][8]

cluster_dct Distal Convoluted Tubule (DCT) Cell Lumen_Na Na+ NCC Na+/Cl- Symporter (NCC) Lumen_Na->NCC Reabsorption Lumen_Cl Cl- Lumen_Cl->NCC Blood_Na Na+ NCC->Blood_Na Blood_Cl Cl- NCC->Blood_Cl Drugs This compound Chlorthalidone Drugs->NCC Inhibition

Figure 1: Mechanism of action at the distal convoluted tubule.

Pharmacokinetic Profile

A significant distinction between the two drugs lies in their pharmacokinetic properties. Chlorthalidone has a considerably longer elimination half-life and duration of action compared to Hydrochlorothiazide.[7][9] This prolonged action may contribute to a more sustained blood pressure control over a 24-hour period.[6][7] Chlorthalidone is also reported to be approximately 1.5 to 2.0 times more potent than Hydrochlorothiazide.[10][11]

ParameterThis compound (HCTZ as proxy)Chlorthalidone
Potency Standard1.5 - 2.0x HCTZ[10][11]
Onset of Action ~2 hours[9]~2.6 - 3 hours[1][12]
Peak Plasma Time 4 - 6 hours[9]2 - 6 hours[1]
Elimination Half-life 6 - 15 hours[7]40 - 60 hours[7][12]
Duration of Action Up to 12 hours[9]48 - 72 hours[6][12]
Metabolism Primarily excreted unchanged[12]Partial hepatic metabolism[1]
Protein Binding ModerateHigh (to albumin & carbonic anhydrase)[1]

Table 1: Comparative Pharmacokinetic Parameters.

Clinical Efficacy

The differences in pharmacokinetics appear to translate into differences in clinical efficacy, particularly in blood pressure reduction. Several studies and meta-analyses have suggested that Chlorthalidone provides superior systolic blood pressure (SBP) control compared to Hydrochlorothiazide, especially when assessed over a 24-hour period via ambulatory blood pressure monitoring.[13][14][15]

However, a large-scale, pragmatic clinical trial, the Diuretic Comparison Project (DCP), found no significant difference between Chlorthalidone and Hydrochlorothiazide in preventing major cardiovascular events or non-cancer-related deaths in older veterans.[16][17][18]

Study / Meta-AnalysisDrug ComparisonKey Finding on Blood Pressure Reduction
Ernst et al. (2006) [14]Chlorthalidone (25 mg) vs. HCTZ (50 mg)Greater reduction in 24-hour mean SBP with Chlorthalidone (-12.4 mmHg vs. -7.4 mmHg).[14]
Dineva et al. (2019) [13]Meta-analysisStatistically significant but slight superiority for Chlorthalidone in reducing SBP (-3.26 mmHg) and DBP (-2.41 mmHg).[13]
Khan et al. (2023) [15]Meta-analysisChlorthalidone was superior in controlling both SBP and DBP.[15]
Diuretic Comparison Project (2022) [16][18]Chlorthalidone (12.5/25 mg) vs. HCTZ (25/50 mg)No significant difference in the primary outcome of major cardiovascular events or non-cancer death.[16]

Table 2: Summary of Comparative Efficacy in Blood Pressure Control and Cardiovascular Outcomes.

Safety and Adverse Effects

The safety profiles of both drugs are comparable, with the most common adverse effects relating to electrolyte and metabolic disturbances.[12] Due to their mechanism of action, both can cause hypokalemia (low potassium), hyponatremia (low sodium), and hyperuricemia.[12] Some evidence suggests that the risk of hypokalemia may be higher with Chlorthalidone, potentially due to its higher potency and longer duration of action.[15][16]

Adverse EffectThis compound (HCTZ as proxy)Chlorthalidone
Hypokalemia CommonHigher incidence reported in some studies (6.0% vs 4.4% in DCP trial)[15][16]
Hyponatremia Common[12]Common[12]
Hypercalcemia Possible[12]Possible[12]
Hyperuricemia Possible[12]Possible[12]
Hyperglycemia Possible[12]Possible[12]

Table 3: Comparative Safety and Adverse Effect Profiles.

Experimental Protocols

To provide a framework for future comparative studies, a representative experimental protocol for a head-to-head clinical trial is outlined below. This protocol is based on methodologies from published comparative studies, such as the trial by Ernst et al. and the Diuretic Comparison Project.[14][17]

Title: A Randomized, Double-Blind, Crossover Trial to Compare the Antihypertensive Efficacy of this compound and Chlorthalidone.

Objectives:

  • Primary: To compare the change in 24-hour ambulatory systolic blood pressure (SBP) from baseline after treatment with this compound versus Chlorthalidone.

  • Secondary: To compare changes in office SBP and diastolic blood pressure (DBP), assess for differences in electrolyte levels (e.g., serum potassium), and record the incidence of adverse events.

Methodology:

  • Study Design: A randomized, double-blind, active-treatment, crossover design.

  • Participant Selection: Inclusion criteria would comprise adults with untreated or washed-out Stage 1 hypertension. Exclusion criteria would include secondary hypertension, severe renal impairment, and known hypersensitivity to sulfonamide-derived drugs.

  • Randomization and Blinding: Participants are randomly assigned to one of two treatment sequences (e.g., Sequence A: Drug 1 then Drug 2; Sequence B: Drug 2 then Drug 1). Both participants and investigators remain blinded to the treatment allocation.

  • Intervention:

    • Period 1 (8 weeks): Participants receive either this compound (e.g., 25 mg/day) or Chlorthalidone (e.g., 12.5 mg/day).

    • Washout Period (4 weeks): Participants receive a placebo to allow for the elimination of the first drug.

    • Period 2 (8 weeks): Participants receive the alternate drug.

  • Data Collection:

    • Baseline: 24-hour ambulatory blood pressure monitoring (ABPM) and office BP measurements are taken. Blood samples are collected for baseline electrolyte analysis.

    • Follow-up: Office BP is measured every 2 weeks. At the end of each 8-week treatment period, 24-hour ABPM is repeated, and blood is drawn for electrolyte and safety monitoring.

  • Statistical Analysis: The primary outcome (change in 24-hour SBP) will be analyzed using a mixed-effects model to account for the crossover design. Secondary outcomes will be compared using appropriate statistical tests.

Start Patient Screening (Stage 1 Hypertension) Baseline Baseline Assessment (24h ABPM, Office BP, Labs) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Sequence A Randomization->GroupA 50% GroupB Sequence B Randomization->GroupB 50% TreatmentA1 Period 1 (8 weeks) Drug 1 (e.g., B-HCTZ) GroupA->TreatmentA1 TreatmentB1 Period 1 (8 weeks) Drug 2 (e.g., Chlorthalidone) GroupB->TreatmentB1 WashoutA Washout (4 weeks) TreatmentA1->WashoutA Endpoint 1 Data WashoutB Washout (4 weeks) TreatmentB1->WashoutB Endpoint 1 Data TreatmentA2 Period 2 (8 weeks) Drug 2 (e.g., Chlorthalidone) WashoutA->TreatmentA2 TreatmentB2 Period 2 (8 weeks) Drug 1 (e.g., B-HCTZ) WashoutB->TreatmentB2 Endpoint Final Analysis (Compare BP changes, Safety) TreatmentA2->Endpoint Endpoint 2 Data TreatmentB2->Endpoint Endpoint 2 Data

Figure 2: Workflow for a comparative crossover clinical trial.

Conclusion

This compound (represented by HCTZ) and Chlorthalidone are effective antihypertensive agents that act by inhibiting the Na+/Cl- symporter in the distal convoluted tubule. The key differences lie in their pharmacokinetic profiles, with Chlorthalidone demonstrating greater potency and a significantly longer duration of action.[7][9][10][11] This may lead to more consistent 24-hour blood pressure control.[14] However, recent large-scale data suggest this does not necessarily translate to superior cardiovascular outcomes.[16] The choice between these agents may depend on the clinical goal—potent and sustained blood pressure reduction versus a potentially lower risk of certain adverse effects like hypokalemia—and should be guided by individual patient characteristics and therapeutic response. Further direct comparative trials involving this compound are warranted to confirm these findings.

References

Validating Antihypertensive Efficacy: A Comparative Analysis of Thiazide Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific in vivo experimental data for Benzylhydrochlorothiazide exists in publicly available scientific literature. Therefore, this guide provides a comparative analysis of the well-documented and closely related thiazide diuretic, Hydrochlorothiazide (B1673439) (HCTZ), against other prominent thiazide-like diuretics, Chlorthalidone and Indapamide. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of antihypertensive performance supported by experimental data.

Thiazide and thiazide-like diuretics are a foundational class of antihypertensive medications.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and a subsequent reduction in plasma volume and cardiac output, which lowers blood pressure.[1] Beyond their diuretic effect, some thiazide diuretics are believed to possess a mild vasodilatory effect, further contributing to their antihypertensive properties.[1]

Comparative Efficacy in Blood Pressure Reduction

While sharing a common mechanism, thiazide and thiazide-like diuretics exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles, which translates to varying degrees of antihypertensive efficacy. Thiazide-like diuretics, such as Chlorthalidone and Indapamide, generally demonstrate a longer duration of action and greater potency in blood pressure reduction compared to the thiazide-type diuretic, Hydrochlorothiazide.[2][3]

A meta-analysis of multiple clinical trials has consistently shown that Chlorthalidone and Indapamide are more effective at lowering both systolic and diastolic blood pressure than HCTZ.[2][4] The longer half-life of Chlorthalidone (40-60 hours) compared to HCTZ (6-15 hours) contributes to a more sustained 24-hour blood pressure control.[5]

Table 1: Pharmacokinetic and Antihypertensive Efficacy Comparison of Thiazide and Thiazide-Like Diuretics

ParameterHydrochlorothiazide (HCTZ)ChlorthalidoneIndapamide
Drug Class Thiazide-type diureticThiazide-like diureticThiazide-like diuretic
Half-life (hours) 6-1540-6014-18
Duration of Action (hours) 16-2448-72up to 36
Relative Antihypertensive Potency 1x1.5-2x20x
Time to Peak Effect (hours) 2-42-61-2

Data compiled from multiple sources.[5]

Table 2: Comparative Reduction in Blood Pressure (Systolic/Diastolic) from Meta-Analyses

ComparisonSystolic BP ReductionDiastolic BP ReductionReference
Indapamide vs. HCTZ Significantly greater with IndapamideSignificantly greater with Indapamide[2]
Chlorthalidone vs. HCTZ Significantly greater with ChlorthalidoneSignificantly greater with Chlorthalidone[2]

Experimental Protocols

The validation of antihypertensive efficacy in vivo typically involves preclinical studies in animal models of hypertension followed by clinical trials in human subjects.

Preclinical Evaluation in Animal Models

Spontaneously Hypertensive Rats (SHR) are a commonly used and well-accepted animal model that closely mimics human essential hypertension.[6] Other models include Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats and renovascular hypertension models.[7][8]

A Representative Protocol for Assessing Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR):

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 16-20 weeks old.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.

  • Grouping: Rats are randomly assigned to different treatment groups (e.g., Vehicle control, HCTZ, Chlorthalidone, Indapamide) with a sufficient number of animals per group (typically n=8-10).

  • Drug Administration: The drugs are administered orally once daily for a specified period, often several weeks.

  • Monitoring: Systolic blood pressure and heart rate are monitored at regular intervals throughout the study.

  • Data Analysis: The changes in blood pressure from baseline are calculated and statistically compared between the treatment groups and the control group.

Clinical Trials in Human Subjects

Human clinical trials are essential for confirming the antihypertensive efficacy and safety of a drug. These trials are typically randomized, double-blind, and placebo-controlled.

Key Components of a Clinical Trial Protocol for an Antihypertensive Agent:

  • Study Population: Patients with a diagnosis of essential hypertension, often with specific inclusion and exclusion criteria.

  • Study Design: A randomized, double-blind, parallel-group design is common, where patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.

  • Dosage and Administration: The study drug is administered at one or more dose levels for a defined treatment period.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in seated trough cuff blood pressure (systolic and diastolic). Secondary endpoints may include 24-hour ambulatory blood pressure monitoring.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum electrolytes), and vital signs.

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment groups for efficacy and safety.

Signaling Pathways and Experimental Workflows

The mechanism of action of thiazide diuretics and a typical experimental workflow for evaluating their antihypertensive efficacy can be visualized through the following diagrams.

cluster_0 Distal Convoluted Tubule Cell Thiazide Diuretic Thiazide Diuretic NCC Na+/Cl- Cotransporter (NCC) Thiazide Diuretic->NCC Inhibits Na_reabsorption Decreased Na+ & Cl- Reabsorption Diuresis Increased Diuresis Na_reabsorption->Diuresis Blood_Volume Decreased Plasma Volume & Cardiac Output Diuresis->Blood_Volume BP_Reduction Blood Pressure Reduction Blood_Volume->BP_Reduction Vasodilation Potential Vasodilatory Effect Vasodilation->BP_Reduction

Caption: Mechanism of Action of Thiazide Diuretics.

Start Start Animal_Model Select Animal Model (e.g., SHR) Start->Animal_Model Acclimatization Acclimatization Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Treatment Groups Baseline_BP->Grouping Drug_Admin Administer Drugs (Vehicle, HCTZ, Comparators) Grouping->Drug_Admin Monitoring Monitor Blood Pressure & Heart Rate Drug_Admin->Monitoring Data_Analysis Analyze Data & Compare Groups Monitoring->Data_Analysis Conclusion Draw Conclusions on Antihypertensive Efficacy Data_Analysis->Conclusion End End Conclusion->End

Caption: In Vivo Antihypertensive Efficacy Experimental Workflow.

References

Unraveling the Enigma of Sulfonamide Cross-Reactivity: A Comparative Guide for Benzylhydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential for immune-mediated cross-reactivity between Benzylhydrochlorothiazide and other sulfonamide-containing drugs, supported by structural comparisons and a review of hypersensitivity mechanisms.

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between structurally related drugs is paramount for patient safety and informed therapeutic development. This guide provides an objective comparison of this compound, a thiazide diuretic, with other sulfonamides, focusing on the likelihood and mechanisms of cross-reactivity. While direct experimental studies on this compound cross-reactivity are limited, this guide synthesizes current knowledge on sulfonamide hypersensitivity to provide a robust framework for assessment.

Structural and Immunological Distinctions

The primary determinant of sulfonamide cross-reactivity lies in the molecular structure of the specific drug. Sulfonamide drugs are broadly categorized into two groups: antibiotic and non-antibiotic sulfonamides. This compound falls into the latter category. The key structural differences that dictate their immunogenic potential are summarized below.

FeatureSulfonamide Antibiotics (e.g., Sulfamethoxazole)Non-Antibiotic Sulfonamides (e.g., this compound)Implication for Cross-Reactivity
N4 Arylamine Group PresentAbsentThe arylamine group is a key structural feature implicated in Type I hypersensitivity reactions to sulfonamide antibiotics. Its absence in non-antibiotic sulfonamides significantly reduces the likelihood of cross-reactivity.[1]
N1 Heterocyclic Ring PresentAbsentThis ring structure is another important immunologic determinant in IgE-mediated responses to sulfonamide antibiotics.[2] Non-antibiotic sulfonamides lack this feature.
Metabolism Metabolized to reactive haptensNot metabolized via the same pathwayHypersensitivity reactions to sulfonamide antibiotics are often linked to reactive metabolites that can bind to proteins and trigger an immune response.[1][3] This metabolic pathway is not characteristic of non-antibiotic sulfonamides.[4]
Overall Structure SulfonylarylaminesDiverse structures, not sulfonylarylaminesThe significant structural differences between the two classes make immunologic cross-recognition by T-cells or antibodies highly unlikely.[5][6]

Despite the low theoretical risk, some case reports have suggested possible cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides, including thiazide diuretics.[7][8][9] However, the broader consensus from comprehensive reviews suggests that true cross-reactivity is rare, and observed reactions may be due to a predisposition to allergic reactions in certain individuals rather than a specific immune response to a shared sulfonamide moiety.[5][10]

Mechanisms of Sulfonamide Hypersensitivity

Understanding the underlying immunological mechanisms is crucial for assessing cross-reactivity risk. Sulfonamide hypersensitivity reactions can be complex and are generally classified based on the Gell-Coombs classification.

  • Type I (IgE-mediated): These are immediate hypersensitivity reactions, such as urticaria and anaphylaxis. For sulfonamide antibiotics, these reactions are often associated with the N4 arylamine and N1 heterocyclic ring structures.[1][11]

  • Type IV (T-cell mediated): These are delayed hypersensitivity reactions, which are more common with sulfonamides and can manifest as maculopapular eruptions or more severe cutaneous adverse reactions.[1][3] These reactions can be triggered by the parent drug or its metabolites.

The following diagram illustrates the general pathways of sulfonamide hypersensitivity.

SA Sulfonamide Antibiotic N4 N4 Arylamine SA->N4 N1 N1 Heterocyclic Ring SA->N1 Metabolite Reactive Metabolite SA->Metabolite TCell T-cell mediated (Type IV) SA->TCell Direct p-i interaction IgE IgE-mediated (Type I) N4->IgE Cross-linking N1->IgE Metabolite->TCell Haptenation NSA Non-Antibiotic Sulfonamide

Figure 1. Simplified signaling pathway of sulfonamide hypersensitivity.

Experimental Protocols for Assessing Cross-Reactivity

1. In Vitro Methods: Lymphocyte Transformation Test (LTT)

  • Principle: This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to a drug antigen. A positive response indicates the presence of drug-specific memory T-cells.

  • Methodology:

    • Isolate PBMCs from the patient's blood.

    • Culture the PBMCs in the presence of the suspected drug (e.g., this compound) and control drugs (e.g., a sulfonamide antibiotic and a non-related drug) at various concentrations.

    • After a specific incubation period (typically 5-7 days), assess lymphocyte proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or using a colorimetric assay.

    • Calculate a stimulation index (SI) by comparing the proliferation in the presence of the drug to the proliferation in the control culture. An SI above a certain threshold (e.g., >2 or 3) is considered a positive result.

2. In Vivo Methods: Skin Testing

  • Principle: Skin tests, including skin prick tests and intradermal tests, are used to detect the presence of drug-specific IgE antibodies (for immediate reactions) or to elicit a delayed hypersensitivity reaction.

  • Methodology:

    • Skin Prick Test: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop. A wheal and flare reaction within 15-20 minutes indicates a positive result for an immediate hypersensitivity.

    • Intradermal Test: A small amount of the drug solution is injected into the dermis. The site is observed for an immediate reaction and again at 24-48 hours for a delayed reaction.

    • Patch Test: The drug is applied to the skin under an occlusive patch for 48 hours. The site is read at 48 and 72-96 hours for the development of a delayed hypersensitivity reaction (e.g., erythema, papules, vesicles).

The following diagram outlines a general workflow for investigating potential drug cross-reactivity.

Start Patient with Suspected Sulfonamide Allergy History Detailed Clinical History and Drug Exposure Assessment Start->History Struct_Analysis Structural Analysis of Implicated Drugs History->Struct_Analysis InVitro In Vitro Testing (e.g., LTT) Struct_Analysis->InVitro InVivo In Vivo Testing (e.g., Skin Tests) Struct_Analysis->InVivo Challenge Graded Drug Challenge (under controlled conditions) InVitro->Challenge InVivo->Challenge Conclusion Assessment of Cross-Reactivity and Patient Management Challenge->Conclusion

Figure 2. Experimental workflow for assessing drug cross-reactivity.

Conclusion

The available evidence strongly suggests that the risk of cross-reactivity between this compound and sulfonamide antibiotics is low. This is primarily due to the significant structural differences between these two classes of drugs, particularly the absence of the N4 arylamine and N1 heterocyclic ring in this compound. While a theoretical possibility of cross-reactivity remains, and cautious consideration is warranted in patients with a history of severe sulfonamide allergy, routine avoidance of this compound in all patients with a reported "sulfa allergy" is not supported by the current body of evidence. For high-risk patients or when diagnostic certainty is required, a combination of in vitro and in vivo testing, potentially followed by a graded challenge in a controlled setting, can provide a definitive assessment of tolerance. Further research focusing specifically on the immunological profile of this compound would be beneficial to provide more direct evidence and refine clinical guidelines.

References

Benzylhydrochlorothiazide vs. Indapamide: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive therapeutics, thiazide and thiazide-like diuretics remain a cornerstone of treatment. This guide provides a detailed comparative analysis of Benzylhydrochlorothiazide, a traditional thiazide diuretic, and Indapamide (B195227), a thiazide-like diuretic, with a focus on their relative potency. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental protocols, and mechanistic insights.

Mechanism of Action: A Tale of Two Diuretics

Both this compound and Indapamide exert their primary diuretic and antihypertensive effects by acting on the distal convoluted tubule (DCT) of the nephron. However, there are nuances in their molecular interactions that may contribute to differences in their potency and overall pharmacological profile.

This compound , as a classic thiazide diuretic, primarily inhibits the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, thereby reducing blood volume and blood pressure.

Indapamide , while also inhibiting the NCC, exhibits a dual mechanism of action.[1] In addition to its diuretic effect, it possesses direct vascular effects, including vasodilation, which contributes to its antihypertensive efficacy.[2][3] This vasodilatory action is thought to be mediated through the modulation of calcium ion channels in vascular smooth muscle cells.[2][4]

Comparative Potency: Insights from Clinical and Preclinical Data

Direct comparative potency data in the form of IC50 or EC50 values for this compound are scarce in publicly accessible literature. However, numerous clinical trials have compared Indapamide to Hydrochlorothiazide (B1673439), a closely related thiazide diuretic. These studies consistently demonstrate that Indapamide is more potent in lowering blood pressure.

A meta-analysis of 14 randomized trials involving 883 patients revealed that Indapamide lowered systolic blood pressure more significantly than hydrochlorothiazide.[5] Another study in black patients with mild to moderate hypertension showed that monotherapy with Indapamide resulted in a greater reduction in blood pressure and higher response rates compared to low-dose hydrochlorothiazide.

While these studies do not directly involve this compound, the consistent superiority of Indapamide over a conventional thiazide diuretic suggests a potentially higher potency for Indapamide.

Quantitative Data Summary

Due to the lack of direct comparative studies, a table summarizing head-to-head potency metrics cannot be constructed. However, the following table presents available data on the antihypertensive effects of Indapamide in comparison to Hydrochlorothiazide from a clinical trial.

ParameterIndapamide (2.5 mg/day)Hydrochlorothiazide (25 mg/day)Reference
Change in Systolic Blood Pressure (mmHg) -5.1 (95% CI, -8.7 to -1.6)(Compared to HCTZ)[5]
Change in Diastolic Blood Pressure (mmHg) Data not specifiedData not specified[5]

Experimental Protocols

For researchers aiming to conduct their own comparative potency studies, the following are detailed methodologies for key experiments.

In Vivo Diuretic Activity Assay (Lipschitz Test)

This protocol is a standard method for screening the diuretic activity of test compounds in an animal model.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 150-200 g

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.

2. Experimental Procedure:

  • Fasting: Withhold food and water for 18 hours prior to the experiment.

  • Hydration: Administer a saline solution (0.9% NaCl) orally at a dose of 25 mL/kg body weight to ensure adequate hydration and a uniform baseline urine output.

  • Dosing:

    • Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) suspension).

    • Standard Group: Administer a standard diuretic like Furosemide (10 mg/kg, p.o.).

    • Test Groups: Administer this compound and Indapamide at various doses.

  • Urine Collection: Place individual animals in metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Analysis:

    • Measure the total urine volume for each animal.

    • Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Calculate diuretic activity (urine output) and natriuretic, kaliuretic, and chloruretic activity (electrolyte excretion).

3. Data Analysis:

  • Compare the mean urine output and electrolyte excretion of the test groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This assay assesses the direct inhibitory effect of the compounds on the primary molecular target.

1. Cell Line:

  • Use a stable cell line expressing the human Na+/Cl- cotransporter (hNCC), such as HEK293 or CHO cells.

2. Experimental Procedure:

  • Cell Culture: Culture the hNCC-expressing cells to confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing varying concentrations of this compound or Indapamide for a specified time.

  • Uptake Assay: Initiate Na+ uptake by adding a buffer containing radioactive 22Na+ and Cl-.

  • Termination: After a short incubation period, stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Measurement: Lyse the cells and measure the intracellular 22Na+ concentration using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of 22Na+ uptake for each drug concentration compared to the vehicle control.

  • Determine the IC50 value for each compound by fitting the concentration-response data to a sigmoidal curve.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and a typical experimental workflow.

cluster_0 Distal Convoluted Tubule Cell cluster_1 Drug Action Lumen Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Blood Na+/K+ ATPase Na+/K+ ATPase Blood->Na+/K+ ATPase 2K+ NCC->Na+/K+ ATPase Na+ Cl- Channel Cl- Channel NCC->Cl- Channel Cl- Na+/K+ ATPase->Blood 3Na+ ROMK K+ Channel ROMK->Blood K+ Cl- Channel->Blood Cl- This compound This compound This compound->NCC Inhibits Indapamide Indapamide Indapamide->NCC Inhibits

Caption: Mechanism of action of this compound and Indapamide on the NCC in the DCT.

Animal Acclimatization Animal Acclimatization Fasting (18h) Fasting (18h) Animal Acclimatization->Fasting (18h) Oral Hydration (Saline) Oral Hydration (Saline) Fasting (18h)->Oral Hydration (Saline) Drug Administration Drug Administration Oral Hydration (Saline)->Drug Administration Urine Collection (Metabolic Cages) Urine Collection (Metabolic Cages) Drug Administration->Urine Collection (Metabolic Cages) Urine Volume Measurement Urine Volume Measurement Urine Collection (Metabolic Cages)->Urine Volume Measurement Electrolyte Analysis (Na+, K+, Cl-) Electrolyte Analysis (Na+, K+, Cl-) Urine Volume Measurement->Electrolyte Analysis (Na+, K+, Cl-) Data Analysis & Potency Comparison Data Analysis & Potency Comparison Electrolyte Analysis (Na+, K+, Cl-)->Data Analysis & Potency Comparison

Caption: Experimental workflow for in vivo diuretic potency assessment.

Conclusion

References

Unveiling the Inhibitory Action of Benzylhydrochlorothiazide on the Na-Cl Cotransporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of renal physiology and hypertension management, the Na-Cl cotransporter (NCC) stands as a pivotal therapeutic target. This guide provides a comprehensive comparison of Benzylhydrochlorothiazide's inhibitory effect on the NCC, juxtaposing its performance with other established thiazide diuretics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective analysis, complete with detailed experimental protocols and visual representations of the underlying molecular pathways.

This compound, a member of the thiazide diuretic family, exerts its antihypertensive effects by selectively blocking the NCC in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased sodium and chloride reabsorption, resulting in increased water excretion and a subsequent reduction in blood pressure.[2] While the precise quantitative inhibitory concentration (IC50) of this compound on the NCC is not consistently reported in publicly available literature, its functional role as a potent NCC inhibitor is well-established.[1]

Comparative Analysis of Thiazide Diuretics on NCC Inhibition

To contextualize the inhibitory profile of this compound, this section presents a comparative overview with other widely studied thiazide and thiazide-like diuretics. The data, primarily derived from in vitro assays on the rat and human NCC, highlights the varying potencies within this drug class.

DiureticDrug ClassReported IC50/Relative Potency on NCCPrimary Target(s)Known Off-Target Effect(s)
This compound Thiazide DiureticSpecific IC50 not consistently reported; established NCC inhibitor.[1]Na-Cl Cotransporter (NCC)[1]Potential for carbonic anhydrase inhibition.[1]
Hydrochlorothiazide (B1673439) (HCTZ) Thiazide DiureticLess potent than chlorthalidone (B1668885) and indapamide (B195227) in vivo.[3][4]Na-Cl Cotransporter (NCC)Carbonic anhydrases, Calcium-activated potassium (KCa) channels.[5]
Chlorthalidone Thiazide-like DiureticMore potent than hydrochlorothiazide in vivo.[6][7]Na-Cl Cotransporter (NCC)[8]Carbonic anhydrases (various isoforms).
Indapamide Thiazide-like DiureticMore potent than hydrochlorothiazide in vivo.[3]Na-Cl Cotransporter (NCC)[8]Antioxidant properties, potential to increase prostacyclin synthesis.[9]
Polythiazide Thiazide DiureticPotency profile: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10]Na-Cl Cotransporter (NCC)Not specified in the provided results.
Metolazone Thiazide-like DiureticPotency profile: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[10]Na-Cl Cotransporter (NCC)Not specified in the provided results.

Experimental Protocols for Assessing NCC Inhibition

The following are detailed methodologies for key experiments utilized to determine the inhibitory effects of compounds like this compound on the Na-Cl cotransporter.

Protocol 1: In Vitro ²²Na⁺ Uptake Inhibition Assay in NCC-Expressing Cells

This assay directly measures the functional inhibition of the Na-Cl cotransporter in a controlled cellular environment.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Na-Cl cotransporter (hNCC) are cultured in appropriate media in 96-well plates until confluent.

2. Compound Incubation:

  • The culture medium is removed, and cells are washed with a pre-incubation buffer.

  • Cells are then incubated for a defined period (e.g., 10-30 minutes) at 37°C with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

3. Initiation of Ion Flux:

  • The incubation solution is aspirated, and an uptake buffer containing ²²Na⁺ and non-radioactive Na⁺ and Cl⁻ is added to initiate ion influx through the NCC.

4. Termination of Uptake and Lysis:

  • After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular ²²Na⁺.

  • The cells are then lysed to release the intracellular contents.

5. Quantification and Data Analysis:

  • The amount of intracellular ²²Na⁺ is quantified using a scintillation counter.

  • The rate of ²²Na⁺ uptake is plotted against the concentration of the test compound to determine the IC50 value, which is the concentration that inhibits 50% of NCC activity.

Protocol 2: Xenopus laevis Oocyte Expression and Two-Electrode Voltage Clamp (TEVC)

This electrophysiological technique allows for the functional characterization of the NCC and its inhibition in a heterologous expression system.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

  • Complementary RNA (cRNA) encoding the human Na-Cl cotransporter is microinjected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for protein expression.

2. Two-Electrode Voltage Clamp Recording:

  • An oocyte expressing the NCC is placed in a recording chamber and perfused with a control buffer.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -50 mV).

3. Application of Inhibitor and Data Acquisition:

  • The perfusion solution is switched to one containing the test inhibitor (e.g., this compound) at various concentrations.

  • The current required to maintain the holding potential is recorded. Inhibition of the electrogenic activity of the cotransporter (or a co-expressed channel as a reporter) by the test compound is measured.

4. Data Analysis:

  • The change in current in the presence of the inhibitor is measured and compared to the baseline current.

  • Dose-response curves are generated by plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the regulatory pathway of the Na-Cl cotransporter and a typical experimental workflow.

NCC_Signaling_Pathway cluster_tubule Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood WNK1 WNK1 SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Activates WNK4 WNK4 WNK4->SPAK_OSR1 Activates NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylates P P Na_Cl_out Na⁺, Cl⁻ NCC->Na_Cl_out Na_Cl_in Na⁺, Cl⁻ Na_Cl_in->NCC BHT This compound BHT->NCC Inhibits

Caption: Regulatory pathway of the Na-Cl cotransporter (NCC) and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay Cell_Culture 1. Culture NCC-expressing HEK293 cells Compound_Incubation 2. Incubate with This compound Cell_Culture->Compound_Incubation Ion_Flux 3. Initiate ²²Na⁺ uptake Compound_Incubation->Ion_Flux Quantification 4. Measure intracellular ²²Na⁺ Ion_Flux->Quantification Analysis 5. Determine IC50 Quantification->Analysis

Caption: Workflow for an in vitro ²²Na⁺ uptake inhibition assay to determine the IC50 of an NCC inhibitor.

References

A Head-to-Head Comparison of Benzylhydrochlorothiazide and Other Thiazide Diuretics: An Evidence-Based Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between thiazide diuretics is critical for targeted therapeutic development. This guide provides a detailed, evidence-based comparison of Benzylhydrochlorothiazide against other prominent thiazide and thiazide-like diuretics, including Hydrochlorothiazide (B1673439), Chlorthalidone (B1668885), and Bendroflumethiazide. The comparison focuses on antihypertensive efficacy, diuretic potency, pharmacokinetics, and side effect profiles, supported by available data and representative experimental protocols.

Mechanism of Action: A Shared Pathway

Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the cells in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis. This reduction in plasma volume is a key factor in their antihypertensive effect.[1] Additionally, some thiazides, including this compound, are believed to have a mild vasodilatory effect, which may contribute to their blood pressure-lowering capabilities.[1]

Thiazide_Mechanism cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Thiazide_Diuretics This compound & Other Thiazide Diuretics NCC Na+/Cl- Symporter (NCC) Thiazide_Diuretics->NCC Inhibits Vasodilation Mild Vasodilation Thiazide_Diuretics->Vasodilation Induces Bloodstream Bloodstream NCC->Bloodstream Reabsorption Blocked Increased_Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Tubular_Lumen Tubular Lumen (Urine) Tubular_Lumen->NCC Na+ Cl- Reduced_Plasma_Volume Reduced Plasma Volume Increased_Excretion->Reduced_Plasma_Volume Reduced_BP Reduced Blood Pressure Reduced_Plasma_Volume->Reduced_BP Vasodilation->Reduced_BP

Mechanism of action for thiazide diuretics.

Performance Comparison

While sharing a common mechanism, thiazide diuretics exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles. Direct head-to-head comparative studies involving this compound are limited in recent literature; therefore, the following tables summarize the available data for each compound.

Table 1: Pharmacokinetic and Dosing Profile
ParameterThis compoundHydrochlorothiazide (HCTZ)Chlorthalidone (CTD)Bendroflumethiazide
Typical Oral Dose (Hypertension) 12.5 - 25 mg once daily[1]12.5 - 50 mg once daily[3]12.5 - 25 mg once daily[3]2.5 - 5 mg once daily
Onset of Action ~2 hours[1]~2 hours2 - 3 hours1 - 2 hours
Peak Effect 4 - 6 hours[1]4 - 6 hours2 - 6 hours6 - 12 hours
Duration of Action 12 - 24 hours[1]6 - 12 hours48 - 72 hours18 - 24 hours
Half-life Not specified in recent literature6 - 15 hours40 - 60 hours~9 hours
Table 2: Antihypertensive Efficacy and Potency
FeatureThis compoundHydrochlorothiazide (HCTZ)Chlorthalidone (CTD)Bendroflumethiazide
Relative Potency Data from direct comparative studies are limited.Considered the reference diuretic.1.5 to 2 times more potent than HCTZ.[4]More potent than HCTZ.[3]
Systolic BP Reduction (at typical doses) Efficacy in lowering blood pressure has been well-documented.[1]A meta-analysis showed a 24-hour ambulatory systolic BP reduction of 6.5 mmHg for 12.5-25 mg doses.[5]A comparative study showed a greater reduction in 24-hour ambulatory systolic BP with 25 mg/day of CTD (-12.4 mmHg) versus 50 mg/day of HCTZ (-7.4 mmHg).[6]A meta-analysis estimated that 1.4 mg is needed to reduce systolic BP by 10 mmHg, compared to 26.4 mg for HCTZ.[7]
Nighttime BP Control Not specifically documented.Less effective in 24-hour and nighttime BP control compared to CTD.[8]More effective than HCTZ in lowering nighttime BP.[6]Not specifically documented in direct comparisons.

Side Effect Profile

The side effect profiles of thiazide diuretics are broadly similar, primarily related to their effects on electrolyte and water balance.

Table 3: Common and Serious Adverse Effects
Adverse EffectThis compoundHydrochlorothiazide (HCTZ)Chlorthalidone (CTD)Bendroflumethiazide
Hypokalemia (Low Potassium) Common[1]Common, dose-dependent.[3]Higher incidence than HCTZ at equipotent doses.[9][10]Can occur, dose-dependent.
Hyponatremia (Low Sodium) Common[1]Common, risk increases with age and higher doses.[3]Higher risk than HCTZ at equipotent doses.[3]Can occur.
Hyperuricemia (High Uric Acid) Can occur.Common.[3]Higher risk than HCTZ.[3]Can occur.
Hypercalcemia (High Calcium) Can occur.Can occur.Can occur.Can occur.
Hyperglycemia (High Blood Sugar) Can occur.Can occur, particularly at higher doses.Can occur.Can occur.
Dizziness/Headache Common[1]Common.Common.Common.
Serious (Rare) Side Effects Severe electrolyte disturbances, pancreatitis, jaundice, Stevens-Johnson syndrome.[1]Similar to other thiazides.Similar to other thiazides.Similar to other thiazides.

Experimental Protocols

The following are representative, generalized protocols for evaluating the diuretic and antihypertensive effects of thiazide diuretics in preclinical models.

Protocol 1: Evaluation of Diuretic Activity in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-250 g).

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight).

    • Immediately after hydration, the test compound (e.g., this compound), a reference diuretic (e.g., Hydrochlorothiazide), or the vehicle (control) is administered orally or intraperitoneally.

    • Urine is collected at specified time intervals (e.g., every hour for 5-6 hours, and a final collection at 24 hours).

  • Parameters Measured:

    • Total urine volume.

    • Urine electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

    • Diuretic activity (ratio of urine volume of the test group to the control group).

    • Natriuretic and saluretic activity (total excretion of Na+ and Cl-).

Protocol 2: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
  • Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method or invasively via a catheter implanted in the carotid or femoral artery for continuous monitoring.

  • Procedure:

    • Baseline blood pressure is recorded for several days to establish a stable reading.

    • The test compound, a reference antihypertensive drug, or vehicle is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).

    • Blood pressure and heart rate are measured at regular intervals (e.g., daily or weekly) at the same time of day to minimize diurnal variations.

  • Parameters Measured:

    • Change in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) from baseline.

    • Comparison of blood pressure reduction between the test compound, reference drug, and vehicle control groups.

Diuretic_Evaluation_Workflow Start Start: New Thiazide Compound Protocol_1 Protocol 1: Diuretic Activity in Rats Start->Protocol_1 Protocol_2 Protocol 2: Antihypertensive Effect in SHR Start->Protocol_2 Data_Analysis_1 Measure Urine Volume & Electrolytes Protocol_1->Data_Analysis_1 Data_Analysis_2 Measure Blood Pressure Reduction Protocol_2->Data_Analysis_2 Comparison Compare with Reference Diuretics Data_Analysis_1->Comparison Data_Analysis_2->Comparison Efficacy_Safety Assess Efficacy and Safety Profile Comparison->Efficacy_Safety End End: Characterized Compound Efficacy_Safety->End

Preclinical evaluation workflow for a novel diuretic.

Conclusion

References

Validating the In Vitro to In Vivo Correlation of Benzylhydrochlorothiazide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro to in vivo correlation (IVIVC) of Benzylhydrochlorothiazide, a thiazide diuretic. By establishing a predictive mathematical model that relates in vitro properties to in vivo performance, researchers can streamline drug development, justify formulation changes, and ensure clinical efficacy. This document outlines key experimental protocols, presents comparative data with other thiazide diuretics, and visualizes essential workflows and pathways to support this validation process.

While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from well-characterized thiazide diuretics such as Hydrochlorothiazide, Chlorthalidone (B1668885), and Indapamide (B195227) to provide a robust comparative context and a practical template for analysis.

Comparative Efficacy of Thiazide Diuretics

Thiazide and thiazide-like diuretics are mainstays in the management of hypertension and edema.[1][2][3][4][5][6] Their primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2][3][7] However, they exhibit notable differences in their pharmacokinetic and pharmacodynamic properties.

In Vitro Potency: NCC Inhibition

The in vitro potency of a thiazide diuretic is a key indicator of its direct activity on the molecular target. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a cell-based ion flux assay.

Table 1: In Vitro NCC Inhibition of Thiazide Diuretics

CompoundCell LineAssay TypeIC50 (µM)
This compound HEK293 expressing hNCCIon Flux AssayData not available
HydrochlorothiazideHEK293 expressing hNCCIon Flux Assay~20
ChlorthalidoneHEK293 expressing hNCCIon Flux AssayData not available
IndapamideHEK293 expressing hNCCIon Flux AssayData not available

Note: IC50 values can vary depending on experimental conditions.

In Vivo Activity: Diuretic and Antihypertensive Effects

The in vivo activity of thiazide diuretics is assessed by measuring their effects on urine output, electrolyte excretion, and blood pressure in animal models.

Table 2: Comparative In Vivo Diuretic and Antihypertensive Activity in Rats

CompoundRoute of AdministrationDose Range (mg/kg)Primary Effect
This compound OralData not availableData not available
HydrochlorothiazideOral10 - 50Increased urine output and sodium excretion.[8][9]
ChlorthalidoneOral8 (daily)Prevention/reduction of ventricular hypertrophy and hypertension.[10]
IndapamideOral0.1 - 30Increased urine volume and electrolyte excretion; dose-dependent blood pressure reduction in hypertensive rats.[11][12][13]

Table 3: Comparative Antihypertensive Efficacy in Humans

DiureticComparisonSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)
Thiazide-like vs. Thiazide-typeChlorthalidone/Indapamide vs. Hydrochlorothiazide-5.59-1.98

Data from a meta-analysis of clinical trials.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data for IVIVC.

In Vitro NCC Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound by measuring the inhibition of the Na-Cl cotransporter (NCC).

Materials:

  • HEK293 cell line stably expressing human NCC (hNCC).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Fluorescent ion indicator (e.g., a chloride-sensitive dye).

  • This compound and reference compounds (e.g., Hydrochlorothiazide).

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture HEK293-hNCC cells in appropriate media until confluent.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and reference compounds in the assay buffer.

  • Dye Loading: Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Wash the cells with a chloride-free buffer.

    • Add the compound dilutions to the respective wells and incubate for a specified period.

    • Initiate ion influx by adding a buffer containing a known concentration of chloride.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of ion influx for each compound concentration.

    • Normalize the data to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Diuretic Activity Study (Lipschitz Test in Rats)

Objective: To evaluate the in vivo diuretic, saluretic (solute excretion), and natriuretic (sodium excretion) effects of this compound.[14][15]

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200g).

  • Metabolic cages for urine collection.

  • This compound, a standard diuretic (e.g., Furosemide or Hydrochlorothiazide), and vehicle control (e.g., 0.9% saline).

  • Oral gavage needles.

  • Flame photometer or ion-selective electrodes for electrolyte analysis.

Procedure:

  • Acclimatization: Acclimatize the rats to the metabolic cages for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control (vehicle)

    • Standard diuretic

    • This compound (multiple dose levels)

  • Hydration: Administer 0.9% saline orally (e.g., 25 mL/kg body weight) to all animals to ensure a uniform state of hydration.

  • Dosing: Immediately after hydration, administer the respective treatments (vehicle, standard, or test compound) orally.

  • Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurements:

    • Record the total urine volume for each animal at each time point.

    • Measure the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples.

  • Data Analysis:

    • Calculate the diuretic index (urine output of the test group / urine output of the control group).

    • Calculate the saluretic and natriuretic indices similarly.

    • Compare the effects of the different doses of this compound with the control and standard groups using appropriate statistical tests (e.g., ANOVA).

Visualization of Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_ivivc IVIVC Development invitro_assay NCC Inhibition Assay (e.g., Ion Flux) ic50 Determine IC50 invitro_assay->ic50 correlation Correlate In Vitro and In Vivo Data ic50->correlation animal_model Animal Model (e.g., Rat) dosing Administer this compound (Multiple Dose Levels) animal_model->dosing pk_pd Pharmacokinetic & Pharmacodynamic Measurements (Urine Output, BP) dosing->pk_pd pk_pd->correlation model Develop Predictive Mathematical Model correlation->model validation Validate Model model->validation biowaiver Biowaiver & Formulation Optimization validation->biowaiver Application

Caption: Workflow for IVIVC of this compound.

cluster_cell BHT This compound DCT Distal Convoluted Tubule Cell BHT->DCT Targets NCC Na-Cl Cotransporter (NCC) BHT->NCC Inhibits Reabsorption Decreased Na+ & Cl- Reabsorption NCC->Reabsorption Leads to Diuresis Increased Diuresis Reabsorption->Diuresis BP Reduced Blood Pressure Diuresis->BP

Caption: Signaling pathway of this compound.

By following the protocols and comparative data presented in this guide, researchers can effectively validate the in vitro to in vivo correlation of this compound's activity, contributing to a more efficient and informed drug development process.

References

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the adverse effect profiles of commonly prescribed thiazide and thiazide-like diuretics, including Bendroflumethiazide, Hydrochlorothiazide, and Chlorthalidone, reveals important distinctions for clinical consideration. While "Benzylhydrochlorothiazide" is not a widely recognized compound in clinical literature, this guide focuses on its more common chemical relatives to provide relevant and actionable data for researchers and drug development professionals.

Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema.[1] Their primary mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[2][3] However, this therapeutic action is often accompanied by a range of side effects, primarily metabolic and electrolyte disturbances.[4] This guide provides a comparative overview of the side effect profiles of three prominent diuretics: Bendroflumethiazide, Hydrochlorothiazide (a thiazide-type diuretic), and Chlorthalidone (a thiazide-like diuretic).

Comparative Side Effect Profiles

The following table summarizes the incidence of key side effects associated with Bendroflumethiazide, Hydrochlorothiazide, and Chlorthalidone, based on available clinical data. It is important to note that the incidence of these side effects can be dose-dependent.[4]

Side EffectBendroflumethiazideHydrochlorothiazide (HCTZ)ChlorthalidoneKey Considerations
Hypokalemia (Low Potassium)Up to 50% (mild)[4]CommonHigher risk than HCTZ[5][6][7]A primary concern with all thiazides, potentially leading to cardiac arrhythmias.[4][8] Chlorthalidone's longer half-life may contribute to a greater risk.[9]
Hyponatremia (Low Sodium)Possible[10]CommonHigher risk than HCTZ[5]Can lead to neurological symptoms such as confusion, especially in older adults.[11][12]
Hyperuricemia (High Uric Acid)Can precipitate gout[10][11][13]CommonCommonIncreased uric acid levels can trigger or worsen gout.[3][11]
Hyperglycemia (High Blood Sugar)Can affect blood sugar levels[1][11]Can manifest latent diabetes[10]Associated with a higher risk of type 2 diabetes than HCTZ[5]A significant consideration for patients with or at risk for diabetes.[4]
Hypercalcemia (High Calcium)Possible[10][13]Common[1]CommonThiazides decrease urinary calcium excretion.[1][10]
Hypomagnesemia (Low Magnesium)Increased urinary excretion[10]Common[1]CommonOften overlooked but can contribute to other electrolyte imbalances.[4][10]
Hyperlipidemia (High Cholesterol)Can impact cholesterol levels[11]Common[4]CommonMay have deleterious effects on lipid profiles.[4]
Photosensitivity Can occur[10][11][13]PossiblePossiblePatients should be advised to use sun protection.[11]

Experimental Protocols for Monitoring Side Effects

Rigorous monitoring is crucial for the safe use of thiazide diuretics. The following protocols are standard in clinical trials and practice for the assessment of diuretic-induced side effects.

Protocol 1: Monitoring Serum Electrolytes and Renal Function

  • Objective: To detect and manage electrolyte imbalances and changes in renal function.

  • Methodology:

    • Baseline Measurement: Prior to initiating therapy, a blood sample is collected to measure baseline serum levels of sodium, potassium, chloride, bicarbonate, magnesium, calcium, blood urea (B33335) nitrogen (BUN), and creatinine (B1669602).[14]

    • Follow-up Monitoring: Serum electrolytes and creatinine are re-measured within 2-4 weeks of starting therapy or after a dose adjustment.[12][14]

    • Long-term Monitoring: For stable patients, monitoring is typically performed every 6-12 months.[12][14] More frequent monitoring (every 3-6 months) is recommended for high-risk patients, including the elderly and those with pre-existing kidney disease or heart failure.[12]

    • Data Analysis: Results are compared to baseline values and established reference ranges. Significant deviations necessitate clinical intervention, such as dose adjustment or electrolyte supplementation.[15][16]

Protocol 2: Assessment of Metabolic Parameters

  • Objective: To monitor for changes in glucose and lipid metabolism.

  • Methodology:

    • Baseline Measurement: A baseline fasting blood glucose and lipid panel (total cholesterol, LDL, HDL, and triglycerides) are obtained before starting treatment.[4][11]

    • Follow-up Monitoring: These parameters are reassessed periodically, typically annually, or more frequently in patients with known metabolic disorders.[11]

    • Data Analysis: Clinically significant changes may require lifestyle modifications, initiation or adjustment of lipid-lowering or glucose-lowering medications, or a re-evaluation of the diuretic therapy.

Signaling Pathways and Mechanisms of Adverse Effects

The therapeutic and adverse effects of thiazide diuretics are intrinsically linked to their action on renal electrolyte handling.

Mechanism of Action and Primary Side Effects

Thiazide diuretics block the Na+/Cl- cotransporter in the distal convoluted tubule.[2] This inhibition leads to increased urinary excretion of sodium and chloride, which in turn causes a mild diuresis and a reduction in blood volume.[1][17] The subsequent electrolyte shifts are responsible for many of the common side effects.

Thiazide Thiazide Diuretics NCC Inhibition of Na+/Cl- Cotransporter (DCT) Thiazide->NCC IncreasedNaCl Increased Na+ and Cl- Excretion NCC->IncreasedNaCl Hyperuricemia Hyperuricemia NCC->Hyperuricemia Competition for organic acid transporter Hypercalcemia Hypercalcemia NCC->Hypercalcemia Enhanced Ca2+ reabsorption Diuresis Diuresis and Volume Depletion IncreasedNaCl->Diuresis RAAS RAAS Activation IncreasedNaCl->RAAS Increased distal Na+ delivery Hypokalemia Hypokalemia RAAS->Hypokalemia Aldosterone effect MetabolicAlkalosis Metabolic Alkalosis RAAS->MetabolicAlkalosis

Mechanism of Thiazide Diuretic Action and Associated Electrolyte Imbalances.

Experimental Workflow for Monitoring

A systematic workflow is essential for the timely detection and management of adverse effects during thiazide therapy.

Start Initiate Thiazide Therapy Baseline Baseline Assessment: Electrolytes, Renal Function, Metabolic Panel Start->Baseline FollowUp Follow-up Monitoring (2-4 weeks) Baseline->FollowUp Check Electrolytes & Renal Function Within Normal Limits? FollowUp->Check Adjust Manage Abnormality: Dose Adjustment, Supplementation Check->Adjust No Continue Continue Monitoring (every 6-12 months) Check->Continue Yes Adjust->FollowUp

References

Assessing the Selectivity of Benzylhydrochlorothiazide for the Sodium-Chloride Symporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Benzylhydrochlorothiazide (BHT), a thiazide diuretic, and its selectivity for its primary molecular target, the sodium-chloride symporter (NCC). Due to the limited availability of direct quantitative data for BHT in public literature, this guide establishes a framework for its assessment by comparing its characteristics with those of other well-studied thiazide and loop diuretics. The guide includes detailed experimental protocols for determining inhibitory potency and visualizing key biological and experimental workflows.

Mechanism of Action: Targeting Renal Ion Transport

Thiazide diuretics, including this compound, exert their therapeutic effects by inhibiting the sodium-chloride symporter (NCC), which is encoded by the SLC12A3 gene.[1] This transporter is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for reabsorbing approximately 5% of filtered sodium and chloride ions.[1] By blocking the NCC, thiazide diuretics increase the excretion of sodium and water, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.

Comparative Analysis of NCC Inhibitors

Table 1: Comparative Potency and Selectivity of Diuretics

Drug ClassRepresentative DrugPrimary TargetOn-Target Affinity (IC50)Known Off-Target Effects
Thiazide Diuretic This compound NCC Not publicly available Carbonic Anhydrases, Calcium-activated potassium (KCa) channels
Thiazide DiureticPolythiazideNCC0.5 µMMinimal inhibition of NKCC1 or NKCC2 at therapeutic concentrations
Thiazide-like DiureticMetolazoneNCCPotency ranked higher than BendroflumethiazideAlso inhibits sodium reabsorption in the proximal tubule[2][3]
Thiazide DiureticBendroflumethiazideNCCPotency ranked higher than Trichlormethiazide
Thiazide DiureticTrichlormethiazideNCCPotency ranked higher than Chlorthalidone
Thiazide-like DiureticChlorthalidoneNCCPotency ranked lower than TrichlormethiazidePotent inhibitor of several carbonic anhydrase isoforms
Loop DiureticBumetanideNKCC1/20.05 - 0.60 µM (for NKCC1)Does not significantly inhibit NCC

Note: The IC50 values are derived from various studies, and experimental conditions may differ. The potency ranking for thiazides is based on studies of the rat NCC: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[4]

Experimental Protocols

To quantitatively assess the selectivity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Thiazide-Sensitive Ion Influx Assay in HEK293 Cells

This functional assay measures the inhibitory effect of a compound on NCC activity in a controlled cellular environment.

Objective: To determine the IC50 value of this compound for the sodium-chloride symporter.

Methodology:

  • Cell Line and Culture:

    • Utilize a stable Human Embryonic Kidney (HEK293) cell line engineered to co-express the human sodium-chloride symporter (NCC) and a chloride-sensitive fluorescent reporter, such as a membrane-targeted Yellow Fluorescent Protein (YFP).[5][6]

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation:

    • Seed the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

    • On the day of the assay, wash the cells with a chloride-free buffer (e.g., containing sodium gluconate) to deplete intracellular chloride.

    • Prepare a serial dilution of this compound and comparator compounds (e.g., Polythiazide, Bumetanide) in the chloride-free buffer.

  • Inhibition and Ion Influx:

    • Pre-incubate the cells with the various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate chloride influx by adding a buffer containing a known concentration of sodium chloride. The influx of chloride ions will quench the YFP fluorescence.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of the YFP reporter over time using a fluorescence plate reader.

    • Calculate the initial rate of fluorescence quenching for each concentration of the test compound. This rate is proportional to the NCC activity.

    • Plot the rate of quenching against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Selectivity Assessment against NKCC1/2

To determine the selectivity of this compound, its inhibitory activity against other related transporters, such as the Na+-K+-2Cl- cotransporters (NKCC1 and NKCC2), should be assessed.

Objective: To determine the IC50 value of this compound for NKCC1 and/or NKCC2.

Methodology:

  • A similar ion influx assay can be performed using a HEK293 cell line stably expressing either NKCC1 or NKCC2.

  • The assay principle remains the same, with the key difference being the specific transporter expressed in the cells.

  • A known NKCC inhibitor, such as bumetanide, should be used as a positive control.[5]

  • The selectivity index can be calculated by dividing the IC50 for NKCC1/2 by the IC50 for NCC. A higher selectivity index indicates greater selectivity for the NCC.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathway of NCC and the experimental workflow for assessing its inhibition.

signaling_pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NCC NCC (Sodium-Chloride Symporter) Lumen_Na->NCC Co-transport Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Cell_Cl Cl- NCC->Cell_Cl BHT This compound BHT->NCC Inhibition Na_K_ATPase Na+/K+ ATPase Cell_K K+ Na_K_ATPase->Cell_K Interstitium_Na Na+ Na_K_ATPase->Interstitium_Na Cell_Na->Na_K_ATPase Interstitium_K K+ Interstitium_K->Na_K_ATPase

Caption: Signaling pathway of NCC inhibition by this compound.

experimental_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment & Incubation cluster_measurement Data Acquisition & Analysis A Culture HEK293 cells expressing NCC and YFP sensor B Seed cells in 96-well plate A->B C Wash with Cl- free buffer B->C E Add compound dilutions to cells C->E D Prepare serial dilution of This compound D->E F Incubate for 15-30 minutes E->F G Initiate Cl- influx F->G H Measure YFP fluorescence (quenching) over time G->H I Calculate rate of quenching H->I J Plot dose-response curve and determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of an NCC inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Benzylhydrochlorothiazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The primary directive for the disposal of any chemical, including Benzylhydrochlorothiazide, is to adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] A crucial first step is to determine if this compound is classified as a hazardous waste.[2][3]

Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Hazardous waste is further defined by specific lists (P-list for acutely toxic and U-list for toxic wastes) or by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3][4] If a specific chemical is not listed, it is the generator's responsibility to determine if it exhibits any of these hazardous characteristics.

Key Disposal Don'ts:

  • Do not flush down the drain: The EPA strongly advises against the disposal of pharmaceuticals into the sanitary sewer system due to the potential for environmental contamination.[5]

  • Do not dispose of in regular trash: Unidentified or improperly contained chemical waste can pose a risk to waste handlers and the environment.

  • Do not mix with incompatible wastes: Always store different chemical wastes in separate, clearly labeled containers to prevent dangerous reactions.

Step-by-Step Disposal Procedures for this compound

In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially hazardous. The following steps provide a general procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Pure this compound: Any unused or expired pure this compound should be collected in a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste. These should be collected in a separate, clearly labeled container.

  • Empty Containers: The "empty" container of this compound must also be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste.

2. Container Management:

  • Use containers that are compatible with the chemical and are in good condition.

  • Keep containers securely closed except when adding waste.

  • Store waste containers in a well-ventilated, designated satellite accumulation area within the laboratory.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6]

  • EHS professionals are trained to make hazardous waste determinations and will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration for pharmaceutical waste.[7]

Quantitative Data and Experimental Protocols

The provided search results do not contain specific quantitative data or experimental protocols for the disposal or inactivation of this compound. In general, in-laboratory treatment of chemical waste should only be performed by trained personnel who fully understand the chemistry and associated hazards.[8] Neutralization of acidic or basic waste is a common laboratory-scale treatment; however, for a complex organic molecule like this compound, chemical deactivation would require a validated protocol that is not available in the search results. Therefore, the recommended procedure is to dispose of it through a licensed hazardous waste vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Have this compound waste sds Consult Safety Data Sheet (SDS) for disposal information start->sds no_sds SDS not available or lacks specific disposal guidance sds->no_sds SDS unavailable rcra Determine if waste is RCRA hazardous sds->rcra SDS available ehs Contact Environmental Health & Safety (EHS) for guidance no_sds->ehs ehs->rcra hazardous Manage as Hazardous Waste rcra->hazardous Yes non_hazardous Manage as Non-Hazardous Pharmaceutical Waste rcra->non_hazardous No containerize_haz Collect in a labeled, closed hazardous waste container hazardous->containerize_haz containerize_nonhaz Collect in a designated, labeled non-hazardous waste container non_hazardous->containerize_nonhaz disposal_haz Dispose via licensed hazardous waste vendor containerize_haz->disposal_haz disposal_nonhaz Dispose via approved pharmaceutical waste vendor (e.g., incineration) containerize_nonhaz->disposal_nonhaz end End: Waste properly disposed disposal_haz->end disposal_nonhaz->end

Figure 1. Decision workflow for the disposal of this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, thereby building trust with laboratory professionals by providing value beyond the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.